Product packaging for ascr#2(Cat. No.:CAS No. 946524-24-9)

ascr#2

Cat. No.: B3432016
CAS No.: 946524-24-9
M. Wt: 246.30 g/mol
InChI Key: KDIFLHQRDPSWHT-IYKVGLELSA-N
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Description

Ascr#2 is a hydroxy ketone ascaroside obtained by formal condensation of the hydroxy group of (5R)-5-hydroxyhexan-2-one with ascarylopyranose (the alpha anomer). It is a major component of the dauer pheromone, used by the nematode Caenorhabditis elegans as a population-density signal to promote entry into an alternate larval stage, the nonfeeding and highly persistent dauer diapause, and also synergises with ascr#3, ascr#4, and ascr#8 in male attraction. It has a role as a Caenorhabditis elegans metabolite and a pheromone. It is a methyl ketone and a hydroxy ketone ascaroside. It is functionally related to a (5R)-5-hydroxyhexan-2-one.
ascaroside C6 is a natural product found in Caenorhabditis elegans with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O5 B3432016 ascr#2 CAS No. 946524-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R)-5-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyhexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c1-7(13)4-5-8(2)16-12-11(15)6-10(14)9(3)17-12/h8-12,14-15H,4-6H2,1-3H3/t8-,9+,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIFLHQRDPSWHT-IYKVGLELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)OC(C)CCC(=O)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCC(=O)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317794
Record name Ascaroside C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946524-24-9
Record name Ascaroside C6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946524-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ascaroside C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Role of Ascaroside #2 in Caenorhabditis elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ascaroside #2 (ascr#2), a complex small molecule from the ascaroside family of signaling compounds, plays a pivotal and multifaceted role in the life history of the nematode Caenorhabditis elegans. This technical guide provides an in-depth overview of the functions of this compound, detailing the experimental methodologies used to elucidate its roles, presenting quantitative data from key studies, and visualizing the intricate signaling pathways and experimental workflows involved.

Core Functions of this compound: A Concentration-Dependent Switch

The biological activities of this compound are exquisitely sensitive to its concentration and the presence of other synergistic ascarosides. It acts as a chemical messenger that informs individual worms about population density and the availability of mates, thereby influencing critical life decisions.

Induction of Dauer Diapause

At high concentrations, typically in the micromolar to nanomolar range, this compound is a key component of the "dauer pheromone," a chemical signal that indicates overcrowding and limited resources.[1][2] In synergy with other ascarosides, particularly ascr#3 and ascr#5, it potently induces entry into the dauer larval stage, a stress-resistant, non-feeding developmental diapause that allows for survival in harsh conditions.[1][2][3] The biosynthesis of this compound is dependent on the daf-22 gene, which is involved in peroxisomal β-oxidation.[1][3]

Regulation of Mating Behavior

In stark contrast to its role at high concentrations, low concentrations of this compound are a crucial component of the mating signal. A synergistic blend of this compound, ascr#3, and ascr#4, at picomolar to low nanomolar concentrations, acts as a potent attractant for male C. elegans.[3][4][5] At the higher concentrations that induce dauer formation, this blend no longer attracts males and can even become a repellent for hermaphrodites.[3][5] This demonstrates a remarkable example of concentration-dependent functional switching of a signaling molecule.

Extension of Adult Lifespan

Beyond its roles in development and reproduction, this compound has been shown to regulate aging. Exposure to this compound can extend the adult lifespan of C. elegans and enhance stress resistance.[6] This effect is mediated through the sirtuin SIR-2.1 and is notably independent of the canonical insulin/IGF-1 signaling pathway that is central to dauer formation-related longevity.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Function This compound Concentration Observed Effect Synergistic Ascarosides Reference
Dauer Formation Micromolar rangeInduces dauer formation.ascr#3, ascr#5[1][2]
Male Attraction 20 fmolSignificant male attraction in combination with ascr#3.ascr#3, ascr#4[4][8]
Picomolar to low nanomolarPotent male attractant.ascr#3[3]
Lifespan Extension 4 nMSignificant increase in mean lifespan.N/A[6][9]
400 nM~17% increase in mean lifespan.N/A[6][9]

Signaling Pathways and Receptors

The perception of this compound is mediated by a suite of G protein-coupled receptors (GPCRs) expressed in specific chemosensory neurons, primarily the ASK and ASI neurons.[2][10]

Key Receptors for this compound:
  • DAF-37: A primary receptor for this compound, crucial for dauer induction when expressed in ASI neurons and for hermaphrodite repulsion when in ASK neurons.[10]

  • DAF-38: Forms heterodimers with DAF-37, which is essential for a functional signaling complex.[10]

  • SRBC-64 and SRBC-66: These GPCRs also bind this compound and ascr#3 to promote dauer formation.[11]

Downstream of these receptors, this compound signaling integrates with conserved pathways, including the TGF-β and insulin-like signaling pathways, to regulate dauer formation.[2][11]

ascr2_dauer_signaling cluster_environment Environment cluster_neuron ASI Sensory Neuron cluster_downstream Downstream Response This compound This compound DAF37_DAF38 DAF-37/DAF-38 (GPCR Complex) This compound->DAF37_DAF38 GPCRs SRBC-64/SRBC-66 (GPCRs) This compound->GPCRs G_protein G Protein Signaling DAF37_DAF38->G_protein GPCRs->G_protein TGF_beta TGF-β Signaling (DAF-7) G_protein->TGF_beta inhibits Insulin Insulin/IGF-1 Signaling (DAF-2) G_protein->Insulin inhibits DAF12 DAF-12 (Nuclear Hormone Receptor) TGF_beta->DAF12 regulates Insulin->DAF12 regulates Dauer Dauer Formation DAF12->Dauer promotes

This compound Signaling Pathway for Dauer Formation.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Dauer Formation Assay

This assay quantifies the dauer-inducing activity of this compound.

Materials:

  • Nematode Growth Medium (NGM) agar plates.

  • E. coli OP50 (bacterial food source).

  • Synchronized L1-stage C. elegans.

  • Synthetic this compound solution of known concentration.

  • Control solution (solvent for this compound).

Procedure:

  • Prepare NGM plates seeded with a standardized amount of E. coli OP50.

  • Add a specific volume of the this compound solution or control solution to the surface of the agar and allow it to dry.

  • Transfer a known number of synchronized L1 larvae (e.g., 50-100) to each plate.

  • Incubate the plates at a constant temperature (e.g., 25°C), which is conducive to dauer formation.

  • After 48-72 hours, score the number of dauer and non-dauer larvae on each plate under a dissecting microscope. Dauer larvae can be identified by their distinct morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

  • Calculate the percentage of dauer formation for each concentration of this compound.

Male Attraction Assay (Chemotaxis Assay)

This assay measures the chemoattractant properties of this compound for male C. elegans.

Materials:

  • Chemotaxis assay plates (unseeded NGM plates).

  • Synchronized young adult male C. elegans.

  • Synthetic this compound solution.

  • Control solution.

  • Sodium azide (anesthetic).

Procedure:

  • Prepare a chemotaxis assay plate. Mark two points on opposite sides of the plate as "test" and "control."

  • At the "test" spot, apply a small volume (e.g., 1 µl) of the this compound solution. At the "control" spot, apply the same volume of the control solution. A spot of sodium azide is often added to both points to immobilize worms that reach the destination.

  • Place a population of young adult males at the center of the plate, equidistant from the test and control spots.

  • Allow the assay to run for a set period (e.g., 1 hour).

  • Count the number of worms at the test spot, the control spot, and those that have not moved from the origin.

  • Calculate a chemotaxis index (CI) using the formula: CI = (Number of worms at test - Number of worms at control) / Total number of worms.

Lifespan Analysis

This protocol is used to determine the effect of this compound on the adult lifespan of C. elegans.

Materials:

  • NGM plates seeded with E. coli OP50.

  • Synchronized L4-stage C. elegans.

  • This compound-containing NGM plates.

  • Control NGM plates.

  • Fluorodeoxyuridine (FUDR) to prevent progeny from hatching.

  • Platinum wire worm pick.

Procedure:

  • Prepare NGM plates containing the desired concentration of this compound and FUDR. Prepare control plates with FUDR but without this compound.

  • Transfer synchronized L4 larvae to the experimental and control plates. This time point is considered day 0 of adulthood.

  • Incubate the plates at a constant temperature (e.g., 20°C).

  • Score the number of living and dead worms every 1-2 days. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Transfer the surviving worms to fresh plates every few days to avoid contamination and depletion of the food source.

  • Continue scoring until all worms have died.

  • Generate survival curves and perform statistical analysis (e.g., log-rank test) to compare the lifespans of the this compound-treated and control groups.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis sync Synchronize C. elegans (e.g., L1 or L4 stage) dauer_assay Dauer Formation Assay sync->dauer_assay mating_assay Male Attraction Assay sync->mating_assay lifespan_assay Lifespan Analysis sync->lifespan_assay ascr_prep Prepare synthetic this compound and control solutions ascr_prep->dauer_assay ascr_prep->mating_assay ascr_prep->lifespan_assay plate_prep Prepare assay plates (NGM, chemotaxis, etc.) plate_prep->dauer_assay plate_prep->mating_assay plate_prep->lifespan_assay scoring Score phenotypes (% dauer, CI, survival) dauer_assay->scoring mating_assay->scoring lifespan_assay->scoring stats Statistical Analysis (e.g., t-test, log-rank test) scoring->stats conclusion Draw conclusions on This compound function stats->conclusion

General Experimental Workflow for Studying this compound Function.

Conclusion

This compound is a remarkably versatile signaling molecule in C. elegans, with its function intricately tied to its concentration and the chemical context of other ascarosides. It serves as a critical regulator of developmental decisions, mating behavior, and even the pace of aging. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further investigate the complex biology of ascaroside signaling and its potential implications for drug development, particularly in the areas of parasitology and age-related diseases. The conservation of the signaling pathways that this compound modulates suggests that insights gained from C. elegans may have broader relevance in other organisms.

References

An In-depth Technical Guide to the ascr#2 Signaling Pathway in Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The ascarosides are a family of small-molecule signals that govern numerous aspects of nematode life, from developmental decisions to social behaviors. Among them, ascaroside #2 (ascr#2) is a key signaling molecule in Caenorhabditis elegans and other nematodes, mediating a range of dose-dependent biological responses. At high concentrations, it is a potent component of the "dauer pheromone," inducing entry into a stress-resistant larval stage.[1][2] At much lower concentrations, it acts as a male attractant, contributing to mating behavior.[3][4][5] Furthermore, this compound has been shown to extend adult lifespan independently of canonical aging pathways.[6][7] This guide provides a comprehensive technical overview of the this compound signaling pathway, detailing its biosynthesis, receptor interactions, downstream cellular cascades, and the key experimental protocols used in its study.

Biosynthesis of this compound

Ascaroside biosynthesis is intrinsically linked to fatty acid metabolism, specifically peroxisomal β-oxidation. The production of this compound and other short-chain ascarosides is critically dependent on the enzyme DAF-22, a peroxisomal thiolase.[8][9] Mutants lacking functional daf-22 fail to produce this compound and ascr#3.[3][8] The intestine is considered a major site of ascaroside biosynthesis, as intestinal-specific expression of DAF-22 is sufficient to restore dauer-inducing activity in daf-22 mutants.[8] This metabolic origin links the production of social cues to the animal's nutritional state; for instance, starved worms produce increased amounts of this compound.[2]

Core Signaling Pathways and Biological Functions

The this compound molecule elicits distinct, concentration-dependent biological outcomes by activating specific G protein-coupled receptors (GPCRs) in different chemosensory neurons.

Regulation of Dauer Development

The decision to enter the dauer diapause is a primary function of this compound signaling, occurring at nanomolar to micromolar concentrations.[5] This response is mediated by at least two distinct neuronal pathways.

  • ASI Neuron Signaling: In the amphid sensory neuron ASI, this compound directly binds to the GPCR DAF-37, which may form a heterodimer with DAF-38.[1][10] Activation of this receptor complex represses the expression of daf-7, a TGF-β ligand, ultimately promoting entry into the dauer stage.[1][8] daf-37 mutants are specifically defective in their response to this compound, highlighting the receptor's specificity.[8][10]

  • ASK Neuron Signaling: In the ASK sensory neurons, this compound signaling is mediated by the GPCRs SRBC-64 and SRBC-66.[1][2] These receptors, which also respond to ascr#3, are coupled to the G-alpha protein GPA-3.[1] This pathway leads to the inhibition of the guanylyl cyclase DAF-11, contributing to the overall signaling cascade that promotes dauer formation.[1]

ascr2_dauer_pathway cluster_ASI ASI Neuron cluster_ASK ASK Neuron ascr2_asi This compound DAF37_38 DAF-37 / DAF-38 (GPCR Complex) ascr2_asi->DAF37_38 DAF7 daf-7 (TGF-β) Expression DAF37_38->DAF7 Inhibits Dauer_ASI Dauer Formation DAF7->Dauer_ASI Inhibits ascr2_ask This compound SRBC64_66 SRBC-64 / SRBC-66 (GPCRs) ascr2_ask->SRBC64_66 GPA3 GPA-3 (Gα) SRBC64_66->GPA3 Activates DAF11 DAF-11 (Guanylyl Cyclase) GPA3->DAF11 Inhibits Dauer_ASK Dauer Formation DAF11->Dauer_ASK Inhibits

Caption: this compound signaling pathways for dauer formation.
Modulation of Mating and Social Behavior

This compound plays a dual role in reproductive behaviors, acting as both an attractant and a repellent depending on concentration and the sex of the receiving animal.

  • Male Attraction: At femtomolar to picomolar concentrations, a blend of ascarosides including this compound, ascr#3, and ascr#4 acts as a potent male attractant.[3][5] this compound is less potent than ascr#3 in this regard.[3][5] This response is mediated by the male-specific CEM (cephalic companion) neurons and the sex-shared ASK neurons.[3][11][12]

  • Hermaphrodite Repulsion: At the higher concentrations required for dauer induction, the ascaroside blend that includes this compound no longer attracts males and instead strongly repels hermaphrodites.[3][8] This concentration-dependent switch in behavioral output from attraction to repulsion demonstrates the sophisticated nature of ascaroside signaling.

Lifespan Extension

This compound signaling has been shown to extend adult lifespan by approximately 20%.[6] This effect, termed ascr-mediated increase of lifespan (AMILS), is distinct from the longevity associated with the dauer state.[6]

  • Mechanism: Lifespan extension by this compound requires the GPCR DAF-37, the same receptor involved in dauer sensing in ASI neurons.[6][7] However, for lifespan regulation, DAF-37 expression in specific chemosensory neurons is key.[7] The downstream pathway is dependent on the sirtuin SIR-2.1 but, importantly, does not require the canonical insulin signaling (DAF-2/DAF-16) or nuclear hormone receptor (DAF-12) pathways that are central to dauer-related aging regulation.[6][7]

ascr2_lifespan_pathway cluster_neuron ascr2 This compound DAF37 DAF-37 (GPCR) ascr2->DAF37 neuron Chemosensory Neuron (e.g., ASK) SIR21 SIR-2.1 (Sirtuin) DAF37->SIR21 Activates lifespan Lifespan Extension SIR21->lifespan DAF16 DAF-16/FOXO (Insulin Pathway) DAF16->lifespan Independent of

Caption: Simplified pathway for this compound-mediated lifespan extension.

Quantitative Data Summary

The biological activity of this compound is highly dependent on its concentration, often in synergy with other ascarosides.

Biological FunctionEffective Concentration of this compoundInteracting AscarosidesKey NeuronsReferences
Dauer Formation Nanomolar (nM) to Micromolar (µM)ascr#3, ascr#5ASI, ASK[1][5][8]
Male Attraction Femtomolar (fM) to Picomolar (pM)ascr#3, ascr#4ASK, CEM[2][3][5]
Hermaphrodite Repulsion High Nanomolar (nM) to Micromolar (µM)ascr#3Unknown[3][8]
Lifespan Extension 400 nM (tested concentration)ascr#3Chemosensory Neurons[7]

Experimental Protocols

Investigating the this compound signaling pathway involves a variety of specialized assays to measure behavioral, developmental, and neuronal responses.

Protocol: Chemotaxis Assay for Male Attraction

This protocol is adapted from standard methods to assess the attraction or repulsion of C. elegans to a chemical cue.[13][14][15]

Objective: To quantify the behavioral response of male nematodes to low concentrations of this compound.

Materials:

  • Nematode Growth Medium (NGM) agar plates (5-6 cm).[16]

  • Synchronized young adult male C. elegans.

  • This compound solution (e.g., 1 pM in ethanol).

  • Control solution (ethanol).

  • 0.5 M Sodium Azide (NaN₃) anesthetic.[14][15]

  • M9 Buffer.[13]

Methodology:

  • Plate Preparation: Using a marker, divide the underside of an NGM plate into four quadrants. Label two opposing quadrants "Test" and the other two "Control". Mark a 1 cm diameter circle at the center (origin).[15]

  • Worm Preparation: Collect synchronized young adult males and wash them three times in M9 buffer to remove bacteria.[13] Resuspend the final worm pellet in a small volume of M9 buffer to a concentration of ~50-100 worms per 2 µL.

  • Assay Setup:

    • Spot 1 µL of NaN₃ onto the "Test" and "Control" points in each quadrant. Allow it to soak in.[14]

    • Carefully pipette ~50-100 washed males onto the origin at the center of the plate.

    • Immediately spot 1 µL of the this compound solution onto the "Test" points and 1 µL of the control solution onto the "Control" points.

  • Incubation: Place the lid on the plate and leave it undisturbed at room temperature for 60 minutes.

  • Scoring: After 60 minutes, count the number of worms in the "Test" quadrants (Ntest) and the "Control" quadrants (Ncontrol). Ignore worms that remain within the central origin circle.

  • Data Analysis: Calculate the Chemotaxis Index (CI) using the formula: CI = (Ntest - Ncontrol) / (Ntest + Ncontrol) A positive CI indicates attraction, while a negative CI indicates repulsion. Perform at least three biological replicates.

chemotaxis_workflow start Start: Synchronized Male Worms prep_plates 1. Prepare & Mark Chemotaxis Plates start->prep_plates wash_worms 2. Wash Worms in M9 Buffer start->wash_worms spot_worms 3. Spot Worms at Plate Origin prep_plates->spot_worms wash_worms->spot_worms spot_chems 4. Spot this compound (Test) & Ethanol (Control) with Azide spot_worms->spot_chems incubate 5. Incubate (60 minutes) spot_chems->incubate count 6. Count Worms in Each Quadrant incubate->count analyze 7. Calculate Chemotaxis Index (CI) count->analyze end End: Quantified Behavioral Response analyze->end

Caption: Experimental workflow for the C. elegans chemotaxis assay.
Protocol: In Vivo Neuronal Calcium Imaging

This protocol allows for the visualization of neuronal activity in response to this compound by using genetically encoded calcium indicators (GECIs) like GCaMP.[17][18][19]

Objective: To measure calcium transients in specific neurons (e.g., ASK, ASI) upon exposure to this compound.

Materials:

  • Transgenic C. elegans expressing GCaMP in the neuron of interest (e.g., srbc-64p::GCaMP for ASK).

  • Microfluidic device or agar pads for worm immobilization.[17][19]

  • Fluorescence microscope with a high-speed camera.

  • This compound solution and control buffer.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Worm Immobilization: Load a young adult transgenic worm into a microfluidic chamber or mount it on a 2% agarose pad on a microscope slide.[17] This step is critical for stable, long-term imaging.

  • Microscope Setup: Place the slide on the microscope stage. Locate the GCaMP-expressing neuron using fluorescence.

  • Baseline Recording: Acquire a time-lapse series of fluorescence images (e.g., at 10 frames per second) for 30-60 seconds to establish a baseline fluorescence level (F₀).

  • Stimulus Application: Introduce the this compound solution into the microfluidic chamber or apply it to the edge of the agar pad.

  • Response Recording: Continue acquiring images for several minutes to capture any changes in GCaMP fluorescence (F) in response to the stimulus.

  • Washout: Replace the this compound solution with a control buffer to observe signal recovery.

  • Data Analysis:

    • Use software to define a Region of Interest (ROI) around the neuron's cell body.

    • Measure the mean fluorescence intensity for the ROI in each frame.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀.[19]

    • Plot ΔF/F₀ over time to visualize the calcium transient.

Conclusion and Future Directions

The this compound signaling pathway in nematodes is a paradigm of chemical communication, where a single molecule encodes diverse, context-dependent information that is decoded by specific neural circuits. It integrates environmental population density with critical life-history decisions, including developmental timing, mate-finding, and longevity. For drug development professionals, particularly in the anthelmintic space, the GPCRs that mediate this compound perception (DAF-37, SRBC-64/66) represent potential targets for disrupting essential nematode behaviors.

Future research will likely focus on elucidating the complete downstream signaling cascades from receptor to behavioral output, identifying additional this compound receptors, and understanding how signals from multiple ascarosides are integrated within a single neuron to produce a coherent behavioral response. Furthermore, exploring the conservation and divergence of this pathway in parasitic nematodes could unveil novel strategies for parasite control.

References

Biosynthesis of Ascaroside #2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascarosides are a class of signaling molecules crucial for the development and behavior of the nematode Caenorhabditis elegans and other related species. This technical guide provides an in-depth overview of the biosynthesis of a specific congener, ascaroside #2 (ascr#2). This compound, also known as ascaroside C6, is a potent inducer of the stress-resistant "dauer" larval stage and acts as a key component of the male-attracting pheromone blend. Understanding its biosynthetic pathway is critical for developing novel anthelmintic strategies and for deciphering the complex chemical ecology of nematodes. This document details the enzymatic steps, presents relevant quantitative data, outlines common experimental protocols, and provides visual diagrams of the core biosynthetic and experimental workflows.

The Core Biosynthetic Pathway of Ascaroside #2

The biosynthesis of this compound is a modular process that integrates carbohydrate metabolism with fatty acid metabolism, primarily occurring within the peroxisome. The synthesis can be conceptualized in three main stages: precursor generation, assembly, and side-chain modification.

Stage 1 & 2: Precursor Generation and Assembly

Experimental evidence suggests that ascaroside biosynthesis begins with the generation of very long-chain fatty acids (VLCFAs).[1] These VLCFAs are then hydroxylated at the ω or ω-1 position by a cytochrome P450 (CYP) enzyme.[1] The dideoxysugar ascarylose, which is synthesized de novo, is subsequently conjugated to this oxygenated fatty acid.[1] While the precise enzyme responsible for this glycosidic linkage is unknown in C. elegans, it is hypothesized to be a glucuronyltransferase (GT) or a similar enzyme.[1]

Stage 3: Peroxisomal β-Oxidation for Side-Chain Shortening

The resulting VLCFA-ascaroside conjugate enters the peroxisome for iterative chain shortening via the β-oxidation pathway. This four-step enzymatic cycle is the core process that defines the final structure of the fatty acid side chain. The generation of this compound, with its characteristic six-carbon side chain terminating in a methyl ketone, is a direct result of this pathway.[2]

The key enzymes involved in each cycle of peroxisomal β-oxidation are:

  • Acyl-CoA Oxidase (ACOX): This enzyme catalyzes the first and rate-limiting step, introducing an α,β-double bond into the fatty acyl-CoA chain.[1][3] The diversity of ascarosides is largely generated by the substrate specificity of different ACOX isoforms, which can form various homo- and heterodimers.[1] Specifically, the ACOX-1.1/ACOX-1.3 heterodimer is responsible for producing this compound.[1] Mutant strains lacking acox-1 are unable to synthesize this compound.[1]

  • Enoyl-CoA Hydratase (MAOC-1): MAOC-1 catalyzes the hydration of the double bond introduced by ACOX.[3] Its role is critical, as maoc-1 mutants fail to produce the majority of short-chain ascarosides.[1]

  • β-Hydroxyacyl-CoA Dehydrogenase (DHS-28): This enzyme carries out the third step, the dehydrogenation of the β-hydroxyacyl-CoA intermediate.[3]

  • β-Ketoacyl-CoA Thiolase (DAF-22): DAF-22 performs the final thiolytic cleavage, shortening the fatty acid side chain by two carbons and releasing an acetyl-CoA molecule.[3][4] daf-22 mutants are unable to produce short-chain ascarosides, including this compound, confirming its essential role in the pathway.[4]

This cycle repeats until the fatty acid side chain is shortened to the requisite length for the specific ascaroside.

ascaroside_biosynthesis cluster_peroxisome Peroxisomal β-Oxidation Cycle sub sub enz enz path path VLCFA Very Long-Chain Fatty Acid (VLCFA) Oxy_VLCFA ω/ω-1 Oxygenated VLCFA VLCFA->Oxy_VLCFA CYP VLCFA_Ascr VLCFA-Ascarylose Conjugate Oxy_VLCFA->VLCFA_Ascr Ascarylose + GT (?) acyl_coa Ascarosyl-Acyl-CoA (Cn) VLCFA_Ascr->acyl_coa Activation enoyl_coa Ascarosyl-Enoyl-CoA acyl_coa->enoyl_coa ACOX-1.1 / ACOX-1.3 hydroxyacyl_coa Ascarosyl-β-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa MAOC-1 ketoacyl_coa Ascarosyl-β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa DHS-28 acyl_coa_short Ascarosyl-Acyl-CoA (Cn-2) ketoacyl_coa->acyl_coa_short DAF-22 ascr2 This compound acyl_coa_short->ascr2 Further Cycles & Final Processing

Caption: Biosynthetic pathway of ascaroside #2.

Quantitative Data

The production and secretion of this compound are tightly regulated and depend on environmental conditions and the developmental stage of the nematode. The following table summarizes key quantitative data from the literature.

ParameterValue / RangeOrganism / ConditionReference
Concentration in Media ~100–200 nMC. elegans (Wild-type, standard liquid culture)[5]
Secretion Rate (Peak) ~1.2 fmol/worm/hourC. elegans (L4 larval stage)[6]
Dauer Induction Significant increaseC. elegans (Dauer-inducing conditions, starvation)[5][6]
Dauer Larvae Content Not detected in secretionsC. elegans (Dauer stage)[5][6]
Male Attraction Active at low femtomolar concentrationsC. elegans[4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, analytical chemistry, and biochemical techniques.

Comparative Metabolomics using LC-MS/MS

This is the cornerstone technique for identifying and quantifying ascarosides.

  • Sample Preparation: C. elegans are cultured in liquid S-medium or on NGM plates. Metabolites are extracted either from the culture supernatant (exometabolome) or from whole-worm lysates. A common method involves collecting the liquid media, centrifuging to remove worms and bacteria, and then extracting the supernatant using solid-phase extraction (e.g., C18 columns).

  • LC-MS/MS Analysis: The extracted metabolites are separated using reverse-phase liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS). Ascarosides are typically ionized using electrospray ionization (ESI). This compound is often detected in positive ion mode as a sodium adduct [M+Na]⁺.[6][7][8]

  • Workflow: The metabolomes of wild-type worms are compared to those of mutants deficient in specific β-oxidation enzymes (e.g., acox-1, daf-22). The absence of this compound or the accumulation of its precursors in mutant strains provides strong evidence for the function of the mutated gene.[3][9]

Genetic Manipulation
  • Mutant Generation: Strains with mutations in biosynthetic genes are either obtained from the Caenorhabditis Genetics Center (CGC) or generated using modern gene-editing techniques like CRISPR/Cas9. This allows for the creation of targeted knockouts of specific ACOX isoforms to probe their individual contributions.[1]

In Vitro Enzyme Assays
  • Protein Expression and Purification: Genes encoding biosynthetic enzymes (e.g., ACOX-1.1, ACOX-3) are cloned and expressed in E. coli. The recombinant proteins are then purified.

  • Activity Assay: The purified enzymes are incubated with their predicted substrates (e.g., CoA-thioesters of ascaroside precursors). The reaction products are then analyzed by LC-MS to confirm enzymatic activity and substrate specificity.[10] For ACOX enzymes, a coupled assay using peroxidase can also be employed to spectrophotometrically measure the production of H₂O₂.[10]

Biological Activity Assays
  • Dauer Formation Assay: Synchronized L1 larvae are exposed to specific concentrations of chemically synthesized this compound. The percentage of worms that enter the dauer stage after a set incubation period (e.g., 48-72 hours) is quantified, typically by observing resistance to SDS treatment.

  • Chemotaxis (Male Attraction) Assay: A petri dish is divided into quadrants, with a test compound (e.g., synthetic this compound) and a control solvent spotted in opposite quadrants. Male worms are placed in the center, and their movement towards the test or control spots is monitored over time to calculate a chemotaxis index.[11]

experimental_workflow cluster_genetics Genetic Approach cluster_analysis Analytical Chemistry sub sub proc proc data data res res wt Wild-Type (N2) C. elegans Culture extract_wt Metabolite Extraction (from WT) wt->extract_wt mut Biosynthetic Mutant (e.g., acox-1, daf-22) extract_mut Metabolite Extraction (from Mutant) mut->extract_mut lcms LC-MS/MS Analysis extract_wt->lcms extract_mut->lcms data_analysis Comparative Data Analysis lcms->data_analysis result Gene Function Elucidated data_analysis->result

Caption: Workflow for comparative metabolomics.

Conclusion

The biosynthesis of ascaroside #2 is a well-defined process rooted in the peroxisomal β-oxidation of a VLCFA-ascarylose precursor. The specificity for this compound production is dictated by the ACOX-1.1/ACOX-1.3 acyl-CoA oxidase heterodimer. The pathway is elegantly regulated by developmental and environmental cues, allowing C. elegans to modulate this critical signaling molecule to control population density and reproductive behavior. The experimental approaches detailed herein, particularly comparative metabolomics of genetic mutants, have been instrumental in dissecting this pathway and provide a robust framework for future investigations into nematode chemical biology and the development of targeted anthelmintics.

References

Ascr#2: A Core Component of the Dauer Pheromone Signaling Cascade in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The nematode Caenorhabditis elegans has proven to be an invaluable model organism for dissecting the intricate signaling networks that govern developmental plasticity in response to environmental cues. A key adaptive strategy in C. elegans is the entry into a developmentally arrested and stress-resistant larval stage known as the dauer diapause. This decision is orchestrated by a complex interplay of signals, including temperature, food availability, and population density. The latter is communicated through a sophisticated chemical language of small molecules known as ascarosides. Among these, ascaroside#2 (ascr#2) has been identified as a primary component of the dauer-inducing pheromone mixture.[1][2] This technical guide provides a comprehensive overview of the role of this compound in dauer formation, detailing the underlying signaling pathways, experimental methodologies for its study, and quantitative data on its activity.

Quantitative Analysis of this compound-Induced Dauer Formation

The induction of dauer formation by this compound is a concentration-dependent process. While this compound is a potent inducer, its activity is often synergistic with other ascarosides, such as ascr#3 and ascr#5.[3] The following tables summarize the quantitative data on the effects of this compound on dauer formation, both alone and in combination with other ascarosides. It is important to note that experimental conditions, such as temperature and the genetic background of the worms, can significantly influence the penetrance of the dauer phenotype.[4]

AscarosideConcentration (nM)% Dauer Formation (Wild-Type N2)Reference(s)
This compound600Partial induction[5]
This compound400Associated with lifespan extension[6]
This compoundMicromolar rangeInduces dauer formation[2]

Note: The exact percentage of dauer formation can vary between experiments and is influenced by factors such as temperature and food availability.

The this compound Signaling Pathway

The perception of this compound and the subsequent signal transduction cascade leading to dauer formation involve a network of chemosensory neurons and conserved signaling pathways. The primary sensory neurons implicated in this compound-mediated dauer induction are the ASI and ASK neurons.[6][7]

Receptor-Ligand Interactions

This compound is recognized by specific G-protein coupled receptors (GPCRs) expressed on the cilia of these sensory neurons. Key receptors identified to date include:

  • DAF-37: A highly specific receptor for this compound. Its expression in the ASI neurons is crucial for this compound-mediated dauer induction.[6] DAF-37 can heterodimerize with DAF-38.[8]

  • SRBC-64 and SRBC-66: These GPCRs, expressed in the ASK neurons, also contribute to the perception of this compound, as well as other ascarosides like ascr#1 and ascr#3.[5][7] Loss-of-function mutations in these receptors lead to a reduced response to dauer pheromone.[1]

Downstream Signaling Cascades

Upon binding of this compound to its receptors, a cascade of intracellular events is initiated, ultimately converging on the regulation of two major endocrine signaling pathways: the TGF-β and insulin/IGF-1 signaling (IIS) pathways.

  • TGF-β Signaling: Pheromone signaling, including that mediated by this compound, leads to the repression of the daf-7 gene, which encodes a TGF-β ligand.[9] Reduced DAF-7 signaling through its receptors DAF-1 and DAF-4 ultimately leads to the activation of the downstream transcription factors DAF-3 and DAF-5, promoting dauer entry.

  • Insulin/IGF-1 Signaling (IIS): The IIS pathway also plays a central role in the dauer decision. This compound signaling is thought to inhibit the DAF-2 insulin/IGF-1 receptor, leading to the nuclear translocation of the FOXO transcription factor DAF-16.[6] Nuclear DAF-16 then regulates the expression of genes involved in dauer formation and longevity.

These pathways converge on the nuclear hormone receptor DAF-12 , which acts as a central integrator of environmental signals to make the final decision to either enter dauer or continue reproductive development.[10]

ascr2_signaling_pathway cluster_neuron Sensory Neuron (ASI/ASK) cluster_receptors GPCRs cluster_downstream Downstream Signaling ascr2 This compound DAF37 DAF-37 ascr2->DAF37 SRBC64_66 SRBC-64/66 ascr2->SRBC64_66 TGF_beta TGF-β Pathway (DAF-7 repressed) DAF37->TGF_beta IIS Insulin/IGF-1 Pathway (DAF-2 inhibited) DAF37->IIS SRBC64_66->TGF_beta SRBC64_66->IIS DAF12 DAF-12 (Nuclear Hormone Receptor) TGF_beta->DAF12 IIS->DAF12 Dauer Dauer Formation DAF12->Dauer

This compound Signaling Pathway for Dauer Formation

Experimental Protocols

Quantitative Ascaroside-Induced Dauer Formation Assay

This protocol outlines a method for quantifying the dauer-inducing activity of this compound.[11][12]

1. Preparation of Assay Plates:

  • Prepare Nematode Growth Medium (NGM) agar plates.

  • While the agar is cooling (to approximately 55-60°C), add a stock solution of this compound in ethanol to achieve the desired final concentration. Ensure thorough mixing. As a control, add an equivalent volume of ethanol to a separate batch of NGM plates.

  • Pour the plates and allow them to solidify.

  • Seed the plates with a lawn of E. coli OP50 and allow the bacteria to grow overnight at room temperature.

2. Worm Synchronization:

  • Prepare a synchronized population of L1 larvae by bleaching gravid adult hermaphrodites to isolate eggs.

  • Allow the eggs to hatch overnight in M9 buffer without food. This results in a population of starved, synchronized L1 larvae.

3. Dauer Induction:

  • Pipette a known number of synchronized L1 larvae (e.g., 100-200) onto the center of the prepared this compound-containing and control plates.

  • Incubate the plates at a constant temperature, typically 25°C, which is conducive to dauer formation.[4]

4. Scoring Dauer Larvae:

  • After 48-72 hours, score the number of dauer and non-dauer larvae on each plate.

  • Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS. To confirm, wash the worms off the plate and incubate them in a 1% SDS solution for 15-20 minutes. Dauer larvae will survive, while non-dauer worms will lyse.

  • Calculate the percentage of dauer formation for each concentration of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plates Prepare NGM plates with this compound plate_worms Plate synchronized L1s prep_plates->plate_worms sync_worms Synchronize worms (L1 arrest) sync_worms->plate_worms incubate Incubate at 25°C (48-72h) plate_worms->incubate score_dauers Score dauer vs. non-dauer incubate->score_dauers sds_selection Confirm with 1% SDS (optional) score_dauers->sds_selection calculate_percent Calculate % Dauer score_dauers->calculate_percent sds_selection->calculate_percent

Workflow for a Quantitative Dauer Induction Assay

Conclusion and Future Directions

This compound is a critical signaling molecule in C. elegans, playing a pivotal role in the decision to enter the dauer diapause. Its perception through a specific set of GPCRs and the subsequent modulation of conserved signaling pathways highlight the elegance and complexity of chemosensory communication in this organism. The detailed understanding of the this compound signaling pathway and the robust methodologies developed for its study provide a powerful platform for further research. For drug development professionals, the ascaroside signaling pathway presents a potential target for novel anthelmintic strategies. Modulating this pathway could disrupt the life cycle of parasitic nematodes that utilize similar developmental decisions. Future research will likely focus on the structural basis of this compound-receptor interactions, the identification of additional components of the signaling cascade, and the elucidation of how this pathway is integrated with other sensory inputs to produce a coherent developmental decision.

References

The Role of Ascaroside #2 (ascr#2) in Nematode Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the multifaceted role of ascaroside #2 (ascr#2), a key signaling molecule in nematodes, particularly the model organism Caenorhabditis elegans. This compound, a glycoside of the dideoxysugar ascarylose, is a central component of the nematode's chemical language, regulating critical developmental and physiological processes. Its functions are highly dependent on concentration and the presence of other synergistic ascarosides, making it a pivotal molecule in orchestrating life history decisions in response to environmental cues.

Core Functions of this compound in Nematode Biology

This compound is integral to several key biological processes in nematodes, acting as a pheromone to communicate information about population density and environmental conditions.[1][2] Its primary roles include the induction of the stress-resistant dauer diapause, regulation of lifespan and stress resistance, and modulation of social and mating behaviors.[3][4][5]

Induction of Dauer Formation

Under conditions of high population density, limited food, and high temperature, C. elegans larvae can enter a developmentally arrested, non-feeding, and highly resilient stage known as the dauer larva.[2][3] This decision is mediated by a blend of ascarosides collectively known as the "dauer pheromone."[6][7] this compound is a principal and potent component of this pheromone mixture.[8] In C. elegans, it acts synergistically with other ascarosides like ascr#3, while in the related nematode Caenorhabditis briggsae, this compound is the primary component of the dauer-inducing signal.[9] The concentration of this compound increases significantly under starvation conditions and peaks during the commitment to dauer formation, reinforcing its role as a key population density signal.[1][7]

Regulation of Lifespan and Stress Resistance

Beyond its role in developmental arrest, this compound also influences the longevity of adult nematodes. Exposure to this compound has been shown to extend adult lifespan and enhance stress resistance in C. elegans.[4] This effect is concentration-dependent and operates through a distinct signaling pathway involving the sirtuin SIR-2.1.[4] Notably, this lifespan extension occurs without a concomitant reduction in fecundity or feeding rate, suggesting a mechanism that is separate from dietary restriction pathways.[4] The ascaroside-mediated increase in lifespan does not require the canonical insulin/IGF-1 signaling pathway components DAF-2 or DAF-16, which are central to many other longevity paradigms.[4]

Modulation of Mating and Social Behavior

The functional effects of this compound are exquisitely concentration-dependent. At low, nanomolar concentrations, this compound, in combination with ascr#3 and ascr#4, acts as a potent male attractant, facilitating mating behavior.[5][8] However, at the higher concentrations required to induce dauer formation, this blend ceases to attract males and instead acts as a repellent to hermaphrodites.[5] This dual functionality highlights the sophisticated nature of ascaroside signaling, where a single molecule can elicit opposing behavioral responses based on its concentration and the physiological context.

Quantitative Data on this compound Activity

The biological effects of this compound are quantitatively defined by its concentration. The following tables summarize key data from published literature.

Table 1: Concentration-Dependent Effects of this compound on C. elegans Lifespan

This compound Concentration Mean Lifespan (days) Percent Increase in Mean Lifespan Statistical Significance (P-value) Reference
0 nM (Control) 13.2 N/A N/A [4][10]
0.04 nM 13.4 1.5% 0.253 [4][10]
4 nM 14.5 9.8% < 0.0001 [4][10]
400 nM 15.1 14.4% < 0.0001 [4][10]

Data derived from studies on wild-type (N2) C. elegans at 20°C.

Table 2: Dauer Induction Activity of this compound in C. briggsae

This compound Concentration (µM) % Dauer Formation Reference
0 ~0% [9]
1 ~20% [9]
10 ~60% [9]
100 ~80% [9]

Approximate values interpreted from graphical data in the cited study.

Signaling and Biosynthetic Pathways

The perception and synthesis of this compound involve complex and highly regulated molecular pathways.

This compound Signaling Pathways

This compound is detected by specific G-protein coupled receptors (GPCRs) expressed in a small number of chemosensory neurons, including the ASI and ASK neurons.[3][11]

  • Dauer Formation Pathway: For dauer induction, this compound binds to receptors such as DAF-37.[4][12] This binding event represses the expression of TGF-β (DAF-7) and insulin-like peptides (DAF-28, INS-6) in these neurons.[11][12][13] The downregulation of these neuroendocrine signals ultimately leads to the activation of the nuclear hormone receptor DAF-12, which executes the transcriptional program for dauer entry.[11]

  • Lifespan Regulation Pathway: The signaling cascade for lifespan extension is distinct. This compound perception via DAF-37 in sensory neurons leads to the activation of the NAD+-dependent deacetylase SIR-2.1.[4] This pathway is largely independent of the canonical DAF-2/DAF-16 insulin signaling axis.[4]

ascr2_dauer_signaling cluster_environment Environment cluster_neuron ASI/ASK Sensory Neuron cluster_downstream Downstream Signaling ascr2 This compound DAF37 DAF-37 (GPCR) ascr2->DAF37 TGFb TGF-β (DAF-7)↓ DAF37->TGFb Represses Insulin Insulin-like Peptides↓ DAF37->Insulin Represses DAF12 DAF-12 (NHR) Activation TGFb->DAF12 Insulin->DAF12 Dauer Dauer Formation DAF12->Dauer

This compound Signaling Pathway for Dauer Formation.

ascr2_lifespan_signaling cluster_environment Environment cluster_neuron Sensory Neuron cluster_downstream Downstream Signaling ascr2 This compound DAF37 DAF-37 (GPCR) ascr2->DAF37 SIR21 SIR-2.1 Activation DAF37->SIR21 Activates Lifespan Lifespan Extension SIR21->Lifespan

This compound Signaling Pathway for Lifespan Extension.
Biosynthesis of this compound

Ascarosides are synthesized through the integration of several primary metabolic pathways, primarily peroxisomal β-oxidation of fatty acids.[14][15] The biosynthesis of short-chain ascarosides like this compound is dependent on a core pathway involving the enzyme DAF-22, a thiolase essential for the final step of peroxisomal β-oxidation.[9][16] The process begins with very long-chain fatty acids which are hydroxylated and linked to an ascarylose sugar moiety. This precursor is then progressively shortened by cycles of peroxisomal β-oxidation to yield this compound.[15]

ascr2_biosynthesis VLCFA Very Long-Chain Fatty Acid (VLCFA) Oxygenated_VLCFA ω-oxygenated VLCFA VLCFA->Oxygenated_VLCFA Hydroxylation VLCFA_ascr VLCFA-ascaroside precursor Oxygenated_VLCFA->VLCFA_ascr Ascarylose Ascarylose Sugar Ascarylose->VLCFA_ascr Glycosylation Peroxisome Peroxisomal β-oxidation VLCFA_ascr->Peroxisome DAF22 DAF-22 (Thiolase) & other enzymes ascr2 This compound Peroxisome->ascr2 Chain Shortening

Simplified Biosynthetic Pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of this compound.

Dauer Formation Assay

This assay quantifies the propensity of nematodes to enter the dauer stage in response to specific chemical cues.

Objective: To determine the dose-response relationship of this compound on dauer induction.

Materials:

  • Nematode Growth Medium (NGM) agar plates.

  • Synchronized L1 stage C. elegans or C. briggsae.

  • E. coli OP50 culture.

  • This compound stock solution in ethanol.

  • Ethanol (vehicle control).

  • M9 buffer.

Procedure:

  • Plate Preparation: Prepare 35 mm NGM plates. Seed each plate with 25 µL of a 1:10 dilution of an overnight E. coli OP50 culture and allow the lawn to dry.

  • Ascaroside Application: Prepare serial dilutions of this compound in ethanol. Add 5 µL of the desired this compound dilution (or ethanol for control) to the center of the bacterial lawn. Allow the ethanol to evaporate completely.

  • Worm Synchronization: Obtain a synchronized population of L1 larvae through standard bleaching of gravid hermaphrodites and hatching of eggs in M9 buffer.

  • Assay Setup: Transfer approximately 100-150 synchronized L1 larvae in 5 µL of M9 buffer to each prepared plate.

  • Incubation: Incubate the plates at 25°C for 60-72 hours.

  • Quantification: After incubation, add a drop of 1% SDS solution to each plate. SDS is lethal to non-dauer worms but not to dauers. After 15-20 minutes, count the number of surviving (dauer) and dead (non-dauer) worms under a dissecting microscope.

  • Data Analysis: Calculate the percentage of dauer formation for each concentration: (% Dauer = [Number of Dauers / Total Number of Worms] x 100).

dauer_assay_workflow start Start sync Synchronize Worms (Obtain L1 Larvae) start->sync add_worms Add L1 Larvae to Plates sync->add_worms prep_plates Prepare Seeded NGM Plates add_ascr Apply this compound or Vehicle to Plates prep_plates->add_ascr add_ascr->add_worms incubate Incubate at 25°C for 60-72h add_worms->incubate sds_treat Treat with 1% SDS incubate->sds_treat count Count Live (Dauer) & Dead Worms sds_treat->count analyze Calculate % Dauer Formation count->analyze end End analyze->end

Experimental Workflow for Dauer Formation Assay.
Lifespan Assay

This assay measures the effect of this compound on the adult lifespan of nematodes.

Objective: To determine if chronic exposure to this compound alters the survival curve of adult C. elegans.

Materials:

  • NGM plates containing 5-fluoro-2´-deoxyuridine (FUDR) to prevent progeny from hatching.

  • Synchronized L4 stage C. elegans.

  • E. coli OP50 culture.

  • This compound stock solution in ethanol.

  • Ethanol (vehicle control).

Procedure:

  • Plate Preparation: Prepare NGM/FUDR plates. Seed with E. coli OP50. Apply the desired concentration of this compound or ethanol vehicle to the bacterial lawn and let it dry.

  • Worm Synchronization: Obtain a synchronized population of L4 larvae.

  • Assay Initiation: Transfer 30-40 synchronized L4 worms to each prepared plate. This is Day 0 of the lifespan assay.

  • Incubation and Scoring: Incubate plates at 20°C. Every 1-2 days, score the worms for survival. Worms are considered dead if they do not respond to gentle prodding with a platinum wire. Censor worms that crawl off the agar, have internal hatching ("bagging"), or die from vulval rupture.

  • Transfer: Transfer surviving worms to fresh plates every 2-4 days to ensure a consistent supply of food and ascaroside.

  • Data Analysis: Generate survival curves for each condition using the Kaplan-Meier method and compare them using the log-rank test to determine statistical significance.

Ascaroside Extraction and Quantification by LC-MS

This protocol describes the extraction of ascarosides from nematode liquid culture for analysis.

Objective: To quantify the production of this compound by a nematode population.

Materials:

  • Large-scale liquid culture of C. elegans in S-complete medium.

  • Centrifuge.

  • Solid Phase Extraction (SPE) C18 cartridges.

  • Methanol, Acetonitrile, Water (HPLC grade).

  • Formic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Culture and Collection: Grow a high-density, synchronized population of C. elegans in liquid culture. After the desired growth period, pellet the worms by centrifugation. Collect the supernatant (conditioned medium).

  • Extraction: Acidify the conditioned medium with formic acid to a final concentration of 0.1%. Load the medium onto a pre-conditioned C18 SPE cartridge.

  • Wash and Elute: Wash the cartridge with water containing 0.1% formic acid to remove salts and polar metabolites. Elute the ascarosides with methanol or acetonitrile.

  • Sample Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., 50% methanol).

  • LC-MS Analysis: Inject the sample into an LC-MS system. Use a C18 column for chromatographic separation. Analyze in either positive or negative ion mode, using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) for sensitive and specific detection of this compound based on its known mass-to-charge ratio and fragmentation pattern.

  • Quantification: Create a standard curve using a synthetic this compound standard of known concentrations to quantify the amount of this compound in the biological sample.

References

The Role of ascr#2 in Enhancing Stress Resistance in Caenorhabditis elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nematode Caenorhabditis elegans utilizes a sophisticated system of chemical communication to navigate its environment and adapt to changing conditions. Among the key signaling molecules are the ascarosides, a family of small molecules that regulate various aspects of C. elegans life history, including entry into the stress-resistant dauer larval stage. This technical guide focuses on a specific ascaroside, ascr#2, and its significant role in promoting stress resistance in adult worms, independent of dauer formation. We will delve into the signaling pathways, present quantitative data on its effects, and provide detailed experimental protocols for assessing stress resistance, offering a comprehensive resource for researchers in the field.

Introduction

Caenorhabditis elegans has emerged as a powerful model organism for studying the molecular mechanisms of aging and stress resistance. Its short lifespan, genetic tractability, and the conservation of key signaling pathways with higher organisms make it an invaluable tool for biomedical research. Ascarosides, a class of constitutively produced small molecules, act as pheromones that convey information about population density and environmental conditions.[1] High concentrations of a blend of ascarosides, in conjunction with low food and high temperature, trigger entry into the dauer stage, a developmentally arrested and highly stress-resistant larval form.[2][3]

Interestingly, individual ascarosides can elicit specific physiological responses. This compound, a prominent ascaroside, has been shown to extend the lifespan and enhance the stress resistance of adult C. elegans.[4][5] This effect is particularly noteworthy as it occurs in reproductively active adults and is mediated by a signaling pathway distinct from the canonical insulin/IGF-1 signaling (IIS) pathway, a major regulator of longevity and stress resistance in many species.[5][6] Understanding the mechanisms by which this compound confers these benefits holds promise for identifying novel therapeutic targets for age-related diseases and stress resilience.

The this compound Signaling Pathway for Stress Resistance

The signaling cascade initiated by this compound to enhance stress resistance in adult C. elegans involves a specific chemosensory pathway that is distinct from the primary pathway for dauer formation.

This compound is detected by the G protein-coupled receptor (GPCR) DAF-37, which is expressed in specific chemosensory neurons, including the ASI and ASK neurons.[4][5] For the regulation of lifespan and stress resistance, the expression of DAF-37 in the ASI neurons is particularly important.[4] Upon binding of this compound to DAF-37, a downstream signaling cascade is initiated that culminates in the activation of the NAD+-dependent deacetylase SIR-2.1, a homolog of the mammalian sirtuin SIRT1.[4][5] The activity of SIR-2.1 is essential for the pro-longevity and stress-protective effects of this compound.[4][6]

Crucially, this this compound-mediated increase in lifespan and stress resistance does not require the central components of the insulin/IGF-1 signaling pathway, DAF-2 (the insulin/IGF-1 receptor homolog) and DAF-16 (the FOXO transcription factor homolog).[4][5] This distinguishes it from many other longevity-promoting interventions in C. elegans.

ascr2_stress_resistance_pathway ascr2 This compound DAF37 DAF-37 (GPCR) ascr2->DAF37 signaling_cascade Downstream Signaling (details under investigation) DAF37->signaling_cascade SIR21 SIR-2.1 (Sirtuin) signaling_cascade->SIR21 Stress_Resistance Increased Stress Resistance (Thermotolerance, etc.) SIR21->Stress_Resistance Lifespan Increased Lifespan SIR21->Lifespan

Caption: this compound signaling pathway for stress resistance.

Quantitative Data on this compound-Mediated Stress Resistance

The effects of this compound on lifespan and stress resistance are dose-dependent. The following tables summarize key quantitative findings from published research.

Table 1: Effect of this compound on Mean Lifespan of Wild-Type (N2) C. elegans

This compound ConcentrationMean Lifespan (days)Percent IncreaseP-value vs. ControlReference
Control (0 nM)13.2--[4]
0.04 nM13.41.5%0.253[4]
4 nM14.59.8%< 0.0001[4]
400 nM15.114.4%< 0.0001[4]

Table 2: Effect of this compound on Mean Survival under Heat Stress (Thermotolerance at 35°C) of Wild-Type (N2) C. elegans

This compound ConcentrationMean Survival (hours)Percent IncreaseP-value vs. ControlReference
Control (0 nM)9.7--[4]
2 nM10.69.3%< 0.0001[4]
200 nM11.619.6%< 0.0001[4]
1 µM12.124.7%< 0.0001[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on stress resistance in C. elegans.

Preparation of this compound Plates

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • Synthetic this compound (stored in ethanol at a stock concentration of 1 mM)

  • Ethanol (vehicle control)

Procedure:

  • Prepare NGM agar plates and allow them to solidify.

  • Seed the plates with a lawn of E. coli OP50 and allow the bacteria to grow overnight at room temperature.

  • Prepare working solutions of this compound in ethanol at the desired concentrations.

  • Pipette the this compound solution or an equivalent volume of ethanol (for control plates) onto the surface of the OP50 lawn.

  • Allow the ethanol to evaporate completely in a fume hood before transferring worms to the plates.

Thermotolerance (Heat Stress) Assay

Materials:

  • Synchronized population of L4 stage C. elegans

  • This compound and control plates (prepared as in 4.1)

  • Incubator set to 35°C

  • Dissecting microscope

Procedure:

  • Synchronize a population of wild-type (N2) worms to the L4 larval stage.

  • Transfer a defined number of L4 worms (e.g., 20-30 worms per plate) to the prepared this compound and control plates.

  • Incubate the plates at 20°C for 24 hours to allow the worms to reach young adulthood.

  • Transfer the plates to a 35°C incubator to induce heat stress.

  • Score the number of living and dead worms at regular intervals (e.g., every hour) using a dissecting microscope. Worms that do not respond to a gentle touch with a platinum wire pick are considered dead.

  • Calculate the percentage of surviving worms at each time point for each condition.

  • Plot survival curves and perform statistical analysis (e.g., log-rank test) to determine significant differences between conditions.

thermotolerance_assay_workflow start Start: Synchronized L4 Worms transfer_worms Transfer worms to This compound and control plates start->transfer_worms incubate_20c Incubate at 20°C for 24h (to young adulthood) transfer_worms->incubate_20c heat_stress Induce heat stress at 35°C incubate_20c->heat_stress score_survival Score survival at regular intervals heat_stress->score_survival data_analysis Data Analysis: - Survival curves - Statistical tests score_survival->data_analysis end End: Determine thermotolerance data_analysis->end

Caption: Experimental workflow for thermotolerance assay.
Oxidative Stress Assay

Materials:

  • Synchronized population of L4 stage C. elegans

  • This compound and control plates

  • M9 buffer

  • Paraquat (methyl viologen) or another oxidizing agent (e.g., hydrogen peroxide)

  • 96-well microtiter plates

  • Dissecting microscope

Procedure:

  • Prepare this compound and control plates and grow a synchronized population of L4 worms on them to young adulthood as described for the thermotolerance assay.

  • Prepare a solution of the oxidizing agent (e.g., paraquat) in M9 buffer at the desired concentration.

  • Wash the young adult worms off the plates with M9 buffer and transfer them to a microfuge tube.

  • Allow the worms to settle by gravity and remove the supernatant.

  • Resuspend the worms in the oxidizing agent solution.

  • Aliquot the worm suspension into the wells of a 96-well plate.

  • Incubate the plate at 20°C.

  • Score the number of living and dead worms in each well at regular intervals.

  • Calculate the percentage of surviving worms and analyze the data as for the thermotolerance assay.

Implications for Drug Development

The discovery that this compound enhances stress resistance and lifespan through a SIR-2.1-dependent, DAF-16-independent pathway presents a novel avenue for drug development.[4][5] Sirtuins are a well-established class of therapeutic targets, and molecules that can modulate their activity are of great interest. The this compound signaling pathway offers a specific, endogenously activated mechanism for engaging SIR-2.1.

Future research could focus on:

  • Identifying small molecule mimetics of this compound that can activate the DAF-37 receptor.

  • Screening for compounds that potentiate the this compound-DAF-37 interaction.

  • Elucidating the downstream targets of SIR-2.1 in this pathway to identify further drug development targets.

By targeting this pathway, it may be possible to develop interventions that promote healthy aging and protect against age-related cellular stress, without some of the potential pleiotropic effects of modulating the central insulin/IGF-1 signaling pathway.

Conclusion

This compound is a key signaling molecule in C. elegans that plays a significant role in enhancing stress resistance and extending lifespan in adult animals. Its mechanism of action, through the DAF-37 receptor and the sirtuin SIR-2.1, provides a fascinating example of how environmental cues can be translated into physiological responses that promote organismal resilience. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to further investigate this pathway and its potential for translation into therapeutic strategies for promoting healthy aging.

References

The Discovery, Identification, and Core Functions of ascr#2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascarosides are a class of small-molecule signals that govern crucial aspects of nematode life, including developmental decisions, mating behavior, and social interactions. Among these, ascaroside #2 (ascr#2) has emerged as a molecule of significant interest due to its potent and multifaceted biological activities. Initially identified as a key component of the dauer pheromone in the model organism Caenorhabditis elegans, subsequent research has unveiled its role in a complex signaling network that connects reproductive and developmental pathways. This technical guide provides an in-depth overview of the discovery, identification, and core biological functions of this compound, with a focus on the experimental methodologies and signaling pathways involved.

Discovery and Identification

The identification of this compound was a pivotal step in understanding the chemical language of C. elegans. Early studies on the dauer pheromone, a signal that induces a stress-resistant larval stage, indicated that it was not a single compound but a complex mixture. Using activity-guided fractionation of the C. elegans metabolome, researchers isolated and identified this compound as a potent dauer-inducing component, significantly more active than the first identified ascaroside, ascr#1.[1][2][3] This discovery highlighted the synergistic nature of ascaroside signaling.

Chemically, this compound is characterized by a six-carbon side chain with a ketone group attached to the ascarylose sugar.[1][3] Its structure was elucidated using a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The gene daf-22, which encodes a thiolase enzyme involved in peroxisomal β-oxidation, was found to be essential for the biosynthesis of this compound.[1][4][5] Mutant worms lacking a functional daf-22 gene do not produce this compound, confirming its biosynthetic origin.[1][4]

Chemical and Physical Properties

PropertyValueReference
Systematic Name Ascaroside C6[6][7]
Alternative Names Daumone-2[2]
Molecular Formula C₁₂H₂₂O₅[7]
Molecular Weight 246.3 g/mol [7]
CAS Number 946524-24-9[8]

Biological Functions and Quantitative Data

This compound exhibits concentration-dependent effects on various biological processes in C. elegans.

Dauer Larva Formation

This compound is a primary component of the dauer pheromone, a chemical signal that indicates high population density and limited food, prompting larvae to enter the developmentally arrested dauer stage.[2][9] It acts synergistically with other ascarosides, such as ascr#3 and ascr#5, to enhance this effect.[1][2] In the related nematode Caenorhabditis briggsae, this compound is the main component of the dauer pheromone.[4]

ParameterValueConditionsReference
Potency vs. ascr#1 ~100x more potentDauer Induction[2]
EC₅₀ (Dauer Induction) ~370 nM25°C[8]
EC₅₀ (Dauer Induction) ~1100 nM20°C[8]
Effective Concentration Micromolar rangeC. briggsae[4]
Mating Behavior

At concentrations significantly lower than those required for dauer induction, this compound functions as a male attractant, guiding males toward potential mates (hermaphrodites).[10] This effect is part of a synergistic blend of ascarosides.[5][10] However, at the high concentrations associated with dauer formation, the blend becomes repellent to hermaphrodites and no longer attracts males.[1][10]

ParameterValueConditionsReference
Male Attraction Synergistic with ascr#3 and ascr#420 fmol (this compound), 20 fmol (ascr#3), 1 pmol (ascr#4)[10][11]
Lifespan and Stress Resistance

This compound has also been shown to regulate longevity and stress resistance in adult worms, independent of its role in dauer formation.[12] This signaling extends lifespan without compromising fecundity or feeding rates.[12]

ParameterValueConditionsReference
Effective Concentration 400 nMLifespan extension in adult C. elegans[12]

Signaling and Biosynthetic Pathways

The diverse functions of this compound are mediated by distinct signaling pathways that involve specific chemosensory neurons and downstream molecular components.

This compound Biosynthesis Pathway

The production of this compound is dependent on the peroxisomal fatty acid β-oxidation pathway. The gene daf-22 plays a critical role in the final steps of creating the short-chain fatty acid side chain that characterizes this compound.

ascr2_biosynthesis precursors Fatty Acid Precursors peroxisome Peroxisomal β-oxidation precursors->peroxisome daf22 DAF-22 (Thiolase) peroxisome->daf22 side_chain Short-chain Fatty Acid Side Chain daf22->side_chain ascr2 This compound side_chain->ascr2 ascarylose Ascarylose Sugar ascarylose->ascr2

Caption: Simplified biosynthesis pathway of this compound.

Dauer Formation Signaling Pathway

This compound perception by chemosensory neurons, such as ASI and ASK, leads to the repression of daf-7 (a TGF-β homolog), which in turn initiates a cascade that results in entry into the dauer stage.

dauer_pathway ascr2 This compound, ascr#3, ascr#5 neurons ASI, ASK Chemosensory Neurons ascr2->neurons sensed by receptors GPCRs neurons->receptors daf7 daf-7 (TGF-β) expression receptors->daf7 represses insulin Insulin/IGF-1 Signaling receptors->insulin modulates dauer Dauer Formation daf7->dauer insulin->dauer lifespan_pathway ascr2_lifespan This compound ask_neuron ASK Chemosensory Neuron ascr2_lifespan->ask_neuron daf37 DAF-37 (GPCR) ask_neuron->daf37 sir21 SIR-2.1 (Sirtuin) daf37->sir21 lifespan Increased Lifespan & Stress Resistance sir21->lifespan daf16_pathway DAF-2 / DAF-16 Insulin Signaling lifespan->daf16_pathway independent of experimental_workflow culture 1. C. elegans Liquid Culture extraction 2. Metabolite Extraction (from supernatant) culture->extraction bioassay 3. Bioassay (e.g., Dauer Formation) extraction->bioassay fractionation 4. Activity-Guided Fractionation (e.g., HPLC) bioassay->fractionation guides fractionation->bioassay test fractions analysis 5. Structural Analysis (LC-MS, NMR) fractionation->analysis identification 6. Identification of this compound analysis->identification

References

Ascaroside #2: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascaroside #2 (ascr#2), also known as ascaroside C6, is a small molecule pheromone that plays a crucial role in the life history of the nematode Caenorhabditis elegans. As a key component of the "dauer pheromone," it governs population density-dependent entry into the stress-resistant dauer larval stage. Furthermore, this compound functions as a potent chemoattractant for male nematodes, thereby influencing mating behavior. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its known quantitative biological activities. The signaling pathways through which this compound exerts its effects are also elucidated with detailed diagrams. This document is intended to serve as a valuable resource for researchers in the fields of chemical biology, neurobiology, and drug development who are investigating nematode communication and physiology.

Chemical Structure and Properties

This compound is a glycoside composed of the dideoxysugar ascarylose linked to a six-carbon fatty acid-like side chain with a ketone functional group.

Chemical Structure:

Image of this compound chemical structure would be placed here in a full document.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (5R)-5-[[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxy]hexan-2-one[1]
Synonyms Ascaroside C6[2][3]
CAS Number 946524-24-9[1]
Molecular Formula C₁₂H₂₂O₅[1]
Molecular Weight 246.3 g/mol [4]
Solubility Soluble in DMSO (400 mg/mL with sonication)[5]
Storage Store at 2-8°C, protected from light. For long-term storage in solution (-80°C), use within 6 months.[3][5]

Biological Function and Signaling

This compound is a multifunctional signaling molecule in C. elegans, with its biological effects being highly dependent on its concentration and the presence of other ascarosides.[5][6]

  • Dauer Formation: At high concentrations, this compound is a primary component of the dauer pheromone, which signals high population density and induces entry into the dauer larval stage, a non-feeding, stress-resistant developmental state.[3][5][6]

  • Male Attraction: At low, nanomolar concentrations, this compound acts as a potent male attractant, often in synergy with other ascarosides like ascr#3 and ascr#4.[3][6]

  • Hermaphrodite Repulsion: At the higher concentrations that induce dauer formation, this compound can be repulsive to hermaphrodites.[5]

  • Lifespan and Stress Resistance: this compound has been shown to extend the lifespan and increase stress resistance in adult C. elegans.[3]

This compound exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of chemosensory neurons.[5] Known receptors for this compound include DAF-37, DAF-38, SRBC-64, and SRBC-66.[5] The binding of this compound to these receptors initiates intracellular signaling cascades that ultimately influence conserved pathways such as the TGF-β and Insulin/IGF-1 signaling pathways, leading to changes in gene expression and behavior.[5]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that involves the convergence of fatty acid metabolism and sugar biosynthesis. The fatty acid-like side chain is generated through peroxisomal β-oxidation, a process in which the gene daf-22 plays a critical role.[5] This side chain is then linked to the dideoxysugar ascarylose.

ascr2_biosynthesis Long-chain fatty acids Long-chain fatty acids Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Long-chain fatty acids->Peroxisomal Beta-Oxidation Short-chain fatty acid precursor Short-chain fatty acid precursor Peroxisomal Beta-Oxidation->Short-chain fatty acid precursor daf22 daf22 Peroxisomal Beta-Oxidation->daf22 Glycosylation Glycosylation Short-chain fatty acid precursor->Glycosylation Ascarylose Ascarylose Ascarylose->Glycosylation This compound This compound Glycosylation->this compound

A simplified workflow for the biosynthesis of this compound.
Signaling Pathways

Upon binding to its cognate GPCRs, such as DAF-37, on chemosensory neurons, this compound initiates a signaling cascade that modulates the activity of downstream pathways, including the TGF-β and Insulin/IGF-1 pathways, to regulate dauer formation and other behaviors.

ascr2_signaling_pathway cluster_neuron Chemosensory Neuron cluster_downstream Downstream Signaling ascr2 This compound receptor DAF-37 (GPCR) ascr2->receptor g_protein G-protein signaling receptor->g_protein tgf_beta TGF-β Pathway (e.g., DAF-7) g_protein->tgf_beta modulates insulin_igf1 Insulin/IGF-1 Pathway (e.g., DAF-2) g_protein->insulin_igf1 modulates attraction Male Attraction g_protein->attraction dauer Dauer Formation tgf_beta->dauer insulin_igf1->dauer

Signaling pathways modulated by this compound in C. elegans.

Quantitative Data

Table 2: Biological Activity of this compound

AssayParameterValueTemperatureReference
Dauer FormationEC₅₀~370 nM25°C[5]
Dauer FormationEC₅₀~1100 nM20°C[5]
Lifespan ExtensionConcentration4 nM20°C[3]
Lifespan ExtensionConcentration400 nM20°C[3]

Experimental Protocols

Chemical Synthesis of this compound

A shorter, improved synthesis route has been reported which utilizes the monoglycosylation of (2R,5R)-hexane-2,5-diol with a protected ascarylose derivative.[2] This is followed by oxidation of the remaining secondary alcohol to the ketone and subsequent deprotection steps to yield this compound.

Dauer Formation Assay

This assay is used to quantify the dauer-inducing activity of this compound.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (food source)

  • Synchronized L1 stage C. elegans

  • This compound stock solution (in ethanol or DMSO)

  • M9 buffer

Protocol:

  • Prepare NGM plates containing the desired concentration of this compound. A stock solution of this compound is added to the molten agar before pouring the plates. Control plates should contain the solvent alone.

  • Seed the plates with a small lawn of E. coli OP50.

  • Synchronize a population of C. elegans to the L1 stage by bleaching gravid adults and allowing the eggs to hatch in M9 buffer without food.

  • Add a known number of synchronized L1 larvae to the center of the bacterial lawn on each plate.

  • Incubate the plates at 25°C for 48-72 hours.

  • Score the number of dauer and non-dauer larvae on each plate. Dauer larvae are thin, dark, and resistant to 1% SDS.

  • Calculate the percentage of dauer formation for each concentration of this compound.

Male Attraction Assay

This assay measures the chemoattractant properties of this compound for male C. elegans.

Materials:

  • NGM agar plates

  • This compound solution at various low concentrations (e.g., fM to nM range)

  • Solvent control (e.g., ethanol or water)

  • Adult male C. elegans

Protocol:

  • Take an unseeded NGM plate.

  • Spot a small volume (e.g., 1 µL) of the this compound solution on one side of the plate and an equal volume of the solvent control on the opposite side.

  • Place a population of adult male worms in the center of the plate, equidistant from the two spots.

  • Allow the worms to move freely for a set period (e.g., 1 hour).

  • Count the number of males in the quadrant containing the this compound spot versus the control quadrant.

  • A significant accumulation of males at the this compound spot indicates attraction. A chemotaxis index can be calculated as (number of worms at this compound - number of worms at control) / (total number of worms).

Experimental setup for the male attraction assay.

Conclusion

This compound is a vital signaling molecule in C. elegans, demonstrating the principle of chemical parsimony where a single molecule can elicit distinct, concentration-dependent biological responses. Its role in regulating fundamental life history traits such as developmental diapause and mating makes it a fascinating subject for research into the evolution of chemical communication. The elucidation of its receptors and downstream signaling pathways provides valuable insights into conserved signaling mechanisms that are relevant to a broad range of organisms. The experimental protocols and data presented in this guide offer a foundation for further investigation into the chemical biology of this compound and its potential as a target for novel anthelmintic strategies.

References

A Technical Guide to the Natural Sources and Abundance of Ascaroside #2 (ascr#2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaroside #2 (ascr#2), also known as ascaroside C6, is a small glycolipid molecule that functions as a crucial component of the chemical communication system in nematodes.[1][2] As a member of the ascaroside family, its structure consists of the dideoxysugar ascarylose linked to a fatty acid-derived side chain.[2] this compound is a key signaling molecule in the model organism Caenorhabditis elegans, where it plays a pleiotropic role in regulating developmental decisions and social behaviors.[3] Notably, it is a potent inducer of entry into the stress-resistant dauer larval stage and, in combination with other ascarosides, acts as a male attractant for mating.[2][3] The dual functionality of this compound in development and reproduction highlights its importance in nematode biology and presents it as a potential target for novel anthelmintic strategies. This guide provides a comprehensive overview of the natural sources, abundance, and underlying biochemical pathways of this compound.

Natural Sources and Abundance of this compound

The primary and most well-studied natural source of this compound is the free-living nematode Caenorhabditis elegans.[1] However, the production and secretion of this compound are not uniform across all nematodes; rather, they are part of species-specific pheromone blends.[4] While this compound is a major component of the dauer pheromone in C. elegans, in the related species Caenorhabditis briggsae, this compound is the primary component.[2][5] this compound has also been detected in entomopathogenic nematodes, indicating its conserved role in nematode signaling.[2] The biosynthesis and release of this compound in C. elegans are dynamically regulated and are highly dependent on the developmental stage and environmental conditions such as population density and food availability.[6]

Quantitative Abundance of this compound in Caenorhabditis elegans

The following table summarizes the quantitative data on this compound abundance at various developmental stages of C. elegans. The data is presented in femtomoles (fmol) per worm equivalent (WE), where one WE is defined as the amount of substance released by one worm in one hour.[6]

Developmental StageMean Abundance of this compound (fmol/WE)
L2 Larva~100
L3 Larva~200
L4 Larva~400
Young Adult~500
Adult (with 10-15 eggs)~600
Dauer Larva (7 days old)Not Detectable

Data sourced from studies on synchronized liquid cultures of C. elegans.[6]

Comparative Abundance of Ascarosides in Various Nematode Species

While specific quantitative data for this compound across a wide range of nematodes is not extensively available, comparative metabolomic studies have revealed the relative abundance of different ascarosides, including this compound, in various species. The following table provides a qualitative and semi-quantitative overview of this compound presence in different nematodes.

Nematode SpeciesRelative Abundance of this compoundPrimary Ascarosides Detected
Caenorhabditis elegansHighThis compound, ascr#3, ascr#5, oscr#9
Caenorhabditis briggsaeHigh (Primary dauer pheromone)This compound, ascr#6.1
Pristionchus pacificusLow to negligibleascr#9, other complex ascarosides
Steinernema carpocapsaeLow to negligibleascr#9
Panagrellus redivivusLow to negligibleascr#3, ascr#10

This table is a synthesis of findings from comparative metabolomics studies.[4][5]

Experimental Protocols

The identification and quantification of this compound from biological samples are predominantly achieved through liquid chromatography-mass spectrometry (LC-MS).[7][8] Below is a generalized protocol synthesized from established methodologies for the extraction and analysis of ascarosides.

Ascaroside Extraction from Liquid Culture Media
  • Culture Growth: Grow synchronized populations of nematodes in a liquid culture medium (e.g., S-complete medium) with a suitable bacterial food source (e.g., E. coli OP50).

  • Harvesting the Supernatant: After the desired growth period, centrifuge the culture to pellet the worms and bacteria. Carefully collect the supernatant, which contains the secreted ascarosides.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned C18 cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the ascarosides with methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a stream of nitrogen or using a centrifugal evaporator. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the ascarosides.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.

    • Injection Volume: Inject 5-10 µL of the reconstituted extract.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often used for this compound detection, typically as the [M+Na]+ adduct.[7]

    • Analysis Mode: For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity. The precursor ion for this compound ([M+Na]+) is m/z 269.1.

    • Quantification: Generate a standard curve using synthetic this compound of known concentrations. The concentration of this compound in the biological sample is determined by comparing its peak area to the standard curve.

Signaling and Biosynthetic Pathways

This compound Biosynthesis Pathway

The biosynthesis of this compound and other ascarosides is a modular process involving the convergence of carbohydrate metabolism and fatty acid metabolism. The fatty acid-like side chain of this compound is synthesized and shortened through a peroxisomal β-oxidation pathway.[9][10]

ascr2_biosynthesis cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm VLCFA Very Long-Chain Fatty Acid-CoA ACOX1 ACOX-1 VLCFA->ACOX1 Oxidation Enoyl_CoA Enoyl-CoA Intermediate ACOX1->Enoyl_CoA MAOC1 MAOC-1 Enoyl_CoA->MAOC1 Hydration Hydroxyacyl_CoA β-Hydroxyacyl-CoA Intermediate MAOC1->Hydroxyacyl_CoA DHS28 DHS-28 Hydroxyacyl_CoA->DHS28 Dehydrogenation Ketoacyl_CoA β-Ketoacyl-CoA Intermediate DHS28->Ketoacyl_CoA DAF22 DAF-22 Ketoacyl_CoA->DAF22 Thiolysis Short_Chain_FA Shortened Fatty Acid-CoA DAF22->Short_Chain_FA GT Glycosyltransferase (putative) Short_Chain_FA->GT Ascarylose Ascarylose Ascarylose->GT ascr2 This compound GT->ascr2 Glycosylation

Caption: Proposed biosynthetic pathway of this compound via peroxisomal β-oxidation.

This compound Signaling Pathway for Dauer Formation

This compound, as a component of the dauer pheromone, is sensed by specific chemosensory neurons in C. elegans, initiating a signaling cascade that leads to the decision to enter the dauer stage. This process involves G-protein coupled receptors (GPCRs) and downstream integration with conserved signaling pathways like the TGF-β and insulin/IGF-1 signaling pathways.[10][11]

ascr2_signaling cluster_environment Environment cluster_neuron Sensory Neurons (ASK, ASI) cluster_signaling Downstream Signaling cluster_outcome Developmental Outcome ascr2 This compound GPCRs GPCRs (DAF-37, SRBC-64/66) ascr2->GPCRs binds G_protein G-protein signaling GPCRs->G_protein activates TGF_beta TGF-β Pathway (DAF-7) G_protein->TGF_beta inhibits Insulin_IGF1 Insulin/IGF-1 Pathway (DAF-2) G_protein->Insulin_IGF1 inhibits DAF12 Nuclear Hormone Receptor (DAF-12) TGF_beta->DAF12 DAF16 FOXO Transcription Factor (DAF-16) Insulin_IGF1->DAF16 Dauer Dauer Formation DAF12->Dauer promotes DAF16->Dauer promotes

Caption: Simplified signaling cascade for this compound-mediated dauer formation in C. elegans.

Conclusion

This compound is a multifaceted signaling molecule that is central to the life history of C. elegans and likely many other nematode species. Its role in both developmental diapause and reproductive behavior makes the pathways governing its synthesis and perception attractive targets for the development of novel interventions against parasitic nematodes. The quantitative data and experimental protocols provided herein offer a valuable resource for researchers aiming to further elucidate the chemical ecology of nematodes and exploit these systems for practical applications.

References

An In-depth Technical Guide to the Evolution of ascr#2 Signaling in Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ascarosides are a class of nematode-specific signaling molecules that regulate critical life history decisions, including developmental arrest (dauer), mating, and social behaviors.[1][2] Among these, ascaroside #2 (ascr#2) is a highly conserved and potent component of the dauer pheromone mixture in many nematode species.[3][4] Its signaling pathway, extensively studied in the model organism Caenorhabditis elegans, involves perception by specific G-protein coupled receptors (GPCRs) in chemosensory neurons, which triggers a cascade leading to transcriptional changes that govern developmental fate. This guide provides a detailed overview of the this compound signaling pathway, its evolutionary conservation and divergence across the phylum Nematoda, quantitative data on its activity, and detailed experimental protocols for its study. Understanding the evolution of this pathway offers insights into nematode chemical communication and presents opportunities for developing novel anthelmintic strategies.

This compound Biosynthesis and Chemical Structure

Ascarosides are modular molecules built upon a core ascarylose sugar, which is attached to a fatty acid-derived side chain.[5][6] The biosynthesis of these side chains involves peroxisomal β-oxidation of very long-chain fatty acids.[6][7][8] The enzyme DAF-22, a thiolase, is essential for the final step of this β-oxidation process, and its absence leads to a lack of short-chain ascarosides like this compound.[3][9]

The structure of this compound is (2'E)-(6'R)-(3',5'-dihydroxy-6'-methyltetrahydropyran-2'-yloxy)hept-2'-enoic acid. Its biosynthesis is tightly regulated and correlates with developmental stage and environmental conditions, with production increasing significantly under starvation and crowding, conditions that favor entry into the dauer stage.[10]

The this compound Signaling Pathway in C. elegans

In C. elegans, this compound is a key component of the dauer-inducing pheromone.[1][4][9] It is detected by specific chemosensory neurons, primarily the ASK and ASI neurons.[11][12] Perception is mediated by a suite of GPCRs. The receptors DAF-37 and DAF-38 have been shown to form a heterodimer that responds to this compound.[2][7] Additionally, the GPCRs SRBC-64 and SRBC-66 are required for dauer formation induced by this compound and ascr#3.[7][13]

Binding of this compound to these receptors initiates a downstream signaling cascade that represses the expression of the TGF-β ligand DAF-7 in the ASI neurons.[1] This ultimately leads to the activation of a nuclear hormone receptor pathway involving DAF-12, which is the final arbiter of the dauer decision.[11]

ascr2_signaling_pathway cluster_extracellular Extracellular Space cluster_neuron ASK/ASI Chemosensory Neuron cluster_downstream_effects Downstream Effects ascr2 This compound DAF37_DAF38 DAF-37 / DAF-38 (GPCR Heterodimer) ascr2->DAF37_DAF38 SRBC64_66 SRBC-64 / SRBC-66 (GPCRs) ascr2->SRBC64_66 G_protein G-protein Signaling DAF37_DAF38->G_protein SRBC64_66->G_protein downstream Downstream Signaling Cascade G_protein->downstream TGF_beta Repression of daf-7 (TGF-β) downstream->TGF_beta DAF12 DAF-12 (NHR) Pathway Activation TGF_beta->DAF12 Dauer Dauer Formation DAF12->Dauer

Caption: this compound signaling pathway in C. elegans.

Evolution of this compound Signaling

Mass spectrometry-based screens have revealed that ascaroside production is a conserved trait across a wide range of nematode species, including free-living, insect-parasitic, and animal-parasitic nematodes.[5][14] This suggests that ascaroside signaling is an ancient form of chemical communication within the phylum.[5]

While the production of ascarosides is widespread, the specific blend of ascarosides produced is often species-specific, correlating with both phylogeny and ecological niche.[5] this compound, however, appears to be a highly conserved component. For instance, in Caenorhabditis briggsae, a close relative of C. elegans, this compound is the primary component of the dauer pheromone, whereas C. elegans relies on a synergistic blend of this compound, ascr#3, and other components.[3] This indicates that while the core signaling molecule (this compound) and its function in dauer induction are conserved, the complexity of the pheromone blend has evolved.[3]

The conservation extends to the biosynthetic machinery. The daf-22 ortholog in C. briggsae is functionally equivalent to its C. elegans counterpart, being necessary for the production of short-chain ascarosides like this compound.[3]

Interestingly, the function of ascarosides has also diversified. In C. elegans, at low concentrations, a blend including this compound acts as a potent male attractant, while at high concentrations, it induces dauer formation and repels hermaphrodites.[1][9][12] This dual function demonstrates how the same molecule can elicit different behavioral and developmental responses depending on its concentration and context.

Quantitative Data

The biological activity of this compound is highly dependent on concentration and the presence of other synergistic ascarosides.

Nematode Species Assay This compound Concentration Observed Effect Synergistic Molecules Reference
C. elegansDauer Formation> 1 µMPotent induction of dauer larvaeascr#3, ascr#5[1][4]
C. elegansMale Attraction20 fmol - 1 pmolStrong attraction of malesascr#3, ascr#4[12][15]
C. briggsaeDauer Formation> 1 µMPrimary component for dauer inductionN/A[3]
C. elegansLifespan Extension400 nMIncreased adult lifespanascr#3[11]

Key Experimental Protocols

Ascaroside Extraction and Quantification

This protocol outlines the general steps for extracting and analyzing ascarosides from nematode liquid cultures.

  • Nematode Culture: Grow large, synchronized populations of nematodes in liquid S-medium with a food source like E. coli HB101.

  • Metabolite Extraction: After a set period (e.g., 7-9 days), pellet the worms by centrifugation. Collect the supernatant (culture medium) and extract the metabolites using solid-phase extraction (SPE) with a C18 resin.[16] Elute with methanol.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[5][16]

    • Column: A reverse-phase C18 column is typically used.[16]

    • Detection: Operate the mass spectrometer in negative ion mode, scanning for precursor ions that produce a characteristic product ion of the ascarylose sugar (e.g., m/z 73.0).[16][17]

    • Quantification: Generate a calibration curve using synthetic this compound standards to quantify its concentration in the biological samples.[16][17]

ascaroside_analysis_workflow culture 1. Large-scale Nematode Culture centrifuge 2. Centrifugation (Separate worms & medium) culture->centrifuge extract 3. Solid-Phase Extraction of Supernatant (C18) centrifuge->extract concentrate 4. Concentrate Eluate extract->concentrate analyze 5. LC-MS/MS Analysis concentrate->analyze quantify 6. Quantification vs. Synthetic Standards analyze->quantify

Caption: Workflow for ascaroside extraction and analysis.
Quantitative Dauer Formation Assay

This bioassay measures the potency of this compound in inducing dauer formation.[18]

  • Assay Plate Preparation: Prepare dauer assay agar plates containing a limited amount of heat-killed E. coli OP50 as a food source.[18]

  • Pheromone Application: Spot synthetic this compound (dissolved in ethanol) onto the center of the bacterial lawn. Use a range of concentrations to generate a dose-response curve. An ethanol-only spot serves as the negative control.

  • Egg Synchronization: Transfer 5-10 young adult hermaphrodites to each assay plate and allow them to lay eggs for a defined period (e.g., 4-6 hours).[18]

  • Incubation: Remove the adult worms and incubate the plates at a dauer-inducing temperature (e.g., 25°C) for 72-84 hours.[18]

  • Scoring: Count the number of dauer larvae and non-dauer larvae (L4s and adults) on each plate under a dissecting microscope. Dauer larvae are thin, dark, and resistant to 1% SDS treatment.[19]

  • Data Analysis: Calculate the percentage of dauer formation for each this compound concentration.

Implications for Drug Development

The high degree of conservation of ascaroside signaling pathways among nematodes, including major agricultural pests and human parasites, makes this system an attractive target for novel anthelmintics.[5]

  • Receptor Antagonists: Developing small molecules that antagonize this compound receptors could disrupt dauer formation, a critical survival stage for many parasitic species.

  • Biosynthesis Inhibitors: Targeting enzymes like DAF-22, which are essential for ascaroside production, could interfere with nematode chemical communication, impacting mating and aggregation.

  • Pheromone-based Control: The species-specific nature of ascaroside blends could be exploited for "lure and kill" or mating disruption strategies in agricultural settings.[5]

The discovery that ascarosides produced by parasitic nematodes can also modulate the host immune response further broadens their relevance, suggesting that targeting this pathway could have dual effects on both the parasite and the host's ability to clear the infection.[20]

Conclusion

The this compound signaling system is a foundational component of nematode chemical communication, with a deeply conserved role in regulating the crucial decision to enter the dauer diapause. Its evolutionary trajectory shows a pattern of conservation in the core molecule and its biosynthetic pathway, coupled with diversification in the complexity of pheromone blends and the pleiotropic functions of the signal. This detailed understanding, from molecular pathways to quantitative behavioral outputs, provides a robust framework for future research and the development of targeted strategies to control parasitic nematode populations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of ascr#2 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of ascr#2 (Ascaroside C6-MK), a key signaling molecule in the nematode Caenorhabditis elegans. This document includes detailed protocols for its chemical synthesis, as well as its use in fundamental research and potential drug development applications, focusing on its roles in dauer larva formation and chemosensory behaviors.

Introduction to this compound

This compound is a member of the ascaroside family of small molecules, which are complex glycosides of the dideoxysugar ascarylose. In C. elegans, this compound functions as a pheromone that conveys information about population density and environmental conditions. At high concentrations, it is a potent inducer of the dauer larval stage, a stress-resistant, alternative developmental stage. At lower concentrations, it acts synergistically with other ascarosides, such as ascr#3, as a male attractant, playing a crucial role in mating behavior.[1][2] Its well-defined biological activities and the genetic tractability of C. elegans make this compound a valuable tool for studying the molecular basis of development, behavior, and chemical communication.

Chemical Synthesis of this compound

The chemical synthesis of this compound (asc-C6-MK) can be achieved through a multi-step process starting from commercially available precursors. The general strategy involves the synthesis of the ascarylose sugar moiety from L-rhamnose and the side-chain from (2R,5R)-hexanediol, followed by their coupling via glycosylation and subsequent oxidation.

Synthesis of Key Precursors

(2R,5R)-Hexanediol: This chiral diol can be synthesized from 2,5-hexanedione via diastereoselective reduction using biocatalytic methods, such as with Lactobacillus kefir, or through chemical methods involving chiral catalysts.[3][4][5]

Synthetic Protocol for this compound

The following protocol is a representative synthesis based on established methods for ascaroside synthesis.[1][6]

Step 1: Protection of L-rhamnose and formation of ascarylose donor. L-rhamnose is first converted to a protected ascarylose donor, typically a glycosyl halide or a thioglycoside, with protecting groups on the hydroxyls to ensure regioselective glycosylation.

Step 2: Glycosylation. The protected ascarylose donor is coupled with (2R,5R)-hexanediol in the presence of a glycosylation promoter (e.g., N-iodosuccinimide/triflic acid) to form the glycosidic bond.

Step 3: Deprotection. The protecting groups on the sugar moiety are removed under appropriate conditions to yield the ascaroside with a diol side chain.

Step 4: Selective Oxidation. The secondary alcohol on the hexanediol side chain is selectively oxidized to a ketone using a mild oxidizing agent, such as Dess-Martin periodinane or by Swern oxidation, to yield the final product, this compound.[7][8]

Table 1: Summary of Synthetic Steps and Representative Yields

StepDescriptionStarting MaterialsKey ReagentsProductRepresentative Yield (%)
1Synthesis of (2R,5R)-hexanediol2,5-hexanedioneLactobacillus kefir or chiral reducing agents(2R,5R)-hexanediol>95
2Protection and activation of L-rhamnoseL-rhamnoseProtecting group reagents, activating agentsProtected ascarylose donorVariable
3GlycosylationProtected ascarylose donor, (2R,5R)-hexanediolNIS, TfOHProtected this compound precursor60-80
4DeprotectionProtected this compound precursorDeprotecting agents (e.g., NaOMe, H2/Pd)This compound diol precursor>90
5OxidationThis compound diol precursorDess-Martin periodinane or Swern oxidation reagentsThis compound (asc-C6-MK)70-90

Yields are representative and may vary depending on specific reaction conditions and scale.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of chemosensory neurons in C. elegans.

Dauer Formation Signaling

The decision to enter the dauer stage is regulated by the integration of multiple environmental cues, with ascarosides playing a central role. This compound is detected by at least two pairs of chemosensory neurons, ASI and ASK.

  • In the ASI neurons: this compound binds to a heterodimer of the GPCRs DAF-37 and DAF-38.[9] This binding event leads to the repression of the expression of the TGF-β ligand DAF-7.[9] Downregulation of DAF-7 signaling ultimately leads to the nuclear translocation of the transcription factor DAF-16 (a FOXO ortholog), which promotes the expression of genes required for dauer entry.

  • In the ASK neurons: this compound is thought to bind to the GPCRs SRBC-64 and SRBC-66. This interaction inhibits the activity of the guanylyl cyclase DAF-11, leading to decreased cGMP levels. Reduced cGMP signaling also contributes to the overall signaling cascade that promotes dauer formation.

ascr2_dauer_pathway cluster_ASI ASI Neuron cluster_ASK ASK Neuron ascr2_ASI This compound DAF37_38 DAF-37 / DAF-38 (GPCR) ascr2_ASI->DAF37_38 binds DAF7 DAF-7 (TGF-β) expression DAF37_38->DAF7 represses DAF16_ASI DAF-16 (FOXO) nuclear translocation DAF7->DAF16_ASI inhibits Dauer_Genes_ASI Dauer Genes Expression DAF16_ASI->Dauer_Genes_ASI promotes Dauer_Formation Dauer Formation Dauer_Genes_ASI->Dauer_Formation ascr2_ASK This compound SRBC64_66 SRBC-64 / SRBC-66 (GPCR) ascr2_ASK->SRBC64_66 binds DAF11 DAF-11 (Guanylyl Cyclase) SRBC64_66->DAF11 inhibits cGMP cGMP levels DAF11->cGMP produces cGMP->Dauer_Formation contributes to

This compound Signaling Pathway for Dauer Formation.
Male Attraction Signaling

In the context of mating, this compound acts in concert with other ascarosides, most notably ascr#3, to attract males. This response is mediated by a distinct set of chemosensory neurons, including the male-specific CEM neurons and the shared ASK neurons. The precise downstream signaling cascade for male attraction is less well-defined but is known to involve changes in neuronal activity that lead to directed movement towards the pheromone source.

Experimental Protocols

The following are detailed protocols for common assays used to study the biological effects of this compound.

Protocol 1: Dauer Formation Assay

This assay quantifies the ability of this compound to induce entry into the dauer larval stage.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • Synchronized L1-stage C. elegans (wild-type N2 or other strains of interest)

  • This compound stock solution in ethanol (e.g., 1 mM)

  • Ethanol (as a control)

  • Microscope for counting worms

Procedure:

  • Prepare NGM plates seeded with a small lawn of E. coli OP50.

  • Add the desired concentration of this compound to the surface of the agar plates. For a final concentration of 1 µM in a 10 ml plate, add 10 µl of a 1 mM stock solution. For control plates, add an equivalent volume of ethanol. Allow the plates to dry.

  • Transfer a known number of synchronized L1-stage worms (e.g., 100-200) to the center of each plate.

  • Incubate the plates at 25°C for 48-72 hours.

  • After incubation, count the number of dauer larvae and the total number of worms on each plate. Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

  • Calculate the percentage of dauer formation for each condition.

Table 2: Representative Data for this compound-Induced Dauer Formation

This compound Concentration (µM)% Dauer Formation (Mean ± SD)
0 (Ethanol control)< 5%
0.110 ± 3%
0.545 ± 8%
1.085 ± 6%
5.0> 95%

Data are representative and may vary depending on the C. elegans strain, temperature, and food availability.

Protocol 2: Male Chemotaxis Assay (Quadrant Assay)

This assay measures the attraction of male C. elegans to this compound.

Materials:

  • Chemotaxis agar plates (e.g., 1.6% agar, 5 mM KPO4 pH 6.0, 1 mM CaCl2, 1 mM MgSO4)

  • Young adult male C. elegans

  • This compound solution in ethanol (e.g., 10 µM)

  • Ethanol (as a control)

  • Sodium azide (NaN3) solution (e.g., 1 M) for anesthetizing worms at the destination

Procedure:

  • Prepare chemotaxis plates. Mark two opposite quadrants as "Test" and the other two as "Control".

  • At the center of the "Test" quadrants, spot a small volume (e.g., 1 µl) of the this compound solution mixed with sodium azide.

  • At the center of the "Control" quadrants, spot an equivalent volume of ethanol mixed with sodium azide.

  • Wash young adult males in M9 buffer to remove bacteria.

  • Place a population of males (e.g., 50-100) at the origin (center) of the plate.

  • Allow the worms to move freely on the plate for a defined period (e.g., 1 hour).

  • Count the number of worms in the "Test" and "Control" quadrants.

  • Calculate the Chemotaxis Index (CI) as: (Number of worms in Test quadrants - Number of worms in Control quadrants) / (Total number of worms that have left the origin).

Table 3: Representative Data for Male Chemotaxis to this compound

Compound(s)ConcentrationChemotaxis Index (Mean ± SD)
This compound1 pmol0.1 ± 0.05
ascr#31 pmol0.3 ± 0.08
This compound + ascr#31 pmol each0.6 ± 0.1

Data are representative and highlight the synergistic effect of this compound and ascr#3 in male attraction.

experimental_workflow cluster_synthesis This compound Synthesis cluster_application Biological Assays Start L-Rhamnose & (2R,5R)-Hexanediol Glycosylation Glycosylation Start->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Oxidation Oxidation Deprotection->Oxidation ascr2_product This compound Oxidation->ascr2_product Dauer_Assay Dauer Formation Assay ascr2_product->Dauer_Assay Chemotaxis_Assay Male Chemotaxis Assay ascr2_product->Chemotaxis_Assay Results Data Analysis Dauer_Assay->Results Chemotaxis_Assay->Results

Overall workflow for this compound synthesis and application.

Applications in Drug Development

The signaling pathways regulated by this compound in C. elegans have homologs in higher organisms, including humans. The TGF-β and insulin signaling pathways are conserved and play critical roles in development, metabolism, and aging. Therefore, C. elegans and this compound provide a powerful model system for:

  • High-throughput screening: Identifying small molecules that modulate the this compound signaling pathway could lead to the discovery of new drugs targeting related pathways in humans.

  • Understanding the mechanism of action of existing drugs: The effects of drugs known to target TGF-β or insulin signaling can be studied in a genetically tractable in vivo system.

  • Aging and longevity research: Given the role of the dauer pathway in lifespan regulation, this compound can be used to investigate the molecular mechanisms of aging and to screen for compounds that promote longevity.

Conclusion

This compound is a multifaceted signaling molecule that is central to the biology of C. elegans. The ability to chemically synthesize this compound provides researchers with a powerful tool to dissect the intricate signaling networks that govern development and behavior. The protocols and information provided in these application notes are intended to facilitate the use of this compound in a wide range of research applications, from fundamental studies in neurobiology and developmental biology to the early stages of drug discovery.

References

Application Notes and Protocols for Ascr#2-Induced Dauer Formation in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nematode Caenorhabditis elegans serves as a powerful model organism for studying developmental plasticity in response to environmental cues. Under unfavorable conditions such as high population density, limited food, and elevated temperatures, C. elegans larvae can enter a developmentally arrested, stress-resistant stage known as the dauer larva. This process is primarily mediated by a class of small molecules called ascarosides, which constitute the dauer-inducing pheromone. Ascr#2 is a key component of this pheromone blend and potently induces dauer formation.[1][2] These application notes provide detailed protocols for inducing dauer formation in C. elegans using synthetic this compound, along with a summary of its effective concentrations and a schematic of the underlying signaling pathway.

Quantitative Data Summary

The efficacy of this compound in inducing dauer formation is concentration and temperature-dependent. The following table summarizes the effective concentrations of this compound at different temperatures.

Temperature (°C)This compound Concentration% Dauer Formation (Approximate)Reference(s)
201100 nM (EC50)50%[3]
25370 nM (EC50)50%[3]
251 µMHigh[4]
20400 nMLifespan extension, stress resistance[3]

Note: The exact percentage of dauer formation can vary between experiments and C. elegans strains. It is recommended to perform a dose-response curve to determine the optimal concentration for a specific experimental setup. Higher temperatures generally enhance the dauer-inducing effect of ascarosides.[5]

Experimental Protocols

Preparation of this compound Stock Solution
  • This compound is typically supplied as a lyophilized powder or in a solvent.

  • If lyophilized, dissolve this compound in 100% ethanol to create a stock solution of 1 mM.

  • Store the stock solution at -20°C. Ascarosides are stable for months to years when stored properly.[5][6]

C. elegans Synchronization

A synchronized population of L1 larvae is essential for a successful dauer induction assay. The following protocol is a standard bleaching method to obtain a large number of age-synchronized eggs.

Materials:

  • Gravid adult C. elegans on Nematode Growth Medium (NGM) plates

  • M9 buffer

  • Bleach solution (freshly prepared: 2.5 mL 10% NaOH, 2.5 mL commercial bleach, 5 mL dH2O)

  • 15 mL conical tubes

  • Centrifuge

Procedure:

  • Wash gravid adult worms from NGM plates using M9 buffer and collect them in a 15 mL conical tube.

  • Pellet the worms by centrifugation at approximately 1500 rpm for 1 minute.

  • Aspirate the supernatant, leaving the worm pellet.

  • Add 5 mL of bleach solution to the pellet and vortex vigorously for 3-5 minutes until the adult worms are dissolved. Monitor the process under a microscope to avoid over-bleaching the eggs.

  • Immediately stop the reaction by filling the tube with M9 buffer.

  • Pellet the eggs by centrifugation at 1500 rpm for 1 minute.

  • Carefully aspirate the supernatant.

  • Wash the egg pellet three times with M9 buffer to remove all traces of the bleach solution.

  • After the final wash, resuspend the eggs in M9 buffer.

  • To allow hatching into L1 larvae, incubate the eggs in M9 buffer (without a food source) with gentle rocking at 20°C for 12-24 hours. The absence of food will arrest the larvae at the L1 stage.

This compound Dauer Induction Assay

Materials:

  • Synchronized L1 larvae

  • NGM plates seeded with a lawn of E. coli OP50

  • This compound stock solution (1 mM in ethanol)

  • Ethanol (for control plates)

Procedure:

  • Prepare NGM plates for the assay. For each concentration of this compound to be tested, and for the control, you will need replicate plates.

  • From the 1 mM this compound stock solution, make appropriate dilutions in ethanol to achieve the desired final concentrations on the plates.

  • Pipette the this compound solution (or ethanol for the control) onto the surface of the NGM plates, ensuring it spreads evenly over the bacterial lawn. Allow the ethanol to evaporate completely in a fume hood.

  • Pipette a known number of synchronized L1 larvae (e.g., 100-200) onto the center of each plate.

  • Incubate the plates at the desired temperature (e.g., 25°C for higher penetrance).

  • After 48-72 hours, score the plates for the presence of dauer larvae. Dauer larvae are thin, dark, and resistant to 1% SDS. Non-dauer worms will lyse in the SDS solution.

  • To confirm dauer status, add a drop of 1% SDS to a small population of worms on a glass slide and observe under a microscope.

  • Calculate the percentage of dauer formation for each condition: (Number of dauer larvae / Total number of worms) x 100.

Signaling Pathways and Visualizations

This compound Signaling Pathway for Dauer Induction

This compound initiates the dauer formation cascade by binding to specific G protein-coupled receptors (GPCRs) on the surface of chemosensory neurons, primarily the ASI and ASK neurons.[7][8] This binding event triggers downstream signaling pathways, including the TGF-β and insulin-like signaling pathways, which ultimately converge on the nuclear hormone receptor DAF-12 to regulate the developmental switch to dauer.[7][9]

ascr2_signaling_pathway ascr2 This compound GPCRs GPCRs (DAF-37, DAF-38, SRBC-64, SRBC-66) ascr2->GPCRs ASI_Neuron ASI Neuron GPCRs->ASI_Neuron DAF-37/38 ASK_Neuron ASK Neuron GPCRs->ASK_Neuron SRBC-64/66 TGF_beta TGF-β Pathway (DAF-7) ASI_Neuron->TGF_beta inhibits Insulin_like Insulin-like Pathway (DAF-2) ASK_Neuron->Insulin_like inhibits DAF_3 DAF-3/SMAD TGF_beta->DAF_3 inhibits DAF_16 DAF-16/FOXO Insulin_like->DAF_16 inhibits DAF_12 DAF-12/NHR DAF_16->DAF_12 inhibits DAF_3->DAF_12 inhibits Dauer_Formation Dauer Formation DAF_12->Dauer_Formation promotes

Caption: this compound signaling pathway for dauer induction.

Experimental Workflow for this compound-Induced Dauer Assay

The following diagram illustrates the key steps in the experimental workflow for assessing dauer induction by this compound.

dauer_induction_workflow start Start: Gravid Adult C. elegans bleaching Synchronization via Bleaching start->bleaching l1_arrest L1 Arrest (incubation without food) bleaching->l1_arrest plating Plate Synchronized L1s on NGM l1_arrest->plating treatment Add this compound (or ethanol control) plating->treatment incubation Incubate at 25°C for 48-72h treatment->incubation scoring Score for Dauer Larvae (SDS test) incubation->scoring analysis Data Analysis (% Dauer Formation) scoring->analysis end End analysis->end

Caption: Experimental workflow for this compound dauer induction assay.

References

Using ascr#2 to Study Nematode Behavior: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ascaroside ascr#2 is a small molecule pheromone that plays a crucial role in regulating various behaviors in the nematode Caenorhabditis elegans and other nematode species. As a key component of the dauer pheromone, this compound is instrumental in the decision to enter the stress-resistant dauer larval stage in response to population density.[1][2][3][4] Beyond its role in developmental arrest, this compound also functions as a potent signaling molecule in adult nematodes, influencing mating, social aggregation, and dispersal behaviors.[1][2][5] Its multifaceted effects are concentration-dependent and often synergistic with other ascarosides, making it a valuable tool for dissecting the neural circuits and molecular pathways that govern nematode behavior.[2][3]

These application notes provide detailed protocols for utilizing this compound to study nematode behavior, along with quantitative data on its effects and diagrams of the underlying signaling pathways. This information is intended to assist researchers in designing and executing robust behavioral assays for basic research and drug discovery applications.

Data Presentation: Quantitative Effects of this compound on Nematode Behavior

The behavioral responses to this compound are highly dependent on its concentration and the presence of other ascarosides. The following tables summarize the quantitative data from various studies.

Table 1: Dauer Formation induced by this compound

Ascaroside(s)ConcentrationEffect on Dauer FormationReference
This compound40 nMSignificant dauer induction[1]
This compound200 nMPotent dauer induction[1]
This compound820 nM (EC50 at 25°C)50% of the population enters dauer[6]
This compound + ascr#310 nM (equimolar)Significant increase in dauer formation[3]
This compound + ascr#3 + ascr#5SynergisticEnhanced dauer induction[3]

Table 2: Mating and Social Behaviors modulated by this compound

BehaviorAscaroside(s)ConcentrationEffectReference
Male AttractionThis compound5 fmolElicits long-range male attraction[7]
Male AttractionThis compound + ascr#3 + ascr#420 fmol this compound, 20 fmol ascr#3, 1 pmol ascr#4Potent male attractant[2]
Hermaphrodite RepulsionThis compound + ascr#3High (dauer-inducing) concentrationsStrong deterrence of hermaphrodites[2][4]
AggregationThis compoundNot a primary aggregation signal-[8]
DispersalThis compound + ascr#3 + ascr#8 + icas#9Physiologically relevant concentrationsDisperses C. elegans dauer larvae[1]

Experimental Protocols

Preparation of this compound Stock Solutions

Proper preparation and storage of this compound solutions are critical for reproducible results.

Materials:

  • This compound (synthetic standard)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (200 proof)

  • M9 buffer or water (sterile)

Protocol:

  • Primary Stock Solution (in organic solvent):

    • Dissolve a known weight of synthetic this compound in DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mM).

    • Ascarosides are more stable in organic solvents. Store the primary stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Working Solutions (aqueous):

    • On the day of the experiment, dilute the primary stock solution in M9 buffer or sterile water to the desired final concentration.

    • It is recommended to prepare fresh aqueous working solutions for each experiment to avoid degradation.

Protocol 1: Quantitative Dauer Formation Assay

This assay measures the dose-dependent effect of this compound on inducing entry into the dauer larval stage.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (heat-killed)

  • This compound working solutions (various concentrations)

  • Synchronized L1-stage C. elegans

  • M9 buffer

Protocol:

  • Plate Preparation:

    • Prepare NGM agar plates.

    • Prepare a suspension of heat-killed E. coli OP50 in M9 buffer.

    • Spot a small lawn of heat-killed OP50 onto the center of each NGM plate.

    • Pipette the desired volume of this compound working solution onto the bacterial lawn to achieve the final test concentration. Use M9 buffer with the corresponding concentration of the solvent (e.g., DMSO) as a negative control. Allow the plates to dry.

  • Worm Synchronization and Plating:

    • Obtain a synchronized population of L1-stage worms through bleaching gravid adults and allowing the eggs to hatch in M9 buffer.

    • Carefully transfer a known number of synchronized L1 worms (e.g., 100-200) to the center of each prepared NGM plate.

  • Incubation:

    • Incubate the plates at a constant temperature (e.g., 25°C) for 48-72 hours.

  • Scoring and Data Analysis:

    • After the incubation period, count the number of dauer and non-dauer (L4 or adult) worms on each plate under a dissecting microscope.

    • Dauer larvae can be identified by their thin morphology, dark intestines, and resistance to 1% SDS.

    • Calculate the percentage of dauer formation for each concentration: % Dauer = (Number of dauer larvae / Total number of worms) * 100

    • Plot the percentage of dauer formation against the this compound concentration to generate a dose-response curve.

Protocol 2: Chemotaxis Assay (Attraction/Repulsion)

This assay quantifies the chemoattractive or chemorepulsive effect of this compound on nematodes.

Materials:

  • Chemotaxis agar plates (e.g., 5 cm Petri dish)

  • This compound working solutions

  • Control solution (e.g., M9 buffer with solvent)

  • Sodium azide (NaN₃) solution (e.g., 0.5 M)

  • Synchronized young adult worms

  • M9 buffer

Protocol:

  • Plate Preparation:

    • Prepare chemotaxis agar plates.

    • Using a marker, divide the bottom of the plate into four quadrants.

    • Mark two opposing quadrants as "Test" and the other two as "Control".

    • Mark a small origin circle (e.g., 1 cm diameter) in the center of the plate.

  • Assay Setup:

    • At the designated "Test" spots, pipette a small volume (e.g., 1 µL) of the this compound working solution mixed with NaN₃.

    • At the "Control" spots, pipette the same volume of the control solution mixed with NaN₃. NaN₃ is used to anesthetize worms that reach the spots, preventing them from leaving.

    • Allow the spots to absorb into the agar.

  • Worm Preparation and Plating:

    • Wash a synchronized population of young adult worms off their growth plates with M9 buffer.

    • Wash the worms several times by pelleting and resuspending in M9 buffer to remove any bacteria.

    • Place a small drop of the worm suspension (containing 50-200 worms) onto the origin of the chemotaxis plate.

  • Incubation:

    • Allow the worms to move freely on the plate for a defined period (e.g., 60 minutes) at a constant temperature.

  • Scoring and Data Analysis:

    • Count the number of worms in the "Test" quadrants and the "Control" quadrants. Do not count worms within the origin circle.

    • Calculate the Chemotaxis Index (CI): CI = (Number of worms in Test quadrants - Number of worms in Control quadrants) / (Total number of worms scored)

    • A positive CI indicates attraction, a negative CI indicates repulsion, and a CI close to zero indicates no preference.

Protocol 3: Aggregation/Dispersal Assay

This assay assesses the effect of this compound on the social behavior of nematodes, specifically their tendency to aggregate or disperse.

Materials:

  • Large NGM agar plates (e.g., 10 cm)

  • This compound working solutions

  • Control solution

  • Synchronized young adult worms

Protocol:

  • Plate Preparation:

    • Prepare large NGM agar plates uniformly seeded with a thin lawn of E. coli OP50.

    • For dispersal assays, a central point can be designated. For aggregation assays, the entire plate can be treated.

    • Apply the this compound working solution or control solution evenly across the plate or at a central point and allow it to dry.

  • Worm Plating:

    • Place a defined number of synchronized young adult worms (e.g., 200) in the center of the plate.

  • Incubation and Observation:

    • Incubate the plates at a constant temperature.

    • Observe and record the distribution of worms at set time intervals (e.g., 1, 2, and 4 hours). This can be done by capturing images of the plates.

  • Data Analysis:

    • Aggregation Index: Divide the plate into a grid. Count the number of worms in each grid square. The aggregation index can be calculated as the variance-to-mean ratio of the number of worms per square. A ratio greater than 1 indicates aggregation.

    • Dispersal Analysis: Measure the area occupied by the worm population over time. A faster increase in the area indicates a stronger dispersal effect.

Signaling Pathways and Experimental Workflows

This compound Signaling in Dauer Formation

This compound is detected by specific G-protein coupled receptors (GPCRs) in chemosensory neurons, primarily the ASI and ASK neurons, to regulate the insulin/IGF-1 and TGF-β signaling pathways, which ultimately control the decision to enter dauer.[9]

ascr2_dauer_signaling cluster_environment Environment cluster_neurons Chemosensory Neurons cluster_receptors Receptors cluster_downstream Downstream Signaling This compound This compound DAF-37 DAF-37 This compound->DAF-37 binds SRBC-64/66 SRBC-64/66 This compound->SRBC-64/66 binds ASI_Neuron ASI_Neuron TGF-beta_Pathway TGF-beta_Pathway ASI_Neuron->TGF-beta_Pathway regulates ASK_Neuron ASK_Neuron Insulin_Pathway Insulin_Pathway ASK_Neuron->Insulin_Pathway regulates DAF-37->ASI_Neuron in SRBC-64/66->ASK_Neuron in Dauer_Formation Dauer_Formation TGF-beta_Pathway->Dauer_Formation promotes Insulin_Pathway->Dauer_Formation promotes

This compound signaling pathway for dauer formation.
Experimental Workflow for Chemotaxis Assay

The following diagram illustrates the key steps in performing a chemotaxis assay.

chemotaxis_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Chemotaxis Agar Plates D Mark Plate Quadrants and Origin A->D B Synchronize Worms to Young Adult Stage F Place Worms at Origin B->F C Prepare this compound and Control Solutions E Spot Test and Control Solutions with NaN3 C->E D->E E->F G Incubate (e.g., 60 min) F->G H Count Worms in Each Quadrant G->H I Calculate Chemotaxis Index (CI) H->I J Interpret Results: Attraction vs. Repulsion I->J

Workflow for the nematode chemotaxis assay.

Conclusion

This compound is a versatile chemical tool for probing the neural underpinnings of nematode behavior. The protocols and data presented here provide a framework for investigating its roles in development and social interactions. For drug development professionals, these assays can be adapted for high-throughput screening of compounds that modulate nematode behavior, offering potential new avenues for anthelmintic discovery. Careful attention to experimental detail, particularly worm synchronization and ascaroside concentration, is paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for ascr#2 in Lifespan Extension Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascarosides are a class of small molecules produced by the nematode Caenorhabditis elegans that regulate various aspects of its life history, including developmental timing and social behaviors.[1] Recent studies have identified a specific ascaroside, ascr#2, as a potent modulator of lifespan, offering a novel avenue for aging research and the development of geroprotective interventions. This document provides detailed application notes and protocols for utilizing this compound in lifespan extension studies, focusing on the model organism C. elegans.

The ascaroside-mediated increase in lifespan (AMILS) has been shown to extend the adult lifespan of C. elegans by up to 20% without negatively impacting reproductive fitness or feeding rates.[1] This effect is mechanistically distinct from other known longevity pathways, such as the insulin/IGF-1 signaling (IIS) pathway, and is dependent on the sirtuin SIR-2.1.[1][2]

Mechanism of Action

This compound exerts its pro-longevity effects through a specific chemosensory pathway. It is recognized by the G protein-coupled receptor DAF-37, which is expressed in particular chemosensory neurons in C. elegans.[2] Activation of DAF-37 by this compound initiates a signaling cascade that ultimately leads to the activation of the NAD+-dependent deacetylase SIR-2.1.[1][2] SIR-2.1 is a homolog of the mammalian SIRT1, a well-established regulator of aging and metabolism.[3][4] The downstream effectors of SIR-2.1 in this pathway are still under investigation, but it is clear that the lifespan extension is independent of the canonical DAF-16/FOXO transcription factor, a key component of the IIS pathway.[2]

Signaling Pathway Diagram

ascr2_lifespan_pathway ascr2 This compound DAF37 DAF-37 (GPCR) ascr2->DAF37 signaling_cascade Intracellular Signaling DAF37->signaling_cascade Activates SIR21 SIR-2.1 (Sirtuin) signaling_cascade->SIR21 Activates Longevity Lifespan Extension & Stress Resistance SIR21->Longevity Promotes

Caption: this compound signaling pathway for lifespan extension in C. elegans.

Quantitative Data on Lifespan Extension

The following tables summarize the dose-dependent effects of this compound on the lifespan of wild-type (N2) C. elegans.

Table 1: Effect of this compound on Mean Lifespan of C. elegans at 20°C [1][2]

This compound ConcentrationMean Lifespan (days)Percent Increase in Mean LifespanP-value vs. Control
Mock-treated (Control)13.2--
0.04 nM13.41.5%0.253
4 nM14.59.8%< 0.0001
400 nM15.114.4%< 0.0001

Table 2: Effect of this compound on Thermotolerance (Survival at 35°C) [2]

This compound ConcentrationMean Survival (hours)Percent Increase in Mean SurvivalP-value vs. Control
Mock-treated (Control)9.7--
2 nM10.69.3%< 0.0001
200 nM11.619.6%< 0.0001
1 µM12.124.7%< 0.0001

Experimental Protocols

Preparation of this compound Stock Solutions
  • Solvent: Prepare stock solutions of synthetic this compound in 100% ethanol. This will help ensure sterility.

  • Concentration: Create a high-concentration primary stock solution (e.g., 1 mM).

  • Storage: Store stock solutions at -20°C for long-term stability.

  • Working Solutions: Prepare fresh dilutions of the stock solution in sterile water or an appropriate buffer immediately before use.

C. elegans Lifespan Assay with this compound

This protocol is adapted from standard C. elegans lifespan analysis methods.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacteria

  • Synchronized population of L4 stage C. elegans

  • This compound working solutions

  • Fluorodeoxyuridine (FUDR) solution (optional, to prevent progeny from hatching)

  • M9 buffer

  • Platinum wire worm pick

  • Stereomicroscope

Protocol:

  • Plate Preparation:

    • Prepare NGM agar plates.

    • After the agar has cooled to approximately 55°C, add the desired final concentration of this compound. For the control group, add an equivalent volume of the vehicle (e.g., dilute ethanol).

    • If using FUDR, add it to the NGM at a final concentration of 50 µM.

    • Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight at room temperature.

  • Worm Synchronization:

    • Obtain a synchronized population of L4 stage worms. This can be achieved by standard methods such as hypochlorite treatment of gravid adults to isolate eggs, followed by hatching and growth to the L4 stage.

  • Initiation of Lifespan Assay:

    • Transfer synchronized L4 worms to the prepared NGM plates containing this compound or the vehicle control. Aim for a density of 30-50 worms per plate.

    • Incubate the plates at a constant temperature, typically 20°C.

  • Scoring and Maintenance:

    • Beginning on the first day of adulthood, score the worms daily or every other day for survival.

    • A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

    • Transfer the worms to fresh plates every 2-3 days to avoid contamination and ensure a consistent food source.

    • Censor worms that crawl off the agar, have a "burst" vulva, or die from other non-aging-related causes.

  • Data Analysis:

    • Record the number of surviving worms at each time point.

    • Generate survival curves and perform statistical analysis (e.g., log-rank test) to determine if there is a significant difference in lifespan between the treated and control groups.

Experimental Workflow Diagram

ascr2_lifespan_workflow cluster_prep Preparation cluster_assay Lifespan Assay cluster_analysis Data Analysis prep_plates Prepare NGM plates with this compound and E. coli transfer_worms Transfer L4 worms to experimental plates prep_plates->transfer_worms sync_worms Synchronize C. elegans to L4 stage sync_worms->transfer_worms incubate Incubate at 20°C transfer_worms->incubate score_survival Score survival daily incubate->score_survival transfer_fresh Transfer to fresh plates every 2-3 days score_survival->transfer_fresh analyze_data Generate survival curves and perform statistical analysis score_survival->analyze_data transfer_fresh->score_survival

Caption: Experimental workflow for a C. elegans lifespan assay with this compound.

Concluding Remarks

The study of this compound offers a promising new direction in the field of aging research. Its unique mechanism of action, independent of the well-studied insulin/IGF-1 signaling pathway, presents an opportunity to explore novel therapeutic strategies for promoting healthy aging. The protocols and data presented here provide a foundation for researchers to investigate the effects of this compound and related compounds on lifespan and healthspan in C. elegans and potentially other model organisms. Further research is warranted to fully elucidate the downstream targets of the this compound-DAF-37-SIR-2.1 pathway and to explore its relevance to mammalian aging.

References

Application Note: Quantitative Analysis of ascr#2 in Caenorhabditis elegans Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ascarosides are a class of small molecule signals secreted by the nematode Caenorhabditis elegans and other nematodes to mediate various aspects of their life history, including developmental timing and social behaviors.[1] Ascr#2, a specific ascaroside, is a potent inducer of the stress-resistant "dauer" larval stage and also functions as a male-attracting pheromone, often in synergy with other ascarosides like ascr#3 and ascr#8.[2][3] The quantification of this compound in biological samples is crucial for understanding its role in chemical communication, developmental regulation, and for screening compounds that may interfere with these pathways. This document provides detailed protocols for the extraction and quantification of this compound from C. elegans samples using Liquid Chromatography-Mass Spectrometry (LC-MS), the most common and reliable analytical technique for this purpose.[4]

Principle of Quantification

The primary method for the quantification of this compound is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS).[5] This technique offers high sensitivity and specificity. The methodology involves:

  • Extraction: Isolating ascarosides from the sample matrix, which can be the worm culture medium (exo-metabolome) or the worms themselves (endo-metabolome).

  • Chromatographic Separation: Injecting the extract into an HPLC system, where this compound is separated from other molecules based on its physicochemical properties (e.g., polarity) as it passes through a chromatography column.[4]

  • Mass Spectrometric Detection and Quantification: As molecules elute from the column, they are ionized (e.g., via electrospray ionization - ESI) and detected by a mass spectrometer based on their mass-to-charge (m/z) ratio.[4] By comparing the signal intensity of this compound in the sample to a standard curve generated from synthetic this compound of known concentrations, its absolute quantity can be determined.[4]

Experimental Workflow

The overall workflow for quantifying this compound involves several key stages, from sample generation to data analysis.

This compound Quantification Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Standard Curve Culture 1. C. elegans Culture (Liquid or Plate) Collect 2. Sample Collection Culture->Collect Developmental Synchronization Extract 3. Ascaroside Extraction Collect->Extract e.g., Ethanol Extraction LCMS 4. LC-MS/MS Analysis Extract->LCMS Quant 5. Data Quantification LCMS->Quant Peak Integration StdPrep A. Prepare Synthetic This compound Standards StdRun B. Run Standards on LC-MS StdPrep->StdRun StdCurve C. Generate Standard Curve StdRun->StdCurve StdCurve->Quant

Caption: General workflow for this compound quantification.

Experimental Protocols

Protocol 1: Preparation of "Worm Water" (Exo-metabolome) Samples

This protocol is adapted from methods described for analyzing secreted ascarosides.[6]

Materials:

  • Synchronized C. elegans cultures

  • M9 buffer

  • 50 mL conical tubes

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Formic Acid solution

Methodology:

  • Worm Collection: Collect developmentally synchronized worms from liquid culture or NGM plates and wash them thoroughly with M9 buffer to remove bacteria and other contaminants. Pellet the worms by centrifugation at approximately 500 x g for 2 minutes.

  • Incubation: Resuspend the washed worm pellet in sterile water at a high density (e.g., 5,000-10,000 worms/mL). Incubate for 1-2 hours with gentle rocking. This resulting solution is termed "worm water" (WW).

  • Supernatant Collection: Pellet the worms by centrifugation (500 x g, 2 minutes) and carefully collect the supernatant (the WW), which contains the secreted ascarosides.

  • Solid Phase Extraction (Optional but Recommended):

    • Condition a C18 SPE cartridge with 1 volume of methanol followed by 2 volumes of water.

    • Load the WW sample onto the cartridge.

    • Wash the cartridge with 2 volumes of water to remove salts and polar impurities.

    • Elute the ascarosides with 2 volumes of methanol.

  • Sample Concentration: Evaporate the methanol eluate to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Protocol 2: LC-MS/MS Quantification of this compound

This protocol outlines a general method for quantifying this compound using LC-MS/MS.[4][7] Instrument parameters must be optimized for the specific system being used.

Materials:

  • Synthetic this compound standard (for standard curve)

  • Prepared sample extracts (from Protocol 1)

  • HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Methodology:

  • Standard Curve Preparation: Prepare a series of dilutions of the synthetic this compound standard in the initial mobile phase (e.g., 0.1 nM to 1000 nM).

  • LC Separation:

    • Inject 5-10 µL of the reconstituted sample or standard onto the C18 column.

    • Use a gradient elution to separate the ascarosides. An example gradient is:

      • 0-2 min: 5% B

      • 2-15 min: Ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and re-equilibrate.

    • Set the flow rate to approximately 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[8]

    • Use a targeted method, such as Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM), for quantification.

    • Monitor for the specific mass-to-charge (m/z) ratio of this compound. This compound (formula C12H22O5, MW 246.3) is often detected as a sodium adduct [M+Na]⁺ at m/z 269.14.[4]

    • For MS/MS, a characteristic precursor-product ion transition should be monitored for higher specificity.

  • Data Analysis:

    • Integrate the peak area for the this compound-specific transition in both the standards and the samples.

    • Generate a standard curve by plotting the peak area versus the concentration of the synthetic standards.

    • Calculate the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

    • Normalize the final concentration to the number of worms and incubation time, often expressed in femtomoles per worm equivalent (fmol/WE), where one WE is the amount released by one worm in one hour.[6][9]

Quantitative Data Presentation

The concentration of this compound varies significantly depending on the developmental stage of C. elegans. The following tables summarize representative quantitative data from published literature.

Table 1: this compound Concentration in "Worm Water" Across Developmental Stages

Developmental StageThis compound Concentration (fmol/WE)[6][9]
L1 LarvaeDetectable but not quantifiable
L2 Larvae~200 - 300
L3 Larvae~350 - 450
L4 Larvae~500 - 600
Young Adult (YA)~500 - 550
Adult (with eggs)~400 - 500
Dauer LarvaeNot Detected

Data synthesized from multiple studies; values are approximate ranges. WE = Worm Equivalent (amount released per worm per hour).

Table 2: this compound Concentration in Liquid Culture Media

Culture ConditionDevelopmental StageThis compound Concentration (nM)[8]
Standard Liquid CultureL2~10 - 20
L3~50 - 70
L4~150 - 200
Young Adult (YA)~250 - 350
Dauer-Forming Culture43 hours~200 - 250
67 hours~300 - 400

Concentrations are from media samples of synchronized cultures and reflect accumulation over time.

This compound Signaling Pathway

This compound exerts its biological effects, such as dauer induction, by interacting with specific G protein-coupled receptors (GPCRs) on the surface of sensory neurons.[10][11] This initiates a downstream signaling cascade that integrates with other environmental cues to regulate development.

This compound Signaling Pathway cluster_0 Extracellular cluster_1 Sensory Neuron ascr2 This compound DAF37 DAF-37 (GPCR) ascr2->DAF37 Binds DAF38 DAF-38 (GPCR) ascr2->DAF38 Binds G_protein G Protein Signaling DAF37->G_protein DAF38->G_protein TGF_beta DAF-7/TGF-β Pathway G_protein->TGF_beta Inhibition DAF_12 DAF-12/NHR TGF_beta->DAF_12 Inhibition Repro Reproductive Growth TGF_beta->Repro Promotes Dauer Dauer Formation DAF_12->Dauer Promotes

Caption: Simplified this compound signaling pathway for dauer formation.

References

Application Notes and Protocols for Genetic Screens to Identify ascr#2 Pathway Components

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The ascaroside ascr#2 is a small molecule pheromone in the nematode Caenorhabditis elegans that plays a crucial role in regulating key life history traits, including entry into the dauer diapause, a stress-resistant larval stage, and sex-specific behaviors such as male attraction. Understanding the molecular pathways that mediate this compound signaling is of significant interest for basic research in neurobiology and developmental biology, as well as for the development of novel anthelmintic drugs. This document provides detailed protocols for forward and reverse genetic screens designed to identify components of the this compound signaling pathway in C. elegans.

Data Presentation: Quantitative Data from Genetic Screens

Genetic screens have successfully identified several genes involved in the response to this compound. The data below summarizes results from a forward genetic screen for mutants defective in this compound-induced dauer formation.

Table 1: Dauer Formation in Response to this compound in Wild-Type and Mutant C. elegans

StrainRelevant Genotype% Dauer Formation (this compound)PhenotypeReference
N2 (Wild-Type)Wild-Type85 ± 5%Wild-type response[1]
phd-1(oy141)phd-110 ± 3%Pheromone response defective[1]
phd-2(oy142)phd-25 ± 2%Pheromone response defective[1]
daf-37(tm6244)daf-37<1%Defective in this compound response[2]
gpa-2(pk16)gpa-2Reduced sensitivityDauer formation defective[2]
gpa-3(pk35)gpa-3Reduced sensitivityDauer formation defective[2]

Note: Data are presented as mean ± SEM. The phd mutants were identified in a screen for pheromone-response-defective dauer formation[1]. DAF-37 is a G-protein coupled receptor for this compound[2]. GPA-2 and GPA-3 are G-protein alpha subunits involved in ascaroside perception[2].

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The this compound signaling pathway is initiated by the binding of this compound to specific G-protein coupled receptors (GPCRs) on the cilia of sensory neurons, primarily the ASI and ASK neurons. This activates downstream G-proteins, which in turn modulate the activity of the conserved TGF-β and insulin/IGF-1 signaling pathways to control dauer formation and other behaviors.

ascr2_signaling_pathway cluster_extracellular Extracellular cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular This compound This compound DAF37 DAF-37/SRG-36/37 (GPCR) This compound->DAF37 Binds G_protein GPA-2 / GPA-3 (Gα) DAF37->G_protein Activates TGF_beta TGF-β Pathway (DAF-7) G_protein->TGF_beta Modulates Insulin_IGF1 Insulin/IGF-1 Pathway (DAF-2) G_protein->Insulin_IGF1 Modulates Male_Attraction Male Attraction G_protein->Male_Attraction Dauer Dauer Formation TGF_beta->Dauer Insulin_IGF1->Dauer

This compound Signaling Pathway Diagram
Experimental Workflow: Forward Genetic Screen

A forward genetic screen is a powerful method to identify new genes involved in the this compound pathway without prior knowledge of their identity. The workflow involves mutagenesis, screening for a phenotype of interest (e.g., defective dauer formation in the presence of this compound), and subsequent identification of the causative mutation.

forward_genetic_screen_workflow P0 P0 Generation: Wild-Type Worms Mutagenesis Mutagenesis (e.g., EMS) P0->Mutagenesis F1 F1 Generation: Heterozygous Mutants Mutagenesis->F1 F2 F2 Generation: Screen for Phenotype F1->F2 Screening Screening Assay: This compound-induced Dauer Assay F2->Screening Isolation Isolate Mutants with Defective this compound Response Screening->Isolation Mapping Genetic Mapping and Whole-Genome Sequencing Isolation->Mapping Identification Identify Causative Mutation in this compound Pathway Component Mapping->Identification

Forward Genetic Screen Workflow

Experimental Protocols

Protocol 1: Forward Genetic Screen for this compound Response Mutants

This protocol outlines a forward genetic screen to identify mutants that are defective in this compound-induced dauer formation.

1. Mutagenesis: a. Synchronize a population of wild-type N2 C. elegans to the L4 larval stage. b. Treat the L4 worms with 50 mM ethyl methanesulfonate (EMS) in M9 buffer for 4 hours at 20°C with gentle rocking. c. Wash the worms three times with M9 buffer to remove the EMS. d. Plate the mutagenized P0 worms onto NGM plates seeded with E. coli OP50 and allow them to lay eggs for 4-6 hours. e. Remove the P0 adults.

2. F1 and F2 Generation: a. Allow the F1 progeny to grow to adulthood and self-fertilize. b. Collect the F2 eggs by bleaching the gravid F1 adults.

3. Screening for Pheromone Response Defective (phd) Mutants: a. Prepare dauer assay plates containing a defined concentration of this compound (e.g., 1 µM) that robustly induces dauer formation in wild-type animals. b. Plate the F2 eggs onto the this compound-containing plates and control plates without this compound. c. Incubate the plates at 25°C for 48-72 hours. d. Screen for F2 populations that fail to form dauers on the this compound plates but develop into reproductive adults. These are candidate phd mutants. e. Isolate individual candidate mutants to fresh plates and allow them to self-fertilize to establish mutant lines.

4. Confirmation and Characterization: a. Re-test the candidate mutant lines for their dauer-defective phenotype in the presence of this compound. b. Characterize the mutants for other potential phenotypes, such as defects in male attraction to this compound.

5. Gene Identification: a. Map the causative mutation using standard genetic mapping techniques with single-nucleotide polymorphism (SNP) markers. b. Perform whole-genome sequencing of the mutant strain to identify the molecular lesion responsible for the phenotype.

Protocol 2: Reverse Genetic Screen using RNAi

This protocol describes a targeted approach to screen known genes for their involvement in the this compound pathway using RNA interference (RNAi).

1. Preparation of RNAi Plates: a. Obtain an RNAi library of E. coli strains expressing double-stranded RNA (dsRNA) corresponding to target C. elegans genes. b. In a 96-well format, grow each RNAi bacterial clone in LB medium with appropriate antibiotics. c. Seed NGM plates in a 96-well format with the induced RNAi bacteria. Include a control well with bacteria carrying an empty vector.

2. RNAi Treatment: a. Synchronize a population of wild-type C. elegans to the L1 larval stage. b. Add a small population of L1s (e.g., 5-10) to each well of the 96-well RNAi plates. c. Incubate the plates at 20°C for 48-72 hours to allow for gene knockdown.

3. Phenotypic Assays: a. Dauer Formation Assay: i. Prepare replica 96-well plates containing this compound. ii. Transfer a small population of the F1 progeny from the RNAi plates to the corresponding wells of the this compound plates. iii. Incubate at 25°C for 48 hours and score for the percentage of dauer formation in each well compared to the empty vector control. Genes whose knockdown results in a significant reduction in dauer formation are considered hits. b. Male Attraction Assay: i. On a separate assay plate, create a point source of this compound. ii. Transfer adult males from each RNAi well to the assay plate. iii. Quantify the number of males that are attracted to the this compound source over a defined period. Genes whose knockdown impairs male attraction are identified as hits.

4. Hit Validation: a. Confirm the phenotypes of the identified hits using at least two independent RNAi clones targeting the same gene. b. Further validate the role of the gene using a corresponding deletion mutant if available.

Protocol 3: CRISPR/Cas9-mediated Gene Knockout

This protocol provides a method for generating a null mutation in a candidate gene to definitively assess its role in the this compound pathway.

1. Design and Preparation: a. Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene of interest using a web-based tool. b. Clone the sgRNAs into a Cas9 expression vector. c. Prepare a repair template containing short homology arms flanking the desired deletion.

2. Microinjection: a. Prepare an injection mix containing the Cas9/sgRNA expression plasmid and the repair template. Co-inject a fluorescent marker to identify transformed progeny. b. Inject the mix into the gonad of young adult wild-type C. elegans.

3. Screening for Deletions: a. Screen the F1 progeny for the presence of the fluorescent marker. b. Isolate individual fluorescent F1s and allow them to self-fertilize. c. Screen the F2 generation for the desired deletion using PCR with primers flanking the target region.

4. Phenotypic Analysis: a. Once a homozygous deletion mutant is obtained, perform dauer formation and male attraction assays with this compound to determine the effect of the gene knockout on this compound signaling.

This document provides a comprehensive guide for researchers to investigate the this compound signaling pathway using powerful genetic screening techniques in C. elegans. The provided protocols and data serve as a foundation for the identification and characterization of novel components in this important sensory and developmental pathway.

References

Application Notes and Protocols for In Vitro Ascaroside #2 (ascr#2) Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ascarosides are a class of small molecule signals that regulate key aspects of the nematode Caenorhabditis elegans' life cycle, including developmental arrest (dauer formation) and mating behavior.[1][2] Ascaroside #2 (ascr#2) is a crucial component of the dauer-inducing pheromone and also acts as a male attractant at low concentrations.[2] The biological effects of this compound are mediated through its interaction with specific G-protein coupled receptors (GPCRs). The primary receptor for this compound has been identified as DAF-37, a transmembrane GPCR.[3] Understanding the binding kinetics and affinity of this compound to its receptor is fundamental for elucidating its signaling mechanisms and for the potential development of novel anthelmintic drugs.

These application notes provide detailed protocols for four common in vitro assays to characterize the binding of this compound to its receptor, DAF-37: Radioligand Binding Assay, Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

This compound Signaling Pathway

The binding of this compound to its receptor, DAF-37, expressed in chemosensory neurons such as ASI and ASK, initiates a downstream signaling cascade that influences two major pathways: the TGF-β signaling pathway and the insulin/IGF-1 signaling pathway.[1][3] These pathways ultimately converge to regulate the activity of key transcription factors that control dauer formation and other developmental and behavioral responses.

ascr2_signaling_pathway ascr2 This compound DAF37 DAF-37 (GPCR) ascr2->DAF37 Binding G_protein G-protein DAF37->G_protein Activation signaling_cascade Downstream Signaling Cascade G_protein->signaling_cascade TGF_beta_pathway TGF-β Pathway (DAF-7) signaling_cascade->TGF_beta_pathway Inhibition Insulin_IGF1_pathway Insulin/IGF-1 Pathway (DAF-2) signaling_cascade->Insulin_IGF1_pathway Inhibition DAF_3_DAF_5 DAF-3/DAF-5 (SMAD) TGF_beta_pathway->DAF_3_DAF_5 Regulation DAF_16 DAF-16 (FOXO) Insulin_IGF1_pathway->DAF_16 Regulation Dauer_Formation Dauer Formation & Behavioral Responses DAF_3_DAF_5->Dauer_Formation Promotes DAF_16->Dauer_Formation Promotes

This compound Signaling Pathway Overview

Data Presentation

Assay TypeLigandReceptorParameterValueReference
Radioligand BindingThis compoundDAF-37Kd (nM)Data not available-
ExampleGPCRKd (nM)1 - 100[4]
Fluorescence PolarizationThis compoundDAF-37Ki (nM)Data not available-
ExampleGPCRKi (nM)10 - 1000[5]
Surface Plasmon ResonanceThis compoundDAF-37KD (nM)Data not available-
ExampleGPCRKD (nM)5 - 500[6]
Isothermal Titration CalorimetryThis compoundDAF-37KD (nM)Data not available-
ExampleGPCRKD (nM)50 - 5000[7]

Experimental Protocols

Radioligand Binding Assay (Saturation Assay)

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the receptor density (Bmax) of a radiolabeled version of this compound to membranes containing the DAF-37 receptor.[8][9]

radioligand_workflow prep Prepare DAF-37 Membrane Homogenate incubation Incubate Membranes with Varying [3H]this compound (Total & Non-specific Binding) prep->incubation radiolabel Synthesize Radiolabeled This compound ([3H]this compound) radiolabel->incubation filtration Separate Bound from Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Saturation Curve Fitting) counting->analysis fp_workflow reagents Prepare Solubilized DAF-37, Fluorescent this compound Tracer, and Unlabeled this compound incubation Incubate Receptor, Tracer, and Varying Concentrations of Unlabeled this compound reagents->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Data Analysis (Competition Curve Fitting) measurement->analysis spr_workflow chip_prep Prepare Sensor Chip (e.g., CM5) immobilization Immobilize DAF-37 Receptor on the Sensor Chip chip_prep->immobilization binding_analysis Inject Varying Concentrations of this compound (Analyte) immobilization->binding_analysis regeneration Regenerate Sensor Surface binding_analysis->regeneration data_analysis Data Analysis (Sensorgram Fitting) binding_analysis->data_analysis regeneration->binding_analysis Next Cycle itc_workflow sample_prep Prepare Purified DAF-37 (in cell) and this compound (in syringe) in Matched Buffer titration Titrate this compound into DAF-37 Solution and Measure Heat Changes sample_prep->titration data_analysis Integrate Heat Pulses and Fit to a Binding Model titration->data_analysis thermo_params Determine K_D, n, ΔH, and ΔS data_analysis->thermo_params

References

Visualizing the Inflammasome: Advanced Imaging Techniques for ASC Speck Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by initiating inflammatory responses.[1][2] A key event in inflammasome activation is the assembly of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) into a large, singular structure known as the ASC speck.[3][4] The formation of this micron-sized speck is a hallmark of inflammasome activation and serves as a platform for the recruitment and activation of pro-caspase-1, leading to the maturation of pro-inflammatory cytokines such as IL-1β and IL-18, and inducing a form of programmed cell death called pyroptosis.[1][5] The visualization and quantification of ASC specks are therefore crucial for studying inflammasome activation and for the development of therapeutics targeting inflammatory diseases.

This document provides detailed protocols for the primary imaging techniques used to visualize and analyze ASC specks, including live-cell imaging with fluorescently-tagged ASC and immunofluorescence of endogenous ASC.[3][4][6] Additionally, it touches upon advanced methods like super-resolution microscopy and imaging flow cytometry.

Signaling Pathway of ASC Speck Formation

Upon activation by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), inflammasome sensors like NLRP3 recruit the adaptor protein ASC. This recruitment triggers a conformational change in ASC, leading to its oligomerization and the formation of a large, filamentous structure known as the ASC speck.[1] This speck then serves as a scaffold to recruit pro-caspase-1, leading to its proximity-induced auto-activation.

ASC_Signaling_Pathway PAMPs_DAMPs PAMPs / DAMPs Sensor Inflammasome Sensor (e.g., NLRP3) PAMPs_DAMPs->Sensor activate ASC_monomer ASC (diffuse) Sensor->ASC_monomer recruit ASC_speck ASC Speck (oligomerized) ASC_monomer->ASC_speck oligomerization Pro_Casp1 Pro-Caspase-1 ASC_speck->Pro_Casp1 recruit Casp1 Active Caspase-1 Pro_Casp1->Casp1 auto-activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis induces IL1b Mature IL-1β Pro_IL1b->IL1b

Caption: Inflammasome activation pathway leading to ASC speck formation and downstream inflammatory responses.

Experimental Workflow for ASC Speck Imaging

The general workflow for imaging ASC specks involves cell culture, stimulation to induce inflammasome activation, followed by either live-cell imaging or cell fixation and immunofluorescence staining, and subsequent image acquisition and analysis.

Experimental_Workflow Cell_Culture Cell Culture (e.g., THP-1, BMDMs) Stimulation Inflammasome Activation (e.g., LPS + Nigericin) Cell_Culture->Stimulation Live_Imaging Live-Cell Imaging (fluorescently-tagged ASC) Stimulation->Live_Imaging Fix_Perm Fixation & Permeabilization Stimulation->Fix_Perm Image_Acquisition Image Acquisition (Confocal Microscopy) Live_Imaging->Image_Acquisition Immunofluorescence Immunofluorescence (endogenous ASC) Fix_Perm->Immunofluorescence Immunofluorescence->Image_Acquisition Image_Analysis Image Analysis & Quantification Image_Acquisition->Image_Analysis

Caption: General experimental workflow for visualizing ASC specks.

Quantitative Data Summary

The size and number of ASC specks can be quantified to compare inflammasome activation under different experimental conditions.

ParameterTypical ValueImaging TechniqueReference
ASC Speck Diameter~1 µmConfocal Microscopy[7]
ASC Speck Diameter700 nmCorrelative Light and Electron Microscopy[8]
ASC Speck Diameter~800 - 1000 nmSuper-resolution Microscopy (dSTORM/DNA-PAINT)[9]
ASC Filaments within Speck~37.1 nm diameterSuper-resolution Microscopy (dSTORM)[10]
Number of Specks per CellTypically oneConfocal Microscopy[3][4]

Experimental Protocols

Protocol 1: Live-Cell Imaging of ASC Specks in Macrophage Cell Lines

This protocol is adapted for use with macrophage cell lines (e.g., THP-1) stably expressing a fluorescently tagged ASC, such as ASC-GFP or ASC-mCerulean.[3][6][11]

Materials:

  • THP-1 cells stably expressing fluorescently-tagged ASC

  • Complete RPMI-1640 medium

  • PMA (Phorbol 12-myristate 13-acetate)

  • LPS (Lipopolysaccharide)

  • Nigericin

  • Hoechst 33342 or DRAQ5 for nuclear staining (optional)

  • Confocal microscope with live-cell imaging capabilities

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells expressing fluorescently-tagged ASC in complete RPMI-1640 medium.

    • Differentiate the cells into macrophage-like cells by treating with 20-100 nM PMA for 48-72 hours.

  • Priming:

    • Prime the differentiated THP-1 cells with 0.5-1 µg/mL LPS for 3-4 hours.

  • Inflammasome Activation:

    • Stimulate the primed cells with 5-20 µM nigericin to activate the NLRP3 inflammasome.

  • Live-Cell Imaging:

    • Immediately after adding nigericin, place the culture plate on the confocal microscope stage equipped with a live-cell imaging chamber (37°C, 5% CO2).

    • If desired, add a nuclear stain like Hoechst 33342 or DRAQ5 (5 µM) 15-30 minutes before imaging.[11][12]

    • Acquire time-lapse images every 1-5 minutes for up to 2 hours to visualize the formation of ASC specks.

    • Use appropriate laser lines and emission filters for the specific fluorescent protein and nuclear stain used.

  • Image Analysis:

    • Quantify the number of cells with ASC specks over time. An ASC speck is identified as a single, bright fluorescent punctum within the cell.

Protocol 2: Immunofluorescence of Endogenous ASC Specks

This protocol is suitable for visualizing endogenous ASC specks in both cell lines and primary cells, such as bone marrow-derived macrophages (BMDMs).[2][3]

Materials:

  • BMDMs or other suitable cell types

  • Complete DMEM medium

  • LPS

  • Nigericin

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS

  • Blocking buffer (e.g., 1-5% BSA in PBS)

  • Primary antibody: anti-ASC antibody

  • Secondary antibody: fluorescently-conjugated anti-species IgG

  • DAPI for nuclear staining

  • Confocal microscope

Methodology:

  • Cell Culture and Plating:

    • Culture BMDMs in complete DMEM medium.

    • Plate the cells onto glass coverslips in a 24-well plate and allow them to adhere.

  • Priming and Activation:

    • Prime the cells with 1 µg/mL LPS for 4 hours.

    • Stimulate the primed cells with 10 µM nigericin for 1 hour.

  • Fixation and Permeabilization:

    • Wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Staining:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.[2]

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Stain the nuclei with DAPI (1 µg/mL in PBS) for 5-10 minutes.[2]

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image Acquisition and Analysis:

    • Visualize the cells using a confocal microscope.

    • ASC specks will appear as bright, distinct puncta in the cytoplasm.

    • Quantify the percentage of cells containing ASC specks.

Advanced Imaging Techniques

  • Super-Resolution Microscopy (dSTORM, DNA-PAINT): These techniques provide nanoscale resolution, allowing for the detailed structural analysis of the ASC speck, revealing its filamentous nature.[9][10]

  • Imaging Flow Cytometry: This high-throughput method combines the quantitative power of flow cytometry with the imaging capabilities of microscopy, enabling the rapid and objective quantification of ASC speck formation in a large number of single cells.[13][14]

The imaging techniques described in this document are powerful tools for the investigation of inflammasome activation. The choice of technique will depend on the specific research question, with live-cell imaging being ideal for studying the dynamics of speck formation and immunofluorescence being a robust method for quantifying inflammasome activation in response to various stimuli. Advanced techniques like super-resolution microscopy and imaging flow cytometry offer deeper insights into the structure and high-throughput analysis of ASC specks, respectively.

References

Troubleshooting & Optimization

Troubleshooting Ascr#2 Dauer Assay Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in the Caenorhabditis elegans ascr#2 dauer assay. By standardizing protocols and understanding key variables, researchers can improve the reproducibility and reliability of their experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the this compound dauer assay.

Q1: We are seeing high variability in dauer formation between replicate plates, even within the same experiment. What are the likely causes?

A1: High variability between replicates is a common issue and can stem from several factors:

  • Inconsistent Worm Synchronization: If the starting population of worms is not tightly synchronized, age differences can lead to significant variation in their response to dauer-inducing cues. L1 or L2 stage worms are sensitive to these cues, so a mixed-stage population will not respond uniformly.[1]

  • Uneven Food Distribution: The ratio of pheromone to food is a critical determinant of dauer formation.[1] An uneven bacterial lawn can create microenvironments with different food-to-pheromone ratios, leading to variable dauer induction on the same plate or between plates.

  • Temperature Fluctuations: Temperature significantly impacts dauer formation, with higher temperatures generally promoting dauer entry.[1] Even minor temperature variations across an incubator or between experiments can introduce variability. A temperature of 25°C is often recommended for strains that do not readily enter dauer.[2]

  • Variable Ascaroside Concentration: Improper mixing of this compound into the agar or degradation of the ascaroside solution can lead to inconsistent concentrations across plates.

  • Worm Behavior: Worms exploring the plate may crawl up the sides and desiccate, altering the population density and thus the effective pheromone concentration on the plate.

Q2: We are not observing any dauer formation, even when using this compound. What should we check?

A2: A complete lack of dauer formation can be due to several factors:

  • Incorrect this compound Concentration: The concentration of this compound may be too low to induce dauer formation. Ascaroside activity is dose-dependent.[3][4] Verify the calculations and the dilution of your this compound stock solution.

  • Degraded this compound: Ascaroside solutions can degrade over time. Ensure that your this compound stock is stored correctly (typically at -20°C) and has not expired.[1]

  • Excessive Food: If the bacterial lawn is too dense, it can override the dauer-inducing signal of this compound. The food signal is a strong promoter of reproductive growth.

  • Low Temperature: Temperatures below 20°C can significantly reduce the penetrance of dauer formation, even in the presence of ascarosides.

  • Worm Strain: Some C. elegans strains, particularly wild isolates, may have different sensitivities to specific ascarosides compared to the standard laboratory N2 strain.

Q3: Some of our worms are dying on the assay plates. What could be the cause?

A3: Worm death on assay plates can be attributed to:

  • Contamination: Bacterial or fungal contamination on the NGM plates can be pathogenic to C. elegans. Ensure aseptic techniques are used throughout the experimental setup.

  • Desiccation: As mentioned, worms crawling up the sides of the petri dish can dry out and die. Maintaining a humid environment can help mitigate this.

  • Harsh Chemicals: Ensure that all solutions and media used are prepared correctly and are not toxic to the worms.

Q4: How critical is the choice of bacterial food source for the this compound dauer assay?

A4: The bacterial food source is a critical variable. Different E. coli strains (e.g., OP50, HB101, HT115) can affect C. elegans physiology, metabolism, and response to environmental cues, including dauer formation. It is crucial to use a consistent and well-characterized bacterial strain for all experiments to minimize variability.

II. Quantitative Data Summary

The following tables summarize the quantitative effects of key variables on this compound-induced dauer formation.

Table 1: Effect of this compound Concentration and Temperature on Dauer Formation

This compound ConcentrationTemperatureApproximate % Dauer FormationReference
1 µM25°C~80-90%Fodor et al., 1983; Golden & Riddle, 1984
1 µM20°C~40-50%Golden & Riddle, 1984
0.1 µM25°C~20-30%Golden & Riddle, 1984
0 µM (Control)25°C<5%Golden & Riddle, 1984

Table 2: Influence of Food Concentration on Dauer Formation in the Presence of this compound

This compound ConcentrationE. coli OP50 ConcentrationApproximate % Dauer FormationReference
1 µMHigh (thick lawn)<10%Golden & Riddle, 1982
1 µMLow (thin lawn)>80%Golden & Riddle, 1982
1 µMNo Food>95%Golden & Riddle, 1982

III. Experimental Protocols

This section provides detailed methodologies for key experimental procedures to minimize variability.

Protocol 1: C. elegans Synchronization by Bleaching

This protocol yields a tightly synchronized population of L1 larvae.

  • Wash gravid adult worms from NGM plates with M9 buffer into a 15 mL conical tube.

  • Pellet the worms by centrifugation at 1,500 rpm for 1 minute.

  • Aspirate the supernatant and add 5 mL of a freshly prepared bleaching solution (2.5 mL dH₂O, 1.5 mL bleach, 1 mL 5M NaOH).

  • Vortex vigorously for 3-5 minutes until the adult worms are dissolved, leaving the eggs.

  • Quickly pellet the eggs by centrifugation at 1,500 rpm for 1 minute.

  • Aspirate the bleach solution and wash the egg pellet three times with M9 buffer.

  • After the final wash, resuspend the eggs in M9 buffer and transfer them to an unseeded NGM plate.

  • Allow the eggs to hatch overnight at 20°C. The resulting L1 larvae will be synchronized.

Protocol 2: Preparation of this compound Stock and Assay Plates

Proper preparation of ascaroside solutions is critical for reproducible results.

  • Stock Solution: Dissolve synthetic this compound in 100% ethanol to a stock concentration of 1 mM. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the 1 mM stock solution in sterile water to the desired final concentrations.

  • Assay Plates:

    • Prepare NGM agar and cool it to approximately 55°C.

    • Add the diluted this compound solution to the molten agar to achieve the final desired concentration. Mix thoroughly by gentle swirling to ensure even distribution.

    • Pour the plates and allow them to solidify.

    • Spot a small, defined amount of OP50 bacterial culture in the center of the plate. Ensure the bacterial lawn is consistent across all plates.

Protocol 3: this compound Dauer Assay
  • Transfer synchronized L1 larvae from the unseeded plate (from Protocol 1) to the center of the bacterial lawn on the this compound assay plates. Aim for a consistent number of worms per plate (e.g., 50-100).

  • Incubate the plates at the desired temperature (e.g., 25°C) for 48-72 hours.

  • Score the number of dauer and non-dauer larvae on each plate under a dissecting microscope. Dauer larvae are characteristically thin, dark, and often immotile. Non-dauer larvae will have developed into later larval stages or adults.

  • Calculate the percentage of dauer formation for each plate: (% Dauer = (Number of Dauers / Total Number of Worms) x 100).

IV. Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate important concepts for troubleshooting the this compound dauer assay.

ascr2_signaling_pathway cluster_extracellular Extracellular cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling ascr2 This compound DAF37 DAF-37 (GPCR) ascr2->DAF37 binds SRBC64_66 SRBC-64/SRBC-66 (GPCRs) ascr2->SRBC64_66 binds G_alpha G-alpha subunits (e.g., GPA-2, GPA-3) DAF37->G_alpha activates SRBC64_66->G_alpha activates TGF_beta TGF-β Pathway (DAF-7) G_alpha->TGF_beta inhibits Insulin Insulin/IGF-1 Pathway (DAF-2) G_alpha->Insulin inhibits DAF_12 DAF-12 (Nuclear Hormone Receptor) TGF_beta->DAF_12 regulates Insulin->DAF_12 regulates Dauer_Formation Dauer Formation DAF_12->Dauer_Formation promotes

Figure 1: Simplified this compound signaling pathway leading to dauer formation.

dauer_assay_workflow start Start sync Synchronize Worms (Bleaching) start->sync transfer Transfer Synchronized L1s to Assay Plates sync->transfer prep_plates Prepare this compound Assay Plates (NGM + this compound + OP50) prep_plates->transfer incubate Incubate at Controlled Temperature (e.g., 25°C) transfer->incubate score Score Dauer vs. Non-Dauer incubate->score analyze Analyze Data (% Dauer Formation) score->analyze end End analyze->end troubleshooting_flowchart start High Variability or Unexpected Results check_sync Review Worm Synchronization Protocol start->check_sync check_plates Inspect Assay Plates: - Even food lawn? - Contamination? start->check_plates check_temp Verify Incubator Temperature and Humidity start->check_temp check_ascr2 Check this compound Stock: - Age? - Storage? - Concentration? start->check_ascr2 solution_sync Re-synchronize worms using a standardized protocol. check_sync->solution_sync solution_plates Prepare fresh plates with consistent food application. check_plates->solution_plates solution_temp Use a calibrated incubator and monitor conditions regularly. check_temp->solution_temp solution_ascr2 Prepare fresh this compound dilutions from a reliable stock. check_ascr2->solution_ascr2

References

Technical Support Center: Optimizing ascr#2 for Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for troubleshooting and optimizing the use of ascaroside #2 (ascr#2) in C. elegans behavioral assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in a male attraction assay?

A: The male attraction response to this compound is concentration-dependent and exhibits a bell-shaped or biphasic curve.[1] Low concentrations, typically in the picomolar (pM) to low nanomolar (nM) range, are potently attractive to males.[2] However, as the concentration increases, the attractive effect diminishes and can disappear entirely.[1] For initial experiments, testing a range from 10 fmol to 1 pmol is recommended.

Q2: I'm observing repulsion or no attraction at higher concentrations. Is my experiment failing?

A: Not necessarily. This is an expected outcome. The biphasic activity profile of this compound means that high concentrations are no longer attractive to males.[1] These higher concentrations, which are associated with dauer formation, can be neutral or even repulsive to hermaphrodites.[1][3] This differential response to the same molecule is a key feature of the ascaroside signaling system.[1] The decrease in attraction at high concentrations may be due to receptor desensitization.[2]

Q3: Why am I not observing any behavioral response to this compound alone?

A: While this compound is active on its own, its primary role in male attraction is as part of a synergistic blend. If you are not seeing a response, consider the following:

  • Synergy: The male-attracting signal is a blend of multiple ascarosides. The synergy between this compound and ascr#3 is particularly strong, and the addition of ascr#4 and ascr#8 further enhances the attraction significantly.[1][3][4] A mixture can be potent at concentrations where individual components are inactive.[4]

  • Concentration: You may be testing a concentration that is too high or too low. A full dose-response curve is recommended to find the optimal concentration.[3]

  • Worm Stage and Condition: Ascaroside production and response are highly dependent on the developmental stage and diet of the worms.[5] Use healthy, young adult males from uncrowded plates for attraction assays.[6]

  • Compound Integrity: Ensure your synthetic this compound is properly stored and has not degraded.

Q4: How does this compound function in dauer formation assays?

A: this compound is a potent dauer-inducing pheromone, signaling high population density.[4][5] Considerably higher concentrations are required for dauer induction compared to male attraction.[2][3] Unlike the bell-shaped curve in attraction assays, the dose-response for dauer formation is typically saturating.[2] this compound is slightly more potent than ascr#3 in promoting dauer formation.[1] Its production peaks during dauer-inducing conditions, such as starvation.[5]

Q5: What are the best practices for preparing and handling this compound?

A: Ascarosides are typically dissolved in a solvent like ethanol. Prepare a concentrated stock solution and make serial dilutions to achieve the desired final concentration in your assay plates. When adding to agar plates, ensure the solvent evaporates completely before adding worms. Always run a vehicle control (e.g., ethanol alone) to ensure the observed behavior is due to this compound and not the solvent.

Data Presentation: Concentration and Synergy

The following tables summarize key quantitative data for using this compound in behavioral assays.

Table 1: Effective Concentrations of this compound for C. elegans Behavioral Assays

BehaviorThis compound Concentration RangeResponse TypeNotes
Male AttractionPicomolar (pM) - Low Nanomolar (nM)AttractionBiphasic (bell-shaped) dose-response; activity decreases at higher concentrations.[1][2]
Hermaphrodite ResponseHigh (Dauer-inducing)Repulsion / DeterrenceOccurs at concentrations that are no longer attractive to males.[1][3]
Dauer Larva FormationNanomolar (nM) - Micromolar (µM)InductionThis compound is a primary signal for population density.[1][5]
Lifespan RegulationPhysiological (High-density)ExtensionThis compound can extend adult lifespan and increase stress resistance.[7]

Table 2: Synergistic Effects of Ascarosides with this compound in Male Attraction

Ascaroside CombinationMolar AmountsObserved EffectReference
This compound + ascr#3100 fmol + 10 fmolStrong male attraction where individual amounts were inactive.[1]
This compound + ascr#3 + ascr#420 fmol + 20 fmol + 1 pmolSignificantly stronger attraction than the two-component mix.[1]
This compound + ascr#8Not specifiedStrong synergy observed.[3]
Full Synthetic Blend537 fmol this compound, 55 fmol ascr#3, 789 fmol ascr#4, 10 fmol ascr#8Reconstitutes the activity of the natural pheromone blend found in 25 worm equivalents.[5][8]

Experimental Protocols

Protocol: Standard Chemotaxis Assay

This protocol is adapted from standard methods for assessing chemotaxis to water-soluble compounds like ascarosides.[6][9]

1. Materials

  • Chemotaxis plates (e.g., 6 cm Petri dishes with nematode growth medium (NGM) agar).[10]

  • Synchronized population of healthy, young adult C. elegans.

  • M9 Buffer for washing worms.[6]

  • This compound stock solution (in ethanol).

  • Control solution (e.g., 100% ethanol).

  • 0.5 M Sodium azide (NaN₃) solution (anesthetic).[6][9]

2. Plate Preparation

  • Using a marker, divide the bottom of each chemotaxis plate into four quadrants.

  • Mark two opposing points as "Test" and the other two as "Control," equidistant from the center (at least 2 cm).[9]

  • Mark a small circle (e.g., 1 cm diameter) in the center as the origin/starting point.[9]

  • At each of the four "Test" and "Control" points, spot 1-2 µL of 0.5 M sodium azide to anesthetize worms upon arrival. Let the spots dry completely.[6]

3. Worm Preparation

  • Use worms from uncrowded plates. Wash the worms off the plate using M9 buffer into a centrifuge tube.[6]

  • Pellet the worms by gentle centrifugation and remove the supernatant.

  • Wash the worms two more times with M9 buffer to remove bacteria and residual pheromones.

  • After the final wash, resuspend the worm pellet in a small volume of M9 buffer to achieve a concentration of approximately 50-100 worms per 5 µL drop.

4. Assay Setup

  • Spot 1 µL of the this compound solution onto the two "Test" points.

  • Spot 1 µL of the control solution (ethanol) onto the two "Control" points.

  • Allow the spots to absorb into the agar and the ethanol to completely evaporate (approx. 20-30 minutes).

  • Carefully pipette a 5 µL drop containing 50-100 worms onto the center origin point of the plate.

  • Use the edge of a kimwipe to carefully wick away excess buffer from the worm drop, allowing them to move freely on the agar surface.[6]

  • Replace the lid and leave the plates undisturbed at room temperature for 60-90 minutes.

5. Data Collection and Analysis

  • After the incubation period, count the number of worms in the "Test" quadrants and the "Control" quadrants. Ignore any worms that have not left the central origin circle.

  • Calculate the Chemotaxis Index (CI) for each plate using the formula: CI = (Number of worms at Test) - (Number of worms at Control) / (Total number of worms that left the origin)

  • A positive CI indicates attraction, a negative CI indicates repulsion, and a CI near zero indicates no preference.

  • Perform at least three biological replicates for each condition.

Visualizations

Ascaroside Signaling Pathway

ascaroside_signaling cluster_env Environment cluster_neuron Chemosensory Neuron (e.g., ASK/ASI) cluster_worm C. elegans Ascr2 This compound GPCR DAF-37 (GPCR) Ascr2->GPCR Binding G_Protein G-Protein Signaling GPCR->G_Protein Activation Downstream Downstream Signaling Cascade G_Protein->Downstream Behavior Behavioral Output (Attraction/Repulsion) Downstream->Behavior Modulation chemotaxis_workflow prep_plates 1. Prepare & Mark Chemotaxis Plates add_anesthetic 2. Spot Sodium Azide at Test/Control Points prep_plates->add_anesthetic spot_compounds 4. Spot this compound (Test) & Vehicle (Control) add_anesthetic->spot_compounds wash_worms 3. Wash & Synchronize Young Adult Worms place_worms 5. Pipette Worms to Center Origin wash_worms->place_worms spot_compounds->place_worms incubate 6. Incubate at RT (60-90 min) place_worms->incubate count 7. Count Worms in Each Zone incubate->count calculate 8. Calculate Chemotaxis Index (CI) count->calculate troubleshooting_logic start Experiment Failed: No/Unexpected Response q_control Did the vehicle control work as expected? start->q_control q_conc Did you test a full dose-response curve? q_control->q_conc Yes fix_assay Check assay setup: plate drying, washing, worm handling. q_control->fix_assay No q_synergy Are you testing for male attraction? q_conc->q_synergy Yes fix_conc Test broader range (pM to µM). Remember bell curve for attraction. q_conc->fix_conc No q_worms Are worms healthy, synchronized young adults? q_synergy->q_worms No fix_synergy Consider adding other ascarosides (ascr#3, #4, #8) to create a blend. q_synergy->fix_synergy Yes fix_worms Re-synchronize worms and use uncrowded plates. q_worms->fix_worms No success Review Literature & Re-design q_worms->success Yes

References

Technical Support Center: Ascaroside #2 (ascr#2) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of ascaroside #2 (ascr#2).

Frequently Asked Questions (FAQs)

Synthesis

Q1: My glycosylation reaction to form the ascaroside linkage is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in this compound glycosylation are often due to several factors. Here's a breakdown of potential issues and their solutions:

  • Poor activation of the glycosyl donor: The leaving group on the ascarylose donor may not be sufficiently activated.

    • Troubleshooting:

      • Ensure your activating reagent (e.g., TMSOTf, BF₃·OEt₂) is fresh and anhydrous.

      • Optimize the reaction temperature. Some activations require low temperatures to prevent side reactions, while others may need gentle warming.

      • Consider using a different glycosyl donor with a more reactive leaving group (e.g., trichloroacetimidate instead of a glycosyl bromide).

  • Steric hindrance: The bulky protecting groups on the ascarylose donor or the fatty acid side chain acceptor can sterically hinder the reaction.

    • Troubleshooting:

      • While challenging to change mid-synthesis, for future syntheses, consider using smaller protecting groups if chemically feasible.

  • Incorrect stoichiometry: An improper ratio of donor to acceptor can lead to incomplete consumption of the limiting reagent.

    • Troubleshooting:

      • Typically, a slight excess of the glycosyl donor (1.2-1.5 equivalents) is used. Carefully re-evaluate your stoichiometry.

  • Presence of water: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated donor.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried.

      • Use anhydrous solvents.

      • Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Q2: I am observing the formation of the wrong anomer (β-ascaroside) in my glycosylation reaction. How can I improve the α-selectivity?

A2: Achieving high α-selectivity is a common challenge in ascaroside synthesis. The choice of protecting group at the C-2 position of the ascarylose donor plays a crucial role.

  • Neighboring group participation: A participating group (e.g., an acetyl or benzoyl group) at the C-2 position will favor the formation of the 1,2-trans product, which in the case of ascarylose (an L-sugar) would be the β-anomer.

    • Troubleshooting:

      • Use a non-participating protecting group at the C-2 position, such as a benzyl ether (Bn) or a silyl ether. This will favor the formation of the thermodynamically more stable α-anomer.

  • Solvent effects: The solvent can influence the stereochemical outcome of the glycosylation.

    • Troubleshooting:

      • Ethereal solvents like diethyl ether or THF can sometimes favor the formation of the α-anomer.

Q3: I am having trouble with the deprotection of the benzoyl groups on the ascarylose moiety. What are some common issues and solutions?

A3: Benzoyl groups are common protecting groups in carbohydrate synthesis, but their removal can sometimes be problematic.

  • Incomplete deprotection: The deprotection reaction may not go to completion, leaving partially protected intermediates.

    • Troubleshooting:

      • Zemplén deprotection (NaOMe in MeOH): Ensure your sodium methoxide solution is fresh. The reaction is typically run at room temperature but may require gentle heating or extended reaction times. Monitor the reaction by TLC until the starting material is fully consumed.

      • Other basic conditions (e.g., K₂CO₃/MeOH): This method is milder but may require longer reaction times or heating.

  • Acyl migration: Under basic conditions, there is a risk of acyl migration, where a benzoyl group moves to a different hydroxyl group.

    • Troubleshooting:

      • Use carefully controlled reaction conditions (e.g., low temperature) to minimize the risk of migration.

  • Side reactions with other functional groups: The strongly basic conditions of debenzoylation can affect other sensitive functional groups in the molecule.

    • Troubleshooting:

      • If your molecule contains base-labile groups, consider using a different protecting group strategy in your synthesis design.

Purification

Q4: I have a mixture of this compound diastereomers after synthesis. How can I separate them?

A4: The synthesis of this compound can lead to diastereomers due to the stereocenter in the fatty acid side chain. Separating these can be challenging but is often achievable by High-Performance Liquid Chromatography (HPLC).[1]

  • Method: Reversed-phase HPLC is the most common method for separating ascaroside diastereomers.

    • Column: A C18 column is typically used.[1]

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape, is commonly employed. The exact gradient will need to be optimized for your specific mixture.

    • Detection: UV detection (e.g., at 210 nm) or mass spectrometry (MS) can be used.

Q5: My HPLC purification is giving broad peaks and poor resolution. What can I do to improve the separation?

A5: Broad peaks and poor resolution in HPLC can be caused by a variety of factors. Here's a general troubleshooting guide:

Problem Possible Cause Solution
Broad Peaks Column overloadInject a smaller amount of your sample.
Column contaminationClean the column according to the manufacturer's instructions.
Inappropriate mobile phaseOptimize the mobile phase composition and gradient. Ensure the pH is appropriate for your analyte.
Poor Resolution Inefficient columnUse a column with a smaller particle size or a longer column.
Mobile phase strength is too highDecrease the initial percentage of the strong solvent (e.g., acetonitrile) in your gradient.
Gradient is too steepUse a shallower gradient.

Q6: I am seeing unexpected peaks in my NMR and Mass Spectrometry data after purification. What are the likely impurities?

A6: Common impurities in synthetic this compound can include:

  • Residual protecting groups: Incomplete deprotection can lead to the presence of molecules with one or more remaining benzoyl or other protecting groups. These will be visible in both NMR and MS.

  • Diastereomers: As mentioned, the other diastereomer of this compound is a common impurity if the separation was not complete.

  • Side products from the glycosylation reaction: This can include the hydrolyzed glycosyl donor or products from side reactions.

  • Grease and other contaminants: These can be introduced during the workup and purification steps.

Troubleshooting:

  • NMR: Carefully analyze the 1H and 13C NMR spectra for signals corresponding to protecting groups or other unexpected structures. 2D NMR techniques like COSY and HSQC can be very helpful in identifying these impurities.

  • MS: High-resolution mass spectrometry (HRMS) can help identify the elemental composition of the impurities. Tandem MS (MS/MS) can provide structural information by fragmenting the impurity ions.[2]

Experimental Protocols

A general synthetic approach to this compound involves the synthesis of a protected ascarylose donor and a suitable fatty acid side chain acceptor, followed by a glycosylation reaction and subsequent deprotection.

A representative, detailed experimental protocol is not available in the provided search results. The synthesis of ascarosides is a complex, multi-step process that often requires specialized knowledge in carbohydrate chemistry. Researchers should refer to the primary literature for detailed procedures. [1][3][4]

Visualizations

This compound Signaling Pathway

The following diagram illustrates a simplified representation of the this compound signaling pathway in C. elegans, leading to dauer formation. Ascarosides are perceived by G-protein coupled receptors (GPCRs) on sensory neurons, which in turn modulate downstream signaling cascades, including the TGF-β and insulin/IGF-1 pathways.[5]

ascr2_signaling ascr2 This compound gpcr GPCRs (e.g., DAF-37/DAF-38) ascr2->gpcr Binds to sensory_neuron Sensory Neurons (ASI, AWC) gpcr->sensory_neuron Activates tgf_beta TGF-β Pathway (DAF-7) sensory_neuron->tgf_beta Inhibits insulin Insulin/IGF-1 Pathway (DAF-2) sensory_neuron->insulin Inhibits daf_12 DAF-12 (Nuclear Hormone Receptor) tgf_beta->daf_12 Regulates insulin->daf_12 Regulates dauer Dauer Formation daf_12->dauer Promotes ascr2_synthesis_workflow start L-Rhamnose ascarylose_synthesis Synthesis of Protected Ascarylose Donor start->ascarylose_synthesis side_chain_synthesis Synthesis of Fatty Acid Side Chain Acceptor start->side_chain_synthesis glycosylation Glycosylation Reaction ascarylose_synthesis->glycosylation side_chain_synthesis->glycosylation protected_ascr2 Protected this compound glycosylation->protected_ascr2 deprotection Deprotection protected_ascr2->deprotection crude_ascr2 Crude this compound deprotection->crude_ascr2 purification Purification (e.g., HPLC) crude_ascr2->purification final_product Pure this compound purification->final_product glycosylation_troubleshooting start Low Glycosylation Yield check_reagents Are reagents (donor, acceptor, activator) pure and anhydrous? start->check_reagents repurify Repurify/dry reagents and solvents check_reagents->repurify No check_conditions Are reaction conditions (temperature, time, stoichiometry) optimized? check_reagents->check_conditions Yes repurify->check_conditions optimize Optimize temperature, reaction time, and stoichiometry check_conditions->optimize No check_pg Is the protecting group scheme appropriate? check_conditions->check_pg Yes optimize->check_pg redesign Consider alternative protecting groups or glycosyl donor check_pg->redesign No success Improved Yield check_pg->success Yes redesign->success

References

Technical Support Center: Ascaroside #2 (ascr#2)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and storage of ascr#2, a key pheromone in Caenorhabditis elegans. Our troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures, ensuring the stability and efficacy of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

A1: this compound, also known as Ascaroside C6, is a small molecule pheromone produced by the nematode Caenorhabditis elegans. It plays a crucial role in regulating key life-cycle and behavioral events. Primarily, this compound is a potent inducer of the "dauer" larval stage, a stress-resistant, alternative developmental state.[1][2][3][4][5][6][7] Additionally, in combination with other ascarosides like ascr#3, it acts as a male attractant at low concentrations, facilitating mating behavior.[1][2]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid or in a stock solution under specific temperature and light conditions. Repeated freeze-thaw cycles should be avoided to prevent degradation.[1][8]

Q3: I'm observing inconsistent results in my dauer induction assays. Could my this compound solution have degraded?

A3: Inconsistent results are a common indicator of compound degradation. Several factors can contribute to the degradation of this compound in solution, including improper storage temperature, exposure to light, and repeated freeze-thaw cycles.[1][8] It is also crucial to ensure the correct preparation of the working solution and the health and developmental stage of the C. elegans culture.

Q4: Can I prepare a large volume of this compound working solution and use it for multiple experiments over several days?

A4: It is highly recommended to prepare fresh working solutions of this compound for each experiment, especially for in vivo assays.[1] While stock solutions in DMSO can be stored for extended periods at low temperatures, aqueous working solutions are more susceptible to degradation and microbial contamination. Preparing fresh solutions ensures consistent and reliable experimental outcomes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reduced or no dauer formation in response to this compound. 1. Degradation of this compound solution: Improper storage, exposure to light, or age of the solution. 2. Incorrect concentration: Error in dilution calculations or preparation of the working solution. 3. Worm-related factors: Unhealthy or improperly synchronized worm population.1. Prepare a fresh working solution from a properly stored stock. Ensure stock solution has not exceeded its recommended storage period. 2. Double-check all calculations and ensure accurate pipetting. 3. Use a healthy, synchronized population of L1 or L2 stage C. elegans for dauer assays.
High variability in male attraction assays. 1. Synergistic compound issue: this compound acts in concert with other ascarosides (e.g., ascr#3) for male attraction. The ratio and concentration of these compounds are critical. 2. Concentration too high: High concentrations of this compound can be repulsive to males.[2] 3. Degradation of one or more components in the pheromone blend. 1. Carefully prepare the required blend of ascarosides at the specified low concentrations. 2. Perform a dose-response curve to determine the optimal attractive concentration for your experimental setup. 3. Prepare fresh solutions of all ascaroside components for each experiment.
Precipitation observed in the working solution. 1. Low solubility in aqueous media: this compound has limited solubility in water. The concentration of the organic solvent from the stock solution may be too low in the final working solution. 2. Incorrect solvent for stock solution. 1. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] For in vivo experiments, ensure the final concentration of DMSO is kept low (typically below 2%) to avoid toxicity to the worms.[1] 2. Ensure the stock solution is prepared in a suitable solvent like DMSO, in which this compound is highly soluble.[8]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Under sterile conditions, prepare a 10 mM stock solution by dissolving the appropriate mass of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution (this compound MW: 246.3 g/mol ), dissolve 2.463 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. If needed, brief sonication can be used.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][8]

Preparation of this compound Working Solution for Dauer Induction Assay on NGM Plates

Objective: To prepare a working solution of this compound for application to Nematode Growth Medium (NGM) plates for dauer induction assays.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Sterile M9 buffer or S-medium

  • NGM plates seeded with E. coli OP50

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of stock solution required to achieve the desired final concentration on the NGM plates. For example, to achieve a final concentration of 1 µM this compound on a 10 mL NGM plate, you would need to add 1 nmol of this compound.

  • Prepare a dilution series of the stock solution in sterile M9 buffer or S-medium. It is good practice to perform serial dilutions to ensure accuracy.

  • Pipette the final diluted this compound solution onto the surface of the seeded NGM plates. Ensure the solution is spread evenly.

  • Allow the plates to dry in a laminar flow hood before transferring synchronized L1 or L2 stage worms.

  • As a control, prepare plates with the same concentration of DMSO in M9 buffer or S-medium to account for any effects of the solvent.

Visualizations

Logical Workflow for Preventing this compound Degradation

Workflow for Maintaining this compound Stability cluster_storage Stock Solution Storage cluster_prep Working Solution Preparation cluster_exp Experimental Use cluster_troubleshooting Troubleshooting storage_temp Store at -80°C (≤ 6 months) or -20°C (≤ 1 month) light_protection Protect from Light use_fresh Prepare Fresh for Each Experiment storage_temp->use_fresh Thaw Single Aliquot avoid_freeze_thaw Aliquot to Avoid Freeze-Thaw Cycles check_solubility Ensure Complete Dissolution (Sonicate if Needed) run_assay Perform Assay Promptly use_fresh->run_assay control_solvent Use Appropriate Vehicle Control (e.g., DMSO) check_solubility->run_assay control_solvent->run_assay inconsistent_results Inconsistent Results run_assay->inconsistent_results If issues arise inconsistent_results->storage_temp Check Storage Conditions inconsistent_results->use_fresh Re-evaluate Solution Preparation

Caption: A logical workflow for the proper storage and handling of this compound to prevent degradation.

Signaling Pathway of this compound in Dauer Formation

This compound Signaling Pathway in Dauer Formation cluster_receptor GPCR Complex cluster_downstream Downstream Pathways ascr2 This compound daf37 DAF-37 ascr2->daf37 Binds daf38 DAF-38 g_protein G-protein Signaling daf37->g_protein Activates daf38->g_protein Assists tgf_beta TGF-β Signaling (DAF-7) g_protein->tgf_beta Regulates insulin_igf1 Insulin/IGF-1 Signaling (DAF-2) g_protein->insulin_igf1 Regulates dauer Dauer Formation tgf_beta->dauer insulin_igf1->dauer

Caption: A simplified diagram of the this compound signaling cascade leading to dauer formation in C. elegans.

References

Technical Support Center: Ascaroside #2 (ascr#2) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving ascr#2. The information is tailored for researchers, scientists, and drug development professionals working with Caenorhabditis elegans and other systems to study ascaroside signaling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

A1: this compound, or Ascaroside C6, is a small-molecule pheromone produced by the nematode Caenorhabditis elegans. It acts as a chemical signal to regulate key aspects of the worm's life cycle and behavior. Its primary, well-documented functions include:

  • Dauer Induction: At higher concentrations, this compound is a potent inducer of the "dauer" larva stage, a stress-resistant, alternative developmental state that allows the nematode to survive harsh environmental conditions.

  • Male Attraction: At lower concentrations, this compound acts as a male attractant, playing a role in mating behavior. It often works synergistically with other ascarosides, such as ascr#3, to attract males.

  • Lifespan and Stress Resistance: Studies have shown that exposure to this compound can enhance lifespan and stress resistance in C. elegans in a concentration-dependent manner.

Q2: How should this compound be stored to ensure its stability?

A2: Proper storage of this compound is critical for maintaining its bioactivity and ensuring experimental reproducibility. Here are the recommended storage conditions:

  • Solid Form: When stored as a solid in a tightly sealed vial, this compound can be kept for up to 6 months.

  • Stock Solutions: It is recommended to prepare stock solutions, aliquot them into tightly sealed vials, and store them at -20°C for up to one month, or at -80°C for up to six months. Protect solutions from light. It is advisable to allow the vial to reach room temperature for at least 60 minutes before opening to prevent condensation.

  • Working Solutions: For in vivo experiments, it is best to prepare working solutions fresh on the day of use.

Q3: What are the known receptors for this compound in C. elegans?

A3: this compound-mediated effects are primarily facilitated through G protein-coupled receptors (GPCRs). The following GPCRs have been identified as receptors for this compound:

  • DAF-37: This receptor is involved in this compound-dependent dauer formation and hermaphrodite repulsion.[1] DAF-37 can form homodimers and heterodimers with DAF-38.

  • DAF-38: DAF-38 interacts with DAF-37 to mediate this compound signaling.[1]

  • SRG-36 and SRG-37: These GPCRs are also implicated in ascaroside signaling pathways.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments, categorized by experimental type.

C. elegans Dauer Formation Assays

Problem: High variability in dauer formation rates between experiments, even with the same concentration of this compound.

Possible Causes and Solutions:

CauseSolution
Inconsistent this compound Activity Ensure proper storage of this compound stock solutions (aliquoted, -80°C, protected from light). Prepare fresh working dilutions for each experiment. If precipitation is observed in the stock solution, gentle warming and sonication can be used to redissolve the compound.
Variability in C. elegans Strains Different wild isolates of C. elegans can exhibit significant variation in their response to ascarosides. Use a consistent, well-characterized strain (e.g., N2 Bristol) for all experiments. If using other strains, characterize their baseline dauer formation in response to a standard this compound concentration.
Fluctuations in Environmental Conditions Temperature, food availability, and population density all strongly influence dauer formation. Maintain a consistent temperature (e.g., 20°C or 25°C) and ensure uniform food distribution on plates. Control the initial number of worms per plate precisely.
Batch-to-Batch Variation in Media Minor variations in the composition of Nematode Growth Medium (NGM) can affect worm physiology. Prepare large batches of NGM to minimize variability between experiments.

Problem: No or very low dauer formation, even at high this compound concentrations.

Possible Causes and Solutions:

CauseSolution
Degraded this compound Test the activity of your this compound stock. If it has been stored improperly or for an extended period, it may have degraded. Synthesize or purchase a fresh batch.
Incorrect Assay Conditions Ensure the worms are at the correct developmental stage (L1/L2) to respond to dauer-inducing cues. Verify that the final concentration of this compound in the media is correct.
Mutant Strain Characteristics If using a mutant strain, it may have defects in the this compound signaling pathway, making it insensitive to the pheromone. Include a wild-type (N2) control in parallel to confirm the bioactivity of your this compound.
C. elegans Chemotaxis Assays

Problem: Inconsistent or no male attraction to this compound.

Possible Causes and Solutions:

CauseSolution
Incorrect this compound Concentration Male attraction to this compound is concentration-dependent and often exhibits a bell-shaped response curve, with attraction decreasing at higher concentrations. Perform a dose-response curve to determine the optimal concentration for attraction in your specific assay setup. This compound often acts synergistically with other ascarosides like ascr#3 for male attraction.
Assay Plate Conditions Ensure the agar surface is smooth and not too dry or wet. Uneven surfaces can impede worm movement. Allow plates to equilibrate to the assay temperature before introducing the worms.
Worm Handling and Synchronization Use well-fed, synchronized young adult males for chemotaxis assays. Stressed or starved worms may exhibit altered behaviors. Avoid excessive handling of worms before the assay.
Solvent Repulsion If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent on the plate is low enough not to be repellent to the worms. Always include a solvent-only control spot on the assay plate.
In Vitro Signaling Assays (e.g., in HEK293 cells)

Problem: No detectable signaling response (e.g., changes in cAMP levels or receptor dimerization) in HEK293 cells expressing this compound receptors.

Possible Causes and Solutions:

CauseSolution
Low Receptor Expression/Trafficking Issues Verify the expression and correct membrane localization of the transfected GPCRs (e.g., DAF-37, DAF-38) using techniques like immunofluorescence or western blotting. Optimize transfection conditions (DNA amount, transfection reagent) for maximal expression.
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for activating the receptors in your cell-based assay.
Cell Health and Passage Number Use healthy, low-passage number HEK293 cells for transfections. Over-confluent or stressed cells may not respond optimally.
Assay Sensitivity Ensure your downstream readout (e.g., cAMP assay, FRET-based dimerization assay) is sensitive enough to detect the expected signal. Include positive controls for the signaling pathway being measured (e.g., forskolin to stimulate cAMP production).
This compound Quantification by LC-MS

Problem: Poor peak shape, low signal intensity, or high background noise during LC-MS analysis of this compound.

Possible Causes and Solutions:

CauseSolution
Ion Suppression/Matrix Effects Samples extracted from biological matrices can contain compounds that interfere with the ionization of this compound. Optimize sample preparation to remove interfering substances (e.g., using solid-phase extraction). Use an internal standard to correct for matrix effects.
Contamination of LC-MS System Contaminants in the mobile phase, sample, or from previous injections can lead to high background noise and ion suppression. Use high-purity solvents and flush the system regularly. Run blank injections between samples to check for carryover.
Inappropriate LC Conditions Optimize the mobile phase composition, gradient, and column chemistry to achieve good retention and peak shape for this compound. Ensure the mobile phase pH is compatible with the analyte and column.
Suboptimal MS Parameters Tune the mass spectrometer specifically for this compound to maximize its signal. Optimize parameters such as capillary voltage, cone voltage, and gas flow rates.

Experimental Protocols

Protocol 1: C. elegans Dauer Formation Assay

This protocol details a method for assessing the dauer-inducing activity of this compound.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • Synchronized L1 stage C. elegans (e.g., N2 strain)

  • This compound stock solution (e.g., in ethanol or DMSO)

  • M9 buffer

Methodology:

  • Plate Preparation:

    • Prepare NGM plates and allow them to dry for 1-2 days.

    • Prepare a diluted E. coli OP50 culture. The amount of food is critical; too much will inhibit dauer formation. A typical starting point is to seed plates with 50 µL of a 1:10 dilution of an overnight OP50 culture.

    • Add the desired final concentration of this compound to the surface of the seeded plates. Ensure the solvent is evenly distributed and allowed to evaporate completely. Include solvent-only control plates.

  • Worm Synchronization and Plating:

    • Obtain a synchronized population of L1 larvae by bleaching gravid adults and allowing the eggs to hatch overnight in M9 buffer without food.

    • Count the L1 larvae and add approximately 100-200 L1s to each assay plate.

  • Incubation:

    • Incubate the plates at a constant temperature (e.g., 20°C or 25°C) for 3-4 days.

  • Dauer Scoring:

    • After the incubation period, score the number of dauer and non-dauer (L4/adult) worms on each plate. Dauer larvae are thin, dark, and resistant to 1% SDS.

    • Calculate the percentage of dauer formation for each condition.

Troubleshooting: See the "C. elegans Dauer Formation Assays" section above.

Protocol 2: In Vitro this compound Signaling Assay in HEK293 Cells

This protocol describes a general method for assessing this compound-induced signaling in HEK293 cells co-expressing DAF-37 and DAF-38.

Materials:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Expression plasmids for tagged DAF-37 and DAF-38 (e.g., with Myc and HA tags)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound stock solution

  • Assay buffer

  • Assay kit for downstream readout (e.g., cAMP assay kit)

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells to 70-80% confluency.

    • Co-transfect the cells with the DAF-37 and DAF-38 expression plasmids according to the manufacturer's protocol for the transfection reagent. Include appropriate controls (e.g., empty vector, single receptor transfections).

    • Allow the cells to express the receptors for 24-48 hours.

  • Cell Stimulation:

    • Wash the cells with assay buffer.

    • Add this compound at the desired concentrations to the cells. Include a vehicle-only control.

    • Incubate for the appropriate time and temperature (e.g., 15-30 minutes at 37°C).

  • Signal Detection:

    • Lyse the cells and perform the downstream assay (e.g., measure cAMP levels) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the dose-response curve.

Troubleshooting: See the "In Vitro Signaling Assays" section above.

Visualizations

This compound Signaling Pathway

ascr2_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ascr2 This compound GPCR_complex DAF-37/DAF-38 Receptor Complex ascr2->GPCR_complex Binds to DAF37 DAF-37 DAF38 DAF-38 G_protein G Protein GPCR_complex->G_protein Activates downstream Downstream Signaling Cascade (e.g., TGF-β, Insulin pathways) G_protein->downstream Modulates response Biological Response (Dauer formation, Behavioral changes) downstream->response

Caption: Simplified signaling pathway of this compound in C. elegans.

Experimental Workflow: C. elegans Dauer Formation Assay

dauer_assay_workflow start Start plate_prep Prepare NGM Plates (seeded with E. coli) start->plate_prep add_ascr2 Add this compound (and solvent controls) plate_prep->add_ascr2 synchronize Synchronize Worms (obtain L1 larvae) add_ascr2->synchronize plate_worms Plate L1 Worms on Assay Plates synchronize->plate_worms incubate Incubate (3-4 days at 20/25°C) plate_worms->incubate score Score Dauer vs. Non-Dauer Worms incubate->score analyze Analyze Data (% Dauer Formation) score->analyze end End analyze->end

Caption: Workflow for a typical C. elegans dauer formation assay.

Experimental Workflow: In Vitro Signaling Assay

invitro_assay_workflow start Start culture_cells Culture HEK293 Cells start->culture_cells transfect Transfect Cells with Receptor Plasmids culture_cells->transfect express Allow Receptor Expression (24-48 hours) transfect->express stimulate Stimulate Cells with this compound express->stimulate lyse Lyse Cells stimulate->lyse assay Perform Downstream Assay (e.g., cAMP measurement) lyse->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: General workflow for an in vitro this compound signaling assay.

References

Technical Support Center: Refining ascr#2 Dosage for Lifespan Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ascr#2 in C. elegans lifespan experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for lifespan extension experiments?

A1: Based on published studies, a concentration range of 4 nM to 400 nM this compound has been shown to significantly increase the mean lifespan of wild-type (N2) C. elegans.[1][2] A typical starting concentration could be 400 nM, which has been observed to increase lifespan by approximately 17-21%.[1][2] It is important to note that concentrations as low as 4 nM have also been shown to have a significant effect.[1][2]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the Nematode Growth Medium (NGM). Stock solutions can be stored at -20°C for up to a month or at -80°C for up to six months, protected from light.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]

Q3: What is the appropriate solvent control to use in my experiments?

A3: A vehicle control containing the same final concentration of the solvent used to dissolve this compound (e.g., DMSO) should be included in all experiments. It is crucial to keep the final concentration of DMSO as low as possible, ideally below 0.5%, as higher concentrations can have independent effects on C. elegans lifespan.

Q4: Is this compound stable in NGM plates?

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No significant lifespan extension observed. 1. Suboptimal this compound concentration: The concentration used may be too low or, less likely, too high.1. Perform a dose-response experiment with a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 400 nM) to determine the optimal concentration for your specific experimental conditions.
2. Degradation of this compound: The compound may have degraded during storage or after addition to the NGM.2. Prepare fresh stock solutions and NGM plates. Ensure proper storage of the stock solution at -20°C or -80°C, protected from light.
3. Experimental variability: C. elegans lifespan assays can have inherent variability.3. Increase the sample size and number of biological replicates to improve statistical power.
Reduced lifespan or toxicity observed. 1. High concentration of this compound: Although less common for ascarosides at nanomolar concentrations, very high concentrations of any compound can be toxic.1. Test a lower range of concentrations.
2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.2. Ensure the final concentration of the solvent in the NGM is minimal (ideally ≤ 0.1%) and does not independently affect lifespan. Always include a vehicle-only control.
High variability in lifespan data between replicates. 1. Inconsistent this compound concentration in plates: Uneven mixing of this compound into the NGM can lead to variable exposure.1. Ensure thorough mixing of the this compound solution into the molten NGM before pouring the plates.
2. Slight variations in experimental conditions: Minor differences in temperature, humidity, or food availability can impact lifespan.2. Standardize all experimental parameters, including incubation temperature, handling procedures, and the amount of bacterial food on the plates.

Data Summary

The following table summarizes the quantitative data on the effects of this compound on C. elegans lifespan from a key study.

This compound ConcentrationMean Lifespan (days)Lifespan Extension (%)Statistical Significance (P-value)Reference
0 nM (Control)13.2--[1][2]
0.04 nM13.41.5%0.253[1][2]
4 nM14.59.8%< 0.0001[1][2]
400 nM15.114.4%< 0.0001[1][2]

Experimental Protocols

Protocol: C. elegans Lifespan Assay with this compound

This protocol outlines the key steps for conducting a lifespan assay with this compound on solid NGM.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 1 mM).

  • Aliquot the stock solution into small, single-use volumes and store at -80°C, protected from light.

2. Preparation of NGM Plates:

  • Prepare NGM according to standard protocols.

  • Autoclave the medium and cool it to approximately 55°C in a water bath.

  • Add any necessary supplements, such as FUDR (5-fluoro-2'-deoxyuridine), to prevent progeny production.

  • Just before pouring the plates, add the this compound stock solution (or DMSO for the control plates) to the molten NGM to achieve the desired final concentration. Ensure thorough mixing.

  • Pour the plates and allow them to solidify and dry for 24-48 hours before seeding with E. coli OP50.

3. Synchronization of C. elegans:

  • Synchronize a population of wild-type (N2) worms by standard methods, such as hypochlorite treatment of gravid adults to isolate eggs.

  • Allow the eggs to hatch and develop to the L4 larval stage on standard NGM plates.

4. Lifespan Assay:

  • Transfer synchronized L4 larvae to the prepared this compound-containing and control plates.

  • Incubate the plates at a constant temperature (e.g., 20°C).

  • Score the number of living and dead worms every 1-2 days. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Censor any worms that crawl off the agar, have a "bag of worms" phenotype, or are otherwise lost during the experiment.

  • Continue scoring until all worms have died.

5. Data Analysis:

  • Generate survival curves using the Kaplan-Meier method.

  • Compare the survival curves of the this compound-treated and control groups using the log-rank test to determine statistical significance.

Visualizations

ascr2_troubleshooting start Start: Unexpected Lifespan Results no_effect No Lifespan Extension start->no_effect toxicity Toxicity / Reduced Lifespan start->toxicity variability High Variability start->variability conc Check this compound Concentration no_effect->conc Concentration too low? degradation Check this compound Stability no_effect->degradation Compound degraded? toxicity->conc Concentration too high? solvent Check Solvent Concentration toxicity->solvent Solvent toxicity? variability->degradation Inconsistent degradation? mixing Check NGM Plate Preparation variability->mixing Uneven mixing? dose_response Action: Perform Dose-Response conc->dose_response conc->dose_response fresh_stock Action: Prepare Fresh Stocks/Plates degradation->fresh_stock degradation->fresh_stock lower_solvent Action: Lower Solvent Concentration solvent->lower_solvent improve_mixing Action: Improve Mixing Technique mixing->improve_mixing

Caption: Troubleshooting workflow for unexpected results in this compound lifespan experiments.

ascr2_signaling_lifespan cluster_neuron Chemosensory Neuron cluster_independent Independent Pathways ascr2 This compound daf37 DAF-37 (GPCR) ascr2->daf37 binds sir21 SIR-2.1 (Sirtuin) daf37->sir21 activates downstream Downstream Effectors (e.g., Stress Response Genes, Autophagy Components) sir21->downstream deacetylates lifespan Lifespan Extension downstream->lifespan daf16 DAF-16 / Insulin Signaling daf12 DAF-12 / Nuclear Hormone Receptor

Caption: Hypothesized signaling pathway for this compound-mediated lifespan extension in C. elegans.

References

overcoming solubility issues with ascr#2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with ascr#2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

This compound, also known as Ascaroside C6, is a naturally occurring small molecule isolated from the nematode Caenorhabditis elegans.[1][2] It belongs to a class of signaling molecules called ascarosides, which are glycosides of the dideoxysugar ascarylose.[3][4][5] this compound plays a crucial role in the chemical communication of C. elegans, regulating key life processes.[5][6]

Its primary functions include:

  • Dauer Formation: this compound potently promotes the entry of larval C. elegans into the dauer stage, a non-feeding, stress-resistant developmental state, in response to high population density and harsh environmental conditions.[1][6][7]

  • Male Attraction: In combination with other ascarosides like ascr#3, this compound acts as a potent male attractant at low concentrations, playing a role in mating behavior.[1][6][8]

  • Lifespan and Stress Resistance: Studies have shown that this compound can increase the lifespan and enhance stress resistance in C. elegans.[9][10]

Q2: What are the known receptors for this compound?

This compound-mediated effects are facilitated through G protein-coupled receptors (GPCRs). Known receptors include DAF-37, DAF-38, SRBC-64, and SRBC-66.[9] this compound treatment has been shown to enhance the formation of DAF-37 homodimers and DAF-37/DAF-38 heterodimers.[9]

Troubleshooting Guide: Overcoming Solubility Issues with this compound

This compound can be challenging to dissolve directly in aqueous solutions. The following guide provides detailed protocols and troubleshooting tips to address common solubility issues.

Problem: this compound powder is not dissolving in my buffer.

Cause: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful.

Solution: A stepwise approach using an organic solvent followed by dilution into an aqueous vehicle is recommended. Dimethyl sulfoxide (DMSO) is the preferred initial solvent.

Solubility Data
SolventConcentrationObservations
DMSO400 mg/mL (1624.04 mM)Requires sonication; hygroscopic nature of DMSO can impact solubility.[1][9][11]
10% DMSO in Corn Oil≥ 10 mg/mL (40.60 mM)Clear solution.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10 mg/mL (40.60 mM)Suspended solution; requires sonication.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)10 mg/mL (40.60 mM)Suspended solution; requires sonication.[1]

Important Considerations:

  • Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can significantly reduce its effectiveness as a solvent for this compound. Always use a fresh, unopened bottle or a properly stored, anhydrous grade of DMSO.[1][11]

  • Sonication: Ultrasonication is often necessary to fully dissolve this compound in DMSO and to aid in the dispersion of stock solutions into aqueous vehicles.[1][9]

  • Heating: Gentle heating to 37°C can also aid in dissolution.[9]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol details the initial step of dissolving this compound powder in DMSO to create a concentrated stock solution.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.

  • Vortex the tube vigorously for 1-2 minutes.

  • Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Experiments (Suspended Solution)

This protocol is suitable for preparing a suspended solution for oral or intraperitoneal injections in animal models.

Materials:

  • 100 mM this compound in DMSO stock solution (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (e.g., 0.9% NaCl)

  • Sterile tubes

Procedure:

  • To prepare a 1 mL working solution of 10 mg/mL this compound, start with 100 µL of a 100 mg/mL DMSO stock of this compound.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the solution vigorously. This will result in a suspended solution.

  • Before each use, ensure the solution is well-mixed. Sonication may be required to resuspend any precipitate.

Protocol 3: Preparation of a Clear Solution for In Vivo Experiments

This protocol is designed to create a clear solution, which can be advantageous for certain experimental applications.

Materials:

  • 100 mM this compound in DMSO stock solution (from Protocol 1)

  • Corn oil

  • Sterile tubes

Procedure:

  • To prepare a ≥ 10 mg/mL solution, add the required volume of the this compound DMSO stock to corn oil. For example, to make 1 mL of a 10 mg/mL solution, add 100 µL of a 100 mg/mL this compound DMSO stock to 900 µL of corn oil.

  • Vortex thoroughly until a clear solution is obtained.

Visualized Workflows and Pathways

This compound Signaling Pathway in C. elegans

ascr2_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCRs GPCRs (DAF-37, DAF-38, etc.) This compound->GPCRs Downstream_Signaling Downstream Signaling Cascade GPCRs->Downstream_Signaling Biological_Response Biological Response (Dauer Formation, etc.) Downstream_Signaling->Biological_Response

Caption: this compound signaling pathway in C. elegans.

Experimental Workflow for this compound Solution Preparation

ascr2_workflow cluster_working_solution Working Solution Preparation start Start: this compound Powder dissolve_dmso Dissolve in Anhydrous DMSO start->dissolve_dmso sonicate Ultrasonicate until Clear dissolve_dmso->sonicate stock_solution 100 mM Stock Solution sonicate->stock_solution dilute_aqueous Dilute in Aqueous Vehicle (e.g., Saline with Co-solvents) stock_solution->dilute_aqueous dilute_oil Dilute in Corn Oil stock_solution->dilute_oil suspended_solution Suspended Solution dilute_aqueous->suspended_solution clear_solution Clear Solution dilute_oil->clear_solution

Caption: Workflow for preparing this compound solutions.

Troubleshooting Logic for this compound Solubility Issues

troubleshooting_logic start Issue: this compound Precipitation check_dmso Is the DMSO anhydrous? start->check_dmso check_sonication Was sonication performed? check_dmso->check_sonication Yes use_new_dmso Use fresh, anhydrous DMSO check_dmso->use_new_dmso No check_concentration Is the concentration too high for the vehicle? check_sonication->check_concentration Yes perform_sonication Sonicate until dissolved check_sonication->perform_sonication No adjust_concentration Lower the concentration or change the vehicle check_concentration->adjust_concentration Yes solution_stable Solution should be stable check_concentration->solution_stable No use_new_dmso->check_sonication perform_sonication->check_concentration adjust_concentration->solution_stable

Caption: Troubleshooting logic for this compound solubility.

References

controlling for batch-to-batch variation of synthetic ascr#2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic ascaroside #2 (ascr#2). The focus is on identifying and controlling for batch-to-batch variation to ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological roles?

Ascaroside #2 (this compound or Ascaroside C6) is a small molecule pheromone used by the nematode Caenorhabditis elegans for chemical communication.[1][2] It is a type of glycolipid, structurally composed of the dideoxysugar ascarylose attached to a fatty acid-like side chain.[3][4] In C. elegans, this compound is involved in several critical biological processes, including:

  • Dauer Larva Formation: At high concentrations, this compound is a key component of the "dauer pheromone," which signals overpopulation and prompts larvae to enter a stress-resistant dormant state called the dauer stage.[2][5][6]

  • Mate Attraction: In combination with other ascarosides like ascr#3, it acts as a potent male attractant at very low concentrations, encouraging mating behaviors.[2][5][6]

  • Social Signaling: It can influence aggregation and repulsion behaviors among worms.[6]

Q2: Why is batch-to-batch variation a significant concern for synthetic this compound?

The biological activity of ascarosides is highly dependent on their precise chemical structure.[4] Even minor structural modifications, such as changes in the side chain length or the addition of different chemical moieties, can dramatically alter or eliminate their biological function.[4][6] Batch-to-batch variation in a chemical synthesis can introduce impurities or slight structural variants, leading to inconsistent results in sensitive biological assays.[7] Therefore, stringent quality control is essential for reproducible research.

Q3: What are the potential sources of variation in different batches of synthetic this compound?

Variation between synthetic batches can arise from several factors inherent to the chemical synthesis process. These include:

  • Starting Materials: Differences in the purity of initial reagents.

  • By-products: Incomplete reactions or side reactions that produce structurally similar but inactive or competing molecules.[7]

  • Intermediates: Residual amounts of molecules from intermediate steps in the synthesis pathway.[7]

  • Degradation Products: Improper handling or storage can lead to the breakdown of the final compound.

  • Purification Efficacy: Differences in the final purification process (e.g., chromatography) can result in varying levels of purity.

Q4: How can I perform a basic quality control check on a new batch of synthetic this compound?

Before using a new batch in critical experiments, it is highly recommended to perform both analytical and biological validation.

  • Analytical Verification: Confirm the chemical identity and purity of the compound. The most common methods are Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and assess purity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the precise chemical structure.

  • Biological Validation: Compare the biological activity of the new batch against a previously validated batch using a simple, quantitative bioassay. A dose-response curve for dauer induction is a common and effective method.

Troubleshooting Guides

Issue: My experiment with a new batch of this compound is yielding unexpected results (e.g., weaker or no biological effect).

When encountering inconsistent results with a new batch, follow a systematic troubleshooting approach. First, rule out common experimental errors before assessing the compound's quality.

G A Start: Unexpected Results with New Batch B Check Basic Experimental Parameters: - Concentration calculations correct? - Pipetting/dilution errors? - Vehicle control performing as expected? A->B C Re-run Experiment with Care B->C If any errors found D Problem Persists? B->D If no obvious errors C->D E Assess Quality of this compound Batch D->E Yes I Issue is Likely Experimental: Re-evaluate assay conditions, reagents, and biological materials. D->I No, problem solved F Perform Analytical QC: - Run LC-MS to check MW and purity. - Compare NMR spectra to reference. E->F G Perform Biological QC: - Run dose-response assay. - Compare EC50 to trusted batch. E->G H Does QC Match Reference Data? F->H G->H H->I Yes J Batch is Suspect: - Contact supplier with QC data. - Do not use batch for experiments. H->J No

Caption: Troubleshooting workflow for unexpected experimental results.

Issue: How do I analytically confirm the identity and purity of my synthetic this compound?

Use a combination of Mass Spectrometry and NMR. Compare your results to the expected values for this compound.

Table 1: Physicochemical Properties of this compound (Ascaroside C6)

Property Value
Chemical Formula C₁₂H₂₂O₅
Exact Mass / Molecular Weight 246.1467 g/mol

| Recommended Analytical Methods | High-Resolution LC-MS, ¹H-NMR, ¹³C-NMR |

If the measured mass is incorrect or if significant unexpected peaks are present in the chromatogram or spectra, it indicates impurities or degradation. Contact the manufacturer for a certificate of analysis or a replacement batch.

Issue: How do I compare the biological activity of a new batch to a trusted one?

Perform a parallel dose-response bioassay. The dauer induction assay in C. elegans is a robust method. By comparing the half-maximal effective concentration (EC₅₀) values, you can quantitatively assess the relative potency of the new batch.

Table 2: Example Data from a Comparative Dauer Induction Assay

This compound Concentration (nM) % Dauer (Trusted Batch) % Dauer (New Batch)
0 1.2 1.5
10 5.8 2.1
50 25.1 10.3
100 48.9 24.5
500 85.4 55.6
1000 96.2 80.1

| Calculated EC₅₀ | 102 nM | ~450 nM |

In this example, the new batch is significantly less potent, indicating a quality issue.

Experimental Protocols & Workflows

A standardized workflow for handling new batches of synthetic compounds is critical for maintaining experimental consistency.

G cluster_0 Batch Reception & Initial Checks cluster_1 Quality Control Validation cluster_2 Decision A Receive New Batch of this compound B Log Batch Information (Lot #, Date, Supplier) A->B C Prepare Stock Solution (e.g., 10 mM in Ethanol) B->C D Aliquot and Store Properly (-20°C or -80°C, protect from light) C->D E Analytical QC: Run LC-MS Analysis D->E G Biological QC: Run Dose-Response Bioassay D->G F Check for Correct MW (246.15) and High Purity (>95%) E->F I Does Batch Pass QC? F->I H Compare EC50 to Reference Batch G->H H->I J Release Batch for Experimental Use I->J Yes K Reject Batch & Contact Supplier I->K No

Caption: Standard workflow for validating new synthetic this compound batches.

Protocol 1: Quality Control of this compound using LC-MS

Objective: To verify the molecular weight and assess the purity of a synthetic this compound sample.

Materials:

  • Synthetic this compound sample

  • LC-MS grade acetonitrile, water, and formic acid

  • C18 reverse-phase HPLC column

  • Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in ethanol. Dilute this stock to a final concentration of 1 µg/mL in 50:50 acetonitrile:water.

  • Chromatography:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Data Analysis:

      • Extract the ion chromatogram for the expected adduct of this compound, typically [M+Na]⁺ (m/z 269.14) or [M+H]⁺ (m/z 247.15).

      • Verify that the mass in the corresponding spectrum matches the theoretical exact mass.

      • Integrate the peak area of the this compound peak in the total ion chromatogram (TIC). Purity is calculated as (Peak Area of this compound / Total Peak Area) x 100%. A purity of >95% is generally acceptable.

Protocol 2: Validating Biological Activity using a Dauer Induction Assay

Objective: To determine the EC₅₀ of a new this compound batch and compare it to a reference standard.

Materials:

  • Age-synchronized L1 C. elegans (N2 wild-type strain)

  • NGM-lite agar plates

  • E. coli OP50 bacteria

  • This compound stock solutions (trusted and new batch)

  • M9 buffer

Methodology:

  • Plate Preparation: Prepare NGM-lite plates. Once solidified, spot 50 µL of a diluted OP50 culture in the center to serve as a food source. Let the plates dry.

  • Dose-Response Setup:

    • Prepare serial dilutions of both the trusted and new this compound batches in ethanol or another appropriate solvent.

    • For each concentration (e.g., 0, 10, 50, 100, 500, 1000 nM), add 5 µL of the corresponding this compound dilution to the edge of the bacterial lawn on a labeled plate. Use a solvent-only control for the 0 nM data point. Prepare plates in triplicate for each condition.

    • Allow the solvent to evaporate completely (~1-2 hours).

  • Worm Seeding:

    • Transfer approximately 100-200 age-synchronized L1 larvae in 10 µL of M9 buffer onto the center of the bacterial lawn of each plate.

  • Incubation: Incubate the plates at 25°C for 60-72 hours.

  • Scoring:

    • After incubation, wash the worms off each plate with M9 buffer containing 1% SDS. Dauer larvae are resistant to SDS, while non-dauer worms will lyse.

    • Incubate the worm suspension in SDS for 20 minutes.

    • Count the number of surviving (dauer) worms and the total number of worms (before SDS treatment) for a sample plate to estimate the initial population. Alternatively, count lysed worms and surviving worms after SDS.

    • Calculate the percentage of dauer formation for each replicate: (% Dauer = (Number of Dauer Worms / Total Initial Worms) x 100).

  • Data Analysis:

    • Plot the % Dauer against the log of the this compound concentration for both batches.

    • Use a non-linear regression model (e.g., log(agonist) vs. response) in software like GraphPad Prism to calculate the EC₅₀ value for each batch.

    • A significant deviation (>2-fold difference) in EC₅₀ values suggests a meaningful difference in batch potency.

Signaling Pathway Context

Understanding the biological context of this compound action can help in diagnosing experimental issues. This compound is a ligand for G-protein coupled receptors (GPCRs) on sensory neurons in C. elegans, which initiates a signaling cascade that influences development.

G cluster_0 cluster_1 ASI/ASJ Sensory Neurons cluster_2 Downstream Signaling Cascade ascr2 This compound GPCR GPCRs (e.g., DAF-37, SRBC-64/66) ascr2->GPCR binds G_Protein G-Protein Signaling GPCR->G_Protein TGF_beta DAF-7 (TGF-β Pathway) G_Protein->TGF_beta inhibits Insulin DAF-2 (Insulin/IGF-1 Pathway) G_Protein->Insulin inhibits DAF_12 DAF-12 (Nuclear Hormone Receptor) TGF_beta->DAF_12 regulates Insulin->DAF_12 regulates Repro_Dev Reproductive Development DAF_12->Repro_Dev promotes Dauer Dauer Formation DAF_12->Dauer inhibits

Caption: Simplified this compound signaling pathway in C. elegans dauer formation.

References

Validation & Comparative

A Comparative Guide to Ascaroside Signaling in C. elegans Dauer Formation: Validating the Role of ascr#2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ascr#2 with other signaling molecules in the context of Caenorhabditis elegans dauer larva formation. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding of this critical developmental decision.

Introduction to Dauer Formation and Ascarosides

Under unfavorable environmental conditions, such as high population density, limited food, and high temperatures, C. elegans larvae can enter a developmentally arrested, stress-resistant stage known as the dauer larva. This decision is largely mediated by a class of small signaling molecules called ascarosides, which constitute the dauer pheromone. Different ascarosides exhibit varying potencies and can act synergistically to regulate this process. Among them, this compound has been identified as a key component of the dauer-inducing pheromone blend.

Comparative Analysis of Ascaroside Potency in Dauer Formation

The decision to enter the dauer stage is highly sensitive to the specific structure and concentration of ascarosides. While this compound is a potent inducer, it is part of a larger family of molecules with diverse activities. The following table summarizes the quantitative data on the dauer-inducing activity of key ascarosides.

AscarosideChemical NameRelative PotencyEC50 (approx.)Key ReceptorsNeuronal Site of Action
This compound (asc-C6-MK)HighNot explicitly defined as a single value, but highly active in the nM-µM range.DAF-37, SRBC-64/66ASI, ASK
ascr#3 (asc-ΔC9)HighSlightly less potent than this compound in dauer induction[1].SRBC-64/66ASK
ascr#5 (asc-ωC3)Very HighConsidered the most potent single ascaroside[2].SRG-36/37ASI
icas#9 (IC-asc-C5)Very HighPotent, but can inhibit its own activity at high concentrations[3].Not fully characterizedNot fully characterized
ascr#1 (Daumone, asc-C7)LowLess potent than this compound, #3, and #5[4].Not fully characterizedNot fully characterized
ascr#6.1 Very Low/InactiveInduces little to no dauer formation, even at high concentrations[5].Not applicableNot applicable

Note: The EC50 values for ascarosides can vary depending on experimental conditions such as temperature and the genetic background of the worms. The potencies are often evaluated in synergistic combinations. For instance, this compound acts synergistically with ascr#3 and ascr#8 to attract males, and ascr#5 synergizes with this compound and ascr#3 in dauer formation[6][7].

Signaling Pathways: Ascarosides and Beyond

Ascaroside perception occurs in chemosensory neurons, primarily the ASI and ASK neurons, through specific G protein-coupled receptors (GPCRs). The binding of ascarosides to these receptors initiates downstream signaling cascades that converge on the conserved TGF-β and insulin/IGF-1 signaling (IIS) pathways. These pathways ultimately regulate the expression of genes that control entry into the dauer stage.

The diversity of ascaroside receptors allows for a nuanced response to the complex pheromone blend. For example, this compound and ascr#5 act on different receptors in the ASI neuron, leading to a fine-tuned regulation of the TGF-β ligand DAF-7[2].

Below are diagrams illustrating the signaling pathway of this compound and its comparison with alternative dauer-inducing signals.

ascr2_signaling_pathway cluster_environment Extracellular cluster_asi_neuron ASI Neuron cluster_downstream Downstream Signaling ascr2 This compound DAF37 DAF-37 (GPCR) ascr2->DAF37 binds G_protein G-protein signaling DAF37->G_protein TGF_beta_repression Repression of daf-7 (TGF-β) expression G_protein->TGF_beta_repression DAF7_pathway DAF-7/TGF-β Pathway TGF_beta_repression->DAF7_pathway DAF12 DAF-12 (Nuclear Receptor) DAF7_pathway->DAF12 DAF2_pathway DAF-2/Insulin Pathway DAF2_pathway->DAF12 Dauer_Formation Dauer Formation DAF12->Dauer_Formation

This compound Signaling Pathway in the ASI Neuron.

comparative_dauer_pathways cluster_inputs Environmental Cues cluster_sensory_neurons Sensory Neurons (ASI, ASK) cluster_signaling Core Signaling Pathways cluster_integration Integration and Decision Pheromone High Pheromone (this compound, ascr#5, etc.) GPCRs Ascaroside Receptors (DAF-37, SRG-36/37, etc.) Pheromone->GPCRs Food Low Food TGF_beta ↓ DAF-7/TGF-β Signaling Food->TGF_beta Temperature High Temperature Insulin ↓ DAF-2/Insulin Signaling Temperature->Insulin GPCRs->TGF_beta GPCRs->Insulin DAF12 DAF-12/NHR Activation TGF_beta->DAF12 Insulin->DAF12 Dauer Dauer Formation DAF12->Dauer

Integration of Environmental Cues in Dauer Decision.

Experimental Protocols

Accurate and reproducible data are paramount in validating the roles of signaling molecules. Below is a detailed protocol for a quantitative dauer formation assay using synthetic ascarosides.

Quantitative Dauer Formation Assay

Objective: To quantify the dose-dependent effect of synthetic ascarosides on dauer formation in C. elegans.

Materials:

  • N2 (wild-type) C. elegans strain

  • OP50 E. coli

  • Nematode Growth Medium (NGM) agar plates

  • Synthetic ascarosides (e.g., this compound) dissolved in ethanol

  • M9 buffer

  • Synchronized L1-stage worms

  • Incubator set at 25°C

  • Dissecting microscope

Workflow Diagram:

dauer_assay_workflow A 1. Synchronize C. elegans (Bleach gravid adults to obtain eggs) C 3. Seed Plates with L1s (Transfer a defined number of synchronized L1s to each plate) A->C B 2. Prepare Assay Plates (NGM plates with a small spot of OP50 and the desired concentration of ascaroside) B->C D 4. Incubate (Incubate plates at 25°C for 48-72 hours) C->D E 5. Score Phenotypes (Count the number of dauer and non-dauer [L4/adult] worms) D->E F 6. Data Analysis (Calculate the percentage of dauer formation and plot dose-response curves) E->F

Workflow for a Quantitative Dauer Formation Assay.

Detailed Procedure:

  • Synchronization of C. elegans :

    • Wash gravid adult worms from several well-fed NGM plates with M9 buffer.

    • Treat the worms with a bleach/NaOH solution to dissolve the adults and release the eggs.

    • Wash the eggs several times with M9 buffer to remove all traces of the bleach solution.

    • Allow the eggs to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.

  • Preparation of Assay Plates :

    • Prepare NGM plates.

    • Prepare a stock solution of the synthetic ascaroside in ethanol.

    • Spot a small amount of OP50 E. coli in the center of each NGM plate. This provides a limited food source, which is crucial for dauer induction.

    • Add the desired volume of the ascaroside stock solution (and ethanol for control plates) to the bacterial lawn and allow the ethanol to evaporate completely.

  • Seeding Plates with L1s :

    • Count the number of synchronized L1s in your suspension.

    • Carefully pipette a defined number of L1s (e.g., 100-200) onto each assay plate.

  • Incubation :

    • Incubate the plates at 25°C for 48 to 72 hours. This temperature enhances dauer formation.

  • Scoring Phenotypes :

    • After the incubation period, examine the plates under a dissecting microscope.

    • Dauer larvae are thin, dark, and often found on the walls of the plate. They are also resistant to treatment with 1% SDS. Non-dauer worms will have developed into L4 larvae or adults.

    • Count the number of dauer and non-dauer worms on each plate.

  • Data Analysis :

    • Calculate the percentage of dauer formation for each ascaroside concentration: (% Dauer = [Number of dauers / (Number of dauers + Number of non-dauers)] x 100).

    • Plot the percentage of dauer formation against the ascaroside concentration to generate a dose-response curve.

    • From this curve, the EC50 value can be determined.

Conclusion

The decision of C. elegans to enter the dauer stage is a complex process governed by a sophisticated chemical language. This compound is a critical component of this language, acting as a potent signal of population density. However, its activity is modulated by a blend of other ascarosides, each with specific potencies and acting through distinct neuronal and molecular pathways. Understanding the interplay between these molecules, as detailed in this guide, is essential for dissecting the intricate mechanisms of developmental plasticity and may offer insights for the development of novel anthelmintics. The provided protocols and diagrams serve as a resource for researchers aiming to validate and further explore the roles of ascarosides in nematode biology.

References

A Comparative Analysis of ascr#2 and ascr#3 in C. elegans Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of ascaroside #2 (ascr#2) and ascaroside #3 (ascr#3), two key signaling molecules in the nematode Caenorhabditis elegans. The information presented is supported by experimental data to facilitate research and development in related fields.

Data Presentation: Quantitative Comparison of this compound and ascr#3 Effects

The following table summarizes the quantitative differences in the biological activities of this compound and ascr#3.

FeatureThis compoundascr#3Synergistic Effects
Dauer Larva Formation Slightly more potent than ascr#3.[1][2]Strong dauer-inducing activity.[1][2]Synergizes with ascr#5 to induce dauer formation.[3]
Male Attraction Weak male attractant alone.[1] Maximum ~2.8-fold increase in time spent in the spotted region compared to control.[1][2]Potent male attractant.[1][2] Maximum ~6.6-fold increase in time spent in the spotted region compared to control.[1][2]Strongly synergizes with this compound and ascr#4 to attract males at very low concentrations.[1][2][4][5]
Hermaphrodite Response Repulsive at high concentrations.[3]Repulsive at high concentrations.[3]Mixtures of this compound and ascr#3 are repulsive to wild-type hermaphrodites.[3]
Concentration Dependence Induces dauer formation at high concentrations (nM-µM) and contributes to male attraction at low concentrations (fM-pM).[4][6]Induces dauer formation at high concentrations (nM-µM) and acts as a potent male attractant at low concentrations (pM).[1][4]Male attraction is observed at picomolar to low nanomolar concentrations of the mixture.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Dauer Formation Assay

This protocol is used to quantify the dauer-inducing activity of ascarosides.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacteria

  • Synchronized L1 stage C. elegans

  • Ascaroside stock solutions (in ethanol or other suitable solvent)

  • Control solution (solvent alone)

  • Incubator at 25°C

Procedure:

  • Prepare NGM plates seeded with a lawn of E. coli OP50.

  • Add the desired concentration of the ascaroside or control solution to the surface of the agar and allow it to dry.

  • Transfer a known number of synchronized L1 larvae (e.g., 50-100) to each plate.

  • Incubate the plates at 25°C for 48-72 hours.

  • Count the number of dauer larvae and the total number of worms on each plate under a dissecting microscope. Dauer larvae are identifiable by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

  • Calculate the percentage of dauer formation for each condition.

Male Attraction Chemotaxis Assay (Quadrant Assay)

This assay measures the chemoattraction of male C. elegans to ascarosides.

Materials:

  • Chemotaxis agar plates (or NGM plates without peptone)

  • Synchronized young adult male C. elegans

  • Ascaroside stock solutions

  • Control solution

  • Sodium azide (NaN3) solution (optional, for worm immobilization at the end of the assay)

Procedure:

  • Prepare chemotaxis plates. Mark four quadrants on the bottom of the plate.

  • In two opposing quadrants, spot a small volume (e.g., 1 µL) of the ascaroside solution. In the other two opposing quadrants, spot the same volume of the control solution. A small amount of sodium azide can be co-spotted to immobilize worms that reach the spots.

  • Wash the synchronized young adult males in M9 buffer to remove any bacteria.

  • Place a population of washed males (e.g., 50-100) at the center of the plate.

  • Allow the worms to move freely on the plate for a defined period (e.g., 1 hour) at a constant temperature (e.g., 20°C).

  • Count the number of worms in each of the four quadrants.

  • Calculate a chemotaxis index (CI) using the formula: CI = (Number of worms in ascaroside quadrants - Number of worms in control quadrants) / (Total number of worms). A positive CI indicates attraction, while a negative CI indicates repulsion.

Signaling Pathways

The biological effects of this compound and ascr#3 are mediated by G-protein coupled receptors (GPCRs) on the surface of specific chemosensory neurons in C. elegans. These receptors then activate downstream signaling pathways, primarily the TGF-β and Insulin/IGF-1 signaling pathways, to regulate development and behavior.

Ascaroside Perception and Downstream Signaling

The following diagram illustrates the general signaling pathway for ascaroside perception leading to dauer formation.

Ascaroside_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_tgf_beta TGF-β Pathway cluster_insulin Insulin/IGF-1 Pathway This compound This compound DAF37 DAF-37 This compound->DAF37 Binds SRBC64_66 SRBC-64/66 This compound->SRBC64_66 Binds ascr#3 ascr#3 ascr#3->SRBC64_66 Binds cluster_tgf_beta cluster_tgf_beta DAF37->cluster_tgf_beta Inhibits cluster_insulin cluster_insulin DAF37->cluster_insulin Inhibits SRBC64_66->cluster_tgf_beta Inhibits SRBC64_66->cluster_insulin Inhibits DAF7 DAF-7 (TGF-β ligand) Expression Repressed DAF1_4 DAF-1/DAF-4 (Receptors) DAF7->DAF1_4 Activates DAF8_14 DAF-8/DAF-14 (R-SMADs) DAF1_4->DAF8_14 Phosphorylates DAF3_5 DAF-3/DAF-5 (Co-SMAD/SnoN) DAF8_14->DAF3_5 Inhibits Dauer_Formation Dauer Formation DAF3_5->Dauer_Formation Promotes DAF2 DAF-2 (Insulin Receptor) AGE1 AGE-1 (PI3K) DAF2->AGE1 Activates PDK1 PDK-1 AGE1->PDK1 Activates AKT1_2 AKT-1/2 PDK1->AKT1_2 Activates DAF16 DAF-16 (FOXO) AKT1_2->DAF16 Inhibits (Cytoplasmic Retention) DAF16->Dauer_Formation Promotes (Nuclear Translocation)

Ascaroside signaling pathway leading to dauer formation.

Ascarosides like this compound and ascr#3 are detected by specific GPCRs on chemosensory neurons. For instance, this compound specifically binds to the GPCR DAF-37, while both this compound and ascr#3 can be sensed by the SRBC-64 and SRBC-66 receptors.[4][6][7] This perception inhibits downstream signaling pathways that normally promote reproductive growth. The inhibition of the TGF-β pathway (involving DAF-7) and the Insulin/IGF-1 pathway (involving DAF-2) leads to the activation of downstream transcription factors DAF-3/DAF-5 and DAF-16, respectively, which in turn initiate the developmental switch to the dauer larval stage.

Experimental Workflow for Ascaroside Comparison

The following diagram outlines a typical experimental workflow for comparing the effects of this compound and ascr#3.

Experimental_Workflow cluster_preparation Preparation cluster_assays Bioassays cluster_data Data Analysis cluster_conclusion Conclusion Ascaroside_Prep Prepare this compound and ascr#3 Stock Solutions Dauer_Assay Dauer Formation Assay Ascaroside_Prep->Dauer_Assay Attraction_Assay Male Attraction Assay Ascaroside_Prep->Attraction_Assay Worm_Sync Synchronize C. elegans (L1 for Dauer, Young Adult Males for Attraction) Worm_Sync->Dauer_Assay Worm_Sync->Attraction_Assay Dauer_Quant Quantify % Dauer Formation Dauer_Assay->Dauer_Quant Attraction_Quant Calculate Chemotaxis Index Attraction_Assay->Attraction_Quant Comparison Comparative Analysis of This compound and ascr#3 Effects Dauer_Quant->Comparison Attraction_Quant->Comparison

Workflow for comparing this compound and ascr#3 effects.

References

Ascaroside #2 vs. Other Ascarosides in C. elegans Male Attraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nematode Caenorhabditis elegans has emerged as a powerful model organism for dissecting the molecular underpinnings of chemosensation and behavior. Ascarosides, a family of small molecule pheromones, are central to many of these behaviors, including the regulation of sexual attraction. For males, the ability to locate a hermaphrodite mate is crucial for reproductive success and is guided by a complex blend of these chemical cues. This guide provides a detailed comparison of ascr#2 with other key ascarosides in their capacity to attract C. elegans males, supported by experimental data and detailed methodologies.

Comparative Analysis of Male Attraction

The male-attracting pheromone of C. elegans is not a single molecule but a synergistic blend of several ascarosides. While this compound is a component of this blend, its efficacy is highly dependent on the presence of other ascarosides. The following table summarizes the quantitative data on the attractive potential of this compound and other significant ascarosides.

AscarosideRole in Male AttractionPotency & EfficacySynergistic InteractionsCitations
This compound Male attractant, component of the hermaphrodite-secreted pheromone blend.Less potent than ascr#3 in direct attraction assays. A ~2.8-fold increase in male occupancy in the spotted region was observed.Acts synergistically with ascr#3 and ascr#4 to enhance male attraction.[1]
ascr#3 A primary male attractant secreted by hermaphrodites.More potent than this compound, eliciting a ~6.6-fold increase in male occupancy in the spotted region. Attracts males at concentrations far below those required for dauer induction.Synergizes with this compound and ascr#4. A mixture of this compound, ascr#3, and ascr#4 is a more potent attractant than this compound and ascr#3 alone.[1][2]
ascr#4 Enhancer of male attraction.Not attractive on its own.Significantly enhances the attractive activity of this compound and ascr#3.[1][2]
ascr#8 A potent male-specific attractant.Considered one of the most potent male-attracting ascarosides.Shows synergy with this compound and combinations of this compound and ascr#3.[3][4][5]
ascr#10 Primarily a hermaphrodite attractant produced by males.Attracts hermaphrodites at attomole amounts but does not significantly attract males.Functions as a key component of the male sex pheromone blend to attract hermaphrodites.[6]
icas#3 & icas#9 General aggregation signals.Attract both males and hermaphrodites, particularly at high concentrations.Mediate aggregation behavior in both sexes.[2]

Experimental Protocols

The quantitative data presented above are primarily derived from male attraction assays. Understanding the methodologies behind these experiments is crucial for interpreting the results and for designing future studies.

Short-Range Male Attraction Assay (Spot Assay)

This assay measures the preference of males for a specific chemical cue over a short distance.

Methodology:

  • Plate Preparation: 6 cm NGM (Nematode Growth Medium) plates are seeded with a thin lawn of E. coli OP50.

  • Chemical Application: A small spot (e.g., 1 µL) of the test ascaroside solution (dissolved in ethanol) is applied to one side of the lawn. An equivalent volume of the solvent (ethanol) is spotted on the opposite side as a control.

  • Worm Preparation: Young adult males are picked from their culture plates and washed to remove any lingering pheromones.

  • Assay Initiation: A defined number of males (e.g., 20-30) are placed at the center of the assay plate, equidistant from the test and control spots.

  • Data Collection: The number of males in the vicinity of the test spot and the control spot is counted at regular intervals (e.g., every 10 minutes for 1 hour).

  • Analysis: An attraction index is calculated, typically as (number of males at test spot - number of males at control spot) / total number of males.

Long-Range Male Attraction Assay (Chemotaxis Assay)

This assay assesses the ability of a chemical to attract males from a greater distance.

Methodology:

  • Plate Preparation: Larger (e.g., 10 cm) unseeded NGM plates are used.

  • Chemical Application: A spot of the test ascaroside and a control spot are placed at opposite ends of the plate.

  • Worm Application: Males are placed at the center of the plate.

  • Data Collection: The distribution of worms on the plate is recorded after a set period (e.g., 1-2 hours).

  • Analysis: A chemotaxis index is calculated based on the number of worms in the quadrant containing the test compound versus the control quadrant.

Signaling Pathways and Experimental Workflows

The perception of ascarosides and the subsequent behavioral outputs are mediated by specific chemosensory neurons and signaling pathways.

Ascaroside_Signaling_Pathway cluster_Environment External Environment cluster_Neuron Sensory Neurons cluster_Output Behavioral Output Ascr_Blend Ascaroside Blend (this compound, ascr#3, ascr#4, ascr#8) GPCRs G-Protein Coupled Receptors (e.g., SRB-6, SRG-36/37) Ascr_Blend->GPCRs Binding CEM_ASK CEM & ASK Neurons Signaling_Cascade Downstream Signaling Cascade CEM_ASK->Signaling_Cascade Initiates GPCRs->CEM_ASK Activation in Male_Attraction Male Attraction (Chemotaxis towards hermaphrodite) Signaling_Cascade->Male_Attraction Leads to

Caption: Ascaroside signaling pathway for male attraction in C. elegans.

The diagram above illustrates the general pathway for ascaroside-mediated male attraction. A blend of ascarosides secreted by hermaphrodites is detected by G-protein coupled receptors (GPCRs) on the surface of specialized chemosensory neurons, primarily the male-specific CEM (cephalic male) neurons and the ASK (amphid single-ciliated sensory neuron type K) neurons[1]. This binding event triggers an intracellular signaling cascade, ultimately leading to a change in the male's behavior, directing it towards the source of the pheromone.

Male_Attraction_Assay_Workflow Start Start: Prepare Assay Components Plate_Prep Prepare NGM plates with E. coli lawn Start->Plate_Prep Ascaroside_Prep Prepare ascaroside solutions and solvent control Start->Ascaroside_Prep Worm_Prep Synchronize and wash young adult males Start->Worm_Prep Spotting Spot ascaroside and control on opposite sides of the plate Plate_Prep->Spotting Ascaroside_Prep->Spotting Placement Place males at the center of the plate Worm_Prep->Placement Spotting->Placement Incubation Incubate for a defined period (e.g., 1 hour) Placement->Incubation Data_Collection Count males at test and control spots Incubation->Data_Collection Analysis Calculate Attraction Index Data_Collection->Analysis End End: Compare potencies of different ascarosides Analysis->End

Caption: Workflow for a typical short-range male attraction assay.

This workflow diagram provides a step-by-step overview of the experimental procedure for the short-range male attraction assay, a common method for quantifying the attractive properties of different ascarosides.

Conclusion

References

A Comparative Guide to the Cross-Species Activity of Ascaroside #2 (ascr#2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of ascaroside #2 (ascr#2) across different nematode species. Ascarosides are a class of conserved signaling molecules that regulate various aspects of nematode life history, including developmental decisions, social behaviors, and lifespan. Understanding the cross-species activity of individual ascarosides like this compound is crucial for developing novel and targeted nematode control strategies and for deciphering the evolution of chemical communication.

Cross-Species Bioactivity of this compound

This compound exhibits a range of biological activities that are conserved across multiple nematode species, primarily related to dauer formation and dispersal. However, the specific role and potency of this compound can vary depending on the species and the presence of other ascarosides.

Dauer Larva Formation

The dauer larva is a developmentally arrested, stress-resistant stage that allows nematodes to survive harsh environmental conditions. Ascarosides, including this compound, act as pheromones to induce dauer formation in response to high population density and limited food.

Key Findings:

  • In Caenorhabditis elegans , this compound is a potent inducer of dauer formation, but it typically acts synergistically with other ascarosides, particularly ascr#3.[1]

  • In contrast, in Caenorhabditis briggsae , this compound is the primary component of the dauer-inducing pheromone.[2][3][4][5] This highlights a significant difference in the chemical signaling strategy for dauer induction between these two closely related species.

SpeciesRole of this compound in Dauer FormationOther Active Ascarosides
Caenorhabditis elegansSynergistic Componentascr#3, ascr#5, and others
Caenorhabditis briggsaePrimary ComponentNot required for primary induction
Dispersal Behavior

Dispersal is a critical behavior for nematodes to find new food sources and avoid depleted environments. A blend of ascarosides, including this compound, has been shown to induce dispersal in several nematode species.

Key Findings:

  • A synthetic blend of ascarosides including this compound, ascr#3, ascr#8, and icas#9 induces dispersal in C. elegans dauer larvae.[6]

  • This same blend also triggers dispersal in the entomopathogenic nematode Steinernema feltiae and the plant-parasitic nematode Meloidogyne spp .[6]

  • Interestingly, ascr#9, a structural analog of this compound, is a major component of the S. feltiae dispersal blend and can functionally replace this compound in the C. elegans dispersal blend.[6]

SpeciesResponse to this compound-containing BlendKey Ascarosides in Dispersal
Caenorhabditis elegansInduces DispersalThis compound, ascr#3, ascr#8, icas#9
Steinernema feltiaeInduces Dispersalascr#9 (major), recognizes this compound
Meloidogyne spp.Induces DispersalRecognizes this compound-containing blend

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of this compound activity. Below are protocols for key experiments cited in this guide.

Dauer Formation Assay

This assay quantifies the dauer-inducing activity of this compound.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (food source)

  • Synchronized L1-stage nematodes

  • This compound stock solution (in ethanol)

  • Ethanol (vehicle control)

  • M9 buffer

Procedure:

  • Prepare NGM plates containing the desired concentrations of this compound. Add the appropriate volume of this compound stock solution to the molten NGM agar before pouring the plates. For control plates, add an equivalent volume of ethanol.

  • Seed the plates with a small lawn of E. coli OP50 and let them dry.

  • Synchronize nematodes to the L1 stage by standard bleaching and hatching protocols.

  • Pipette a known number of L1 larvae (e.g., 100-200) onto the center of each assay plate.

  • Incubate the plates at a constant temperature (e.g., 25°C).

  • After 48-72 hours, score the number of dauer and non-dauer larvae on each plate. Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

  • Calculate the percentage of dauer formation for each concentration of this compound.

  • Plot the percentage of dauer formation against the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that induces 50% dauer formation).

Dispersal Assay

This assay assesses the ability of this compound to induce dispersal behavior.

Materials:

  • Low-concentration agar plates (e.g., 1% agar in water)

  • E. coli OP50 (food source)

  • Synchronized dauer larvae or infective juveniles

  • This compound stock solution (in ethanol) or a blend of ascarosides

  • Ethanol (vehicle control)

  • M9 buffer

Procedure:

  • Prepare low-concentration agar plates.

  • Create a small, circular lawn of E. coli OP50 in the center of the plate.

  • In the center of the bacterial lawn, pipette a small volume of the this compound solution or the ascaroside blend. For the control, use ethanol.

  • Place a defined number of dauer larvae or infective juveniles (e.g., 50-100) in the center of the ascaroside/control spot.

  • Incubate the plates at a constant temperature.

  • After a set period (e.g., 2-4 hours), count the number of nematodes that have moved outside of the initial bacterial lawn.

  • Calculate the percentage of dispersal for each condition.

Signaling Pathways and Visualizations

The perception of ascarosides is mediated by specific chemosensory neurons and downstream signaling pathways. While the complete picture of this compound signaling across different species is still emerging, studies in C. elegans have provided a foundational model.

ascr2_signaling_pathway cluster_environment Extracellular cluster_neuron Sensory Neuron (e.g., ASK, ASI) cluster_organism Organismal Response This compound This compound GPCR G-Protein Coupled Receptors (e.g., DAF-37) This compound->GPCR G_Protein G-Protein Signaling GPCR->G_Protein Downstream Downstream Signaling Cascades G_Protein->Downstream Dauer Dauer Formation Downstream->Dauer Dispersal Dispersal Downstream->Dispersal

Figure 1. Simplified signaling pathway for this compound in C. elegans.

Pathway Description:

In C. elegans, this compound is detected by specific G-protein coupled receptors (GPCRs), such as DAF-37, located on the cilia of sensory neurons like ASK and ASI.[7] This binding event initiates an intracellular signaling cascade involving G-proteins, which ultimately leads to downstream changes in gene expression and neuronal activity, resulting in behavioral or developmental outputs like dauer formation or dispersal. The conservation of ascaroside signaling suggests that similar pathways may be active in other nematode species, although the specific receptors and downstream components may have diverged.

experimental_workflow_dauer prep Prepare NGM Plates with this compound plate Plate L1 Larvae prep->plate sync Synchronize Nematodes to L1 Stage sync->plate incubate Incubate at 25°C plate->incubate score Score Dauer vs. Non-Dauer Larvae incubate->score analyze Calculate % Dauer and EC50 score->analyze

Figure 2. Experimental workflow for the dauer formation assay.

Conclusion and Future Directions

The available evidence strongly supports the conserved role of this compound as a signaling molecule in nematodes, particularly in regulating dauer formation and dispersal. The differential reliance on this compound for dauer induction between C. elegans and C. briggsae provides a fascinating case study in the evolution of chemical signaling. While this guide summarizes the current understanding, further research is needed to:

  • Determine the EC50 values for this compound-induced responses in a wider range of nematode species. This will allow for a more quantitative and direct comparison of its potency.

  • Elucidate the specific signaling pathways of this compound in nematodes other than C. elegans. Identifying the receptors and downstream components will provide a more complete mechanistic understanding of its cross-species activity.

  • Investigate the synergistic or antagonistic interactions of this compound with other species-specific ascarosides. This will be crucial for understanding the complexity of nematode chemical communication in natural environments.

This comparative guide serves as a valuable resource for researchers aiming to leverage the cross-species activity of this compound for both fundamental and applied research in nematology.

References

A Comparative Analysis of ascr#2 Signaling in Nematodes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of ascr#2 signaling in different nematode species, with a focus on Caenorhabditis elegans and its close relative Caenorhabditis briggsae. The information is intended for researchers, scientists, and drug development professionals working in the fields of nematology, chemical biology, and parasitology.

Ascarosides are a class of signaling molecules that regulate various aspects of nematode life history, including developmental decisions and social behaviors.[1][2][3][4] Among these, ascaroside#2 (this compound) is a key component of the dauer pheromone, a chemical cue that informs nematodes about population density and environmental conditions, influencing the decision to enter a stress-resistant larval stage called dauer.[1][2][4][5] This guide delves into the conserved and divergent roles of this compound signaling across different nematode lineages.

Quantitative Analysis of this compound Activity

The biological activity of this compound varies between nematode species, highlighting evolutionary divergence in chemosensory signaling. In C. elegans, this compound is part of a synergistic blend of ascarosides that collectively induce dauer formation.[1][2][6] In contrast, this compound acts as the primary, dominant component of the dauer-inducing pheromone in C. briggsae.[1][2] The following table summarizes the quantitative data on this compound activity in these two species.

Nematode SpeciesRole of this compound in Dauer FormationEffective Concentration for Dauer FormationRole in Male AttractionEffective Concentration for Male Attraction
Caenorhabditis elegans Synergist in a pheromone blendnM–µM range[5]Attractant (synergistic with ascr#3)[6]As low as 5 fmol[3]
Caenorhabditis briggsae Primary componentMicromolar range[1][7]Weak to no response to C. elegans blend[6]Not determined

This compound Signaling Pathways

The signaling pathway for this compound has been most extensively studied in C. elegans, involving specific G-protein coupled receptors (GPCRs) and downstream signaling cascades. The conservation of these pathway components in other nematode species is an active area of research.

C. elegans this compound Signaling Pathway

In C. elegans, this compound is primarily detected by the ASI and ASK chemosensory neurons. The GPCRs DAF-37 and DAF-38 are key receptors for this compound. Binding of this compound to this receptor complex is thought to inhibit the production of cGMP, leading to the closure of cGMP-gated ion channels and subsequent neuronal signaling. This ultimately influences the insulin/IGF-1 and TGF-β signaling pathways, which are central regulators of the dauer decision.

ascr2_signaling_Celegans cluster_neuron Chemosensory Neuron (ASI/ASK) cluster_downstream Downstream Pathways This compound This compound DAF-37/DAF-38 DAF-37/DAF-38 (GPCR Complex) This compound->DAF-37/DAF-38 binds cGMP cGMP DAF-37/DAF-38->cGMP inhibits production Ion Channel cGMP-gated Ion Channel cGMP->Ion Channel opens Neuronal Signal Neuronal Signal Ion Channel->Neuronal Signal generates Insulin/IGF-1 Insulin/IGF-1 Signaling Neuronal Signal->Insulin/IGF-1 TGF-beta TGF-β Signaling Neuronal Signal->TGF-beta Dauer Formation Dauer Formation Insulin/IGF-1->Dauer Formation TGF-beta->Dauer Formation

This compound signaling pathway in C. elegans.
This compound Signaling in Other Nematodes: A Comparative Perspective

While orthologs of key signaling components like daf-2 (insulin receptor) and daf-7 (TGF-β ligand) are found in parasitic nematodes, the specific receptors for this compound and the immediate downstream events are not well characterized.[8][9][10] For instance, many entomopathogenic nematodes like Steinernema and Heterorhabditis produce and respond to ascarosides, but their ascaroside profiles are distinct from C. elegans, suggesting a divergence in the evolution of these signaling systems.[11][12][13][14] Pristionchus pacificus also produces a diverse array of ascarosides, but this compound is not a major component of its exometabolome, indicating a different chemical language for regulating its development.[15][16][17][18]

ascr2_signaling_comparative cluster_Celegans C. elegans cluster_Cbriggsae C. briggsae cluster_Other Other Nematodes (e.g., Pristionchus, Steinernema) ascr#2_Ce This compound DAF-37/38_Ce DAF-37/DAF-38 ascr#2_Ce->DAF-37/38_Ce Dauer_Ce Dauer (Synergistic) DAF-37/38_Ce->Dauer_Ce ascr#2_Cb This compound Receptor_Cb Orthologous Receptor? ascr#2_Cb->Receptor_Cb Dauer_Cb Dauer (Primary) Receptor_Cb->Dauer_Cb Ascr_Other Different Ascarosides Receptor_Other Divergent Receptors Ascr_Other->Receptor_Other Phenotype_Other Diverse Phenotypes Receptor_Other->Phenotype_Other

Comparative logic of ascaroside signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound signaling.

Dauer Formation Assay

This assay is used to quantify the dauer-inducing activity of this compound.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • Synchronized L1-stage nematodes

  • This compound stock solution (in ethanol)

  • M9 buffer

  • 1% SDS solution

Procedure:

  • Prepare NGM plates and seed them with a lawn of E. coli OP50.

  • Prepare serial dilutions of this compound in M9 buffer from the stock solution. Add the desired concentration of this compound to the surface of the seeded NGM plates and allow the ethanol to evaporate.

  • Synchronize nematodes to the L1 stage by bleaching gravid adults and allowing the eggs to hatch in M9 buffer.

  • Add approximately 100-200 synchronized L1 larvae to each this compound-containing plate and control plates (with ethanol vehicle only).

  • Incubate the plates at 25°C for 48-72 hours.

  • To score dauer larvae, wash the worms off the plates with M9 buffer and treat with 1% SDS for 15-20 minutes. Dauer larvae are resistant to SDS, while non-dauer worms will be dissolved.

  • Count the number of surviving (dauer) and total worms to calculate the percentage of dauer formation.

  • Determine the EC50 value by plotting the percentage of dauer formation against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

dauer_assay_workflow start Start plate_prep Prepare NGM plates with E. coli start->plate_prep ascr_prep Prepare this compound dilutions plate_prep->ascr_prep add_ascr Add this compound to plates ascr_prep->add_ascr add_worms Add L1s to plates add_ascr->add_worms sync Synchronize nematodes to L1 stage sync->add_worms incubate Incubate at 25°C add_worms->incubate sds_treat Treat with 1% SDS incubate->sds_treat count Count dauer and total worms sds_treat->count calculate Calculate % dauer formation count->calculate end End calculate->end

Dauer formation assay workflow.
Chemotaxis Assay

This assay measures the attraction or repulsion of nematodes to this compound.

Materials:

  • Chemotaxis agar plates (low-peptone NGM)

  • Synchronized young adult nematodes

  • This compound stock solution (in ethanol)

  • Control solution (ethanol)

  • Sodium azide (anesthetic)

  • M9 buffer

Procedure:

  • Prepare chemotaxis agar plates.

  • Synchronize nematodes to the young adult stage.

  • Wash the worms several times with M9 buffer to remove bacteria.

  • On the bottom of the chemotaxis plate, mark two opposite points for the test compound ("T") and the control ("C"), and a starting origin in the center.

  • At the "T" and "C" marks, spot a small amount of sodium azide to paralyze worms that reach these points.

  • Spot the desired amount of this compound solution at the "T" mark and the control solution at the "C" mark. Allow the solvent to evaporate.

  • Carefully place a population of washed young adult worms at the origin.

  • Allow the worms to move freely on the plate for a set amount of time (e.g., 1 hour).

  • Count the number of worms at the test location (Nt) and the control location (Nc).

  • Calculate the chemotaxis index (CI) as: CI = (Nt - Nc) / (Nt + Nc). A positive CI indicates attraction, while a negative CI indicates repulsion.

Ascaroside Extraction and Quantification (LC-MS/MS)

This protocol outlines the general steps for extracting and quantifying this compound from nematode liquid culture.

Materials:

  • Liquid nematode culture

  • Centrifuge

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Collection: Collect the liquid media from a nematode culture by centrifugation to pellet the worms.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the nematode-conditioned media onto the cartridge.

    • Wash the cartridge with water to remove salts and polar metabolites.

    • Elute the ascarosides with methanol.

  • Sample Concentration: Evaporate the methanol eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 column.

    • Use a gradient of water and acetonitrile (both with 0.1% formic acid) to separate the ascarosides.

    • Set the mass spectrometer to monitor for the specific precursor and product ions of this compound in Multiple Reaction Monitoring (MRM) mode.

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with synthetic this compound.

lc_ms_workflow start Start collect_media Collect nematode liquid culture media start->collect_media spe Solid Phase Extraction (C18) collect_media->spe concentrate Concentrate eluate spe->concentrate reconstitute Reconstitute in LC-MS solvent concentrate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Analyze in MRM mode inject->analyze quantify Quantify against standard curve analyze->quantify end End quantify->end

Ascaroside extraction and LC-MS/MS workflow.

Conclusion and Future Directions

The study of this compound signaling reveals a fascinating interplay of conserved mechanisms and species-specific adaptations in nematode chemical communication. While the role of this compound in dauer formation is a recurring theme, its specific contribution and the composition of the overall pheromone blend can differ significantly even between closely related species like C. elegans and C. briggsae. This highlights the evolutionary plasticity of chemosensory systems.

For researchers and drug development professionals, understanding these differences is crucial. Targeting the this compound signaling pathway could offer novel strategies for controlling parasitic nematodes. However, the observed divergence suggests that a "one-size-fits-all" approach may not be effective. Future research should focus on:

  • Identifying and characterizing this compound receptors and downstream signaling components in a wider range of nematode species, particularly parasitic ones.

  • Conducting detailed quantitative analyses of this compound bioactivity across different nematode clades to establish a broader comparative framework.

  • Investigating the synergistic or antagonistic interactions of this compound with other ascarosides in the species-specific blends.

By elucidating the nuances of this compound signaling, the scientific community can gain deeper insights into nematode biology and develop more targeted and effective control strategies.

References

Unveiling the Specificity of ascr#2 Receptor Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions that govern biological processes is paramount. In the nematode Caenorhabditis elegans, the ascaroside signaling system offers a fascinating model for dissecting the specificity of ligand-receptor interactions. This guide provides a detailed comparison of the receptor interactions for ascaroside #2 (ascr#2), a key signaling molecule involved in developmental decisions and social behaviors.

The specificity of this compound signaling is primarily mediated by its interaction with two distinct G-protein coupled receptors (GPCRs): DAF-37 and DAF-38. Crucially, these receptors exhibit differential binding profiles for this compound and other ascarosides, providing a molecular basis for the diverse physiological responses elicited by this class of signaling molecules.[1]

Comparative Binding Specificity of this compound Receptors

The differential binding of ascarosides to DAF-37 and DAF-38 underscores the specificity of the this compound signaling pathway. While direct quantitative binding affinity data such as dissociation constants (K_d) or half-maximal inhibitory concentrations (IC50) are not extensively available in the current literature, functional assays have clearly delineated the ligand preferences of these receptors.

Photo-affinity labeling studies have provided direct evidence of this compound binding to DAF-37.[1] Functional studies with C. elegans mutants further illuminate this specificity. Mutants lacking daf-37 are unresponsive to this compound but maintain normal responses to other ascarosides. In contrast, daf-38 mutants show a broader deficit, with reduced responses to this compound, ascr#3, and ascr#5, suggesting a role as a more promiscuous co-receptor.[1] It has been shown that DAF-37 and DAF-38 can form heterodimers, which is likely important for the perception of this compound.[1]

ReceptorLigand SpecificityFunctional Role in this compound Signaling
DAF-37 Highly specific for This compound [1]Primary receptor for mediating this compound-specific responses.[1]
DAF-38 Binds This compound , ascr#3, and ascr#5[1]Acts as a co-receptor, potentially modulating the response to a range of ascarosides including this compound.[1]

Experimental Protocols for Assessing Receptor-Ligand Interactions

Cellular Thermal Shift Assay (CETSA) for C. elegans

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the binding of a ligand to its target protein in a cellular context. The principle is based on the observation that ligand binding often stabilizes the target protein, leading to an increase in its melting temperature.

Objective: To determine if a ligand (e.g., this compound) binds to a target receptor (e.g., DAF-37) in C. elegans lysates.

Materials:

  • C. elegans strain expressing the tagged receptor of interest (e.g., 3xFLAG::DAF-37)

  • Growth media (NGM plates) and E. coli OP50

  • M9 buffer

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PTFE homogenizer

  • Thermocycler

  • SDS-PAGE and Western blotting reagents

  • Antibody against the tag (e.g., anti-FLAG)

  • Ligand of interest (e.g., synthetic this compound)

  • DMSO (vehicle control)

Protocol:

  • Worm Culture and Harvesting:

    • Grow synchronized populations of C. elegans expressing the tagged receptor to the desired developmental stage (e.g., L4 larvae).

    • Harvest worms by washing plates with M9 buffer and pellet by centrifugation.

  • Lysate Preparation:

    • Resuspend the worm pellet in ice-cold lysis buffer.

    • Lyse the worms using a PTFE homogenizer on ice until no intact worms are visible.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins. Determine the protein concentration of the lysate.

  • Ligand Incubation:

    • Dilute the protein lysate to a final concentration of approximately 5 mg/mL.

    • In separate tubes, incubate the lysate with the ligand (e.g., this compound at various concentrations) or vehicle control (DMSO) for a specified time at room temperature.

  • Thermal Challenge:

    • Aliquot the ligand-incubated lysates into PCR tubes.

    • Use a thermocycler to heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Analysis of Protein Stability:

    • Centrifuge the heated samples at high speed to pellet aggregated proteins.

    • Collect the supernatant containing the soluble, non-aggregated proteins.

    • Analyze the amount of soluble tagged receptor in each sample by SDS-PAGE and Western blotting using an antibody against the tag.

  • Data Interpretation:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble receptor as a function of temperature for both the ligand-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the ligand indicates binding and stabilization of the receptor.

experimental_workflow cluster_preparation Sample Preparation cluster_binding Binding Assay cluster_analysis Analysis cluster_result Result worm_culture C. elegans Culture (tagged receptor) harvesting Harvesting worm_culture->harvesting lysis Cell Lysis harvesting->lysis lysate Protein Lysate lysis->lysate incubation Ligand Incubation (this compound or vehicle) thermal_shift Thermal Shift Assay incubation->thermal_shift sds_page SDS-PAGE & Western Blot thermal_shift->sds_page quantification Data Quantification sds_page->quantification melting_curve Melting Curve Analysis quantification->melting_curve binding_confirmation Confirmation of Ligand Binding melting_curve->binding_confirmation

Figure 1. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathways of this compound

The perception of ascarosides by DAF-37 and DAF-38 initiates downstream signaling cascades that are crucial for the regulation of developmental timing and other physiological processes in C. elegans. These pathways involve conserved signaling modules, primarily the Transforming Growth Factor-beta (TGF-β) and the Insulin/IGF-1 signaling (IIS) pathways.

Upon binding of this compound to its receptors on chemosensory neurons, these pathways are modulated to control the expression of key regulatory genes.

signaling_pathway cluster_perception Ascaroside Perception cluster_tgf_beta TGF-β Signaling Pathway cluster_insulin Insulin/IGF-1 Signaling Pathway cluster_output Developmental Outcome ascr2 This compound DAF37 DAF-37 ascr2->DAF37 DAF38 DAF-38 ascr2->DAF38 DAF7 DAF-7 (TGF-β) DAF37->DAF7 inhibits DAF2 DAF-2 (Insulin Receptor) DAF38->DAF2 modulates DAF1_DAF4 DAF-1/DAF-4 Receptor DAF7->DAF1_DAF4 DAF8_DAF14 DAF-8/DAF-14 (SMADs) DAF1_DAF4->DAF8_DAF14 phosphorylates DAF3_DAF5 DAF-3/DAF-5 (Co-SMADs) DAF8_DAF14->DAF3_DAF5 inhibits DAF12 DAF-12 (Nuclear Receptor) DAF3_DAF5->DAF12 regulates AGE1 AGE-1 (PI3K) DAF2->AGE1 activates AKT1_2 AKT-1/2 AGE1->AKT1_2 activates DAF16 DAF-16 (FOXO) AKT1_2->DAF16 phosphorylates & inhibits nuclear entry DAF16->DAF12 regulates Dauer_Formation Dauer Formation DAF12->Dauer_Formation promotes

Figure 2. Simplified signaling pathway for this compound in C. elegans.

TGF-β Signaling: The binding of this compound to DAF-37 in the ASI sensory neurons leads to the inhibition of the expression of DAF-7, a TGF-β ligand.[1] This relieves the DAF-7-mediated activation of the DAF-1/DAF-4 receptor complex. Consequently, the downstream SMAD proteins DAF-8 and DAF-14 are not phosphorylated, which in turn leads to the activation of the DAF-3/DAF-5 transcriptional complex. This complex ultimately regulates the activity of the nuclear hormone receptor DAF-12 to promote entry into the dauer larval stage.

Insulin/IGF-1 Signaling (IIS): The DAF-38 receptor is thought to modulate the IIS pathway. While the precise mechanism of its interaction with the DAF-2 insulin receptor is still being elucidated, ascaroside perception through DAF-38 influences the activity of the DAF-2 signaling cascade. Reduced DAF-2 signaling leads to the activation of the downstream kinase cascade involving AGE-1 (PI3K) and AKT-1/2. This results in the dephosphorylation and nuclear translocation of the FOXO transcription factor DAF-16.[2] Nuclear DAF-16, in conjunction with other factors, regulates the expression of genes that influence the decision to enter the dauer stage, in part through the regulation of DAF-12.[3]

Conclusion

The interaction between this compound and its receptors, DAF-37 and DAF-38, provides a clear example of ligand-receptor specificity in a complex biological signaling network. The high specificity of DAF-37 for this compound, contrasted with the broader ligand recognition of DAF-38, allows for a nuanced response to the chemical cues in the environment. While further research is needed to quantify the precise binding affinities of these interactions, the available functional data and the established signaling pathways provide a solid framework for understanding the molecular basis of this compound-mediated signaling. The experimental protocols and pathway diagrams presented in this guide offer valuable tools for researchers investigating this and other ligand-receptor systems.

References

Validating Findings on Ascaroside #2 and Aging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lifespan-extending effects of ascaroside #2 (ascr#2) in Caenorhabditis elegans with other well-established longevity interventions. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Introduction to this compound and Aging

Ascarosides are a class of small molecules secreted by the nematode C. elegans that act as pheromones, regulating various aspects of their life history, including entry into the long-lived dauer diapause stage. Recent research has identified a specific ascaroside, this compound, as a modulator of adult lifespan and stress resistance. Notably, the longevity-promoting effects of this compound are mediated through a signaling pathway that is distinct from the canonical insulin/IGF-1 signaling (IIS) pathway, a major regulator of aging in many species. This guide will delve into the quantitative effects of this compound on lifespan, compare it with other interventions, and detail the underlying molecular mechanisms and experimental protocols.

Comparative Analysis of Lifespan Extension in C. elegans

The following table summarizes the quantitative effects of this compound on C. elegans lifespan compared to two well-characterized longevity paradigms: genetic mutation of the insulin/IGF-1 receptor homolog daf-2 and dietary restriction mimicked by mutation of the eat-2 gene, which affects pharyngeal pumping.

Intervention Mechanism Mean Lifespan Extension (%) Maximum Lifespan (days) Key Genes Involved Reference
Ascaroside #2 (400 nM) Pheromone Signaling~14-17%Not Reporteddaf-37, sir-2.1
daf-2(e1370) mutation Reduced Insulin/IGF-1 Signaling~56%~42daf-2, daf-16
eat-2(ad465) mutation Dietary Restriction (Genetic Mimic)~20%Not Reportedeat-2

Note: Lifespan extension percentages are calculated relative to wild-type (N2) controls under standard laboratory conditions. The exact lifespan can vary between experiments due to subtle differences in conditions.

Signaling Pathways in Aging

This compound Signaling Pathway

This compound-mediated lifespan extension is initiated by its detection by the G protein-coupled receptor DAF-37 in the ASK sensory neurons. This signaling cascade requires the activity of the NAD+-dependent deacetylase SIR-2.1. A key feature of this pathway is its independence from the DAF-2/DAF-16 insulin signaling pathway, which is a central regulator of longevity in C. elegans.

ascr2_signaling cluster_extracellular Extracellular cluster_neuron ASK Sensory Neuron cluster_insulin_pathway Insulin/IGF-1 Signaling Pathway (Independent) ascr2 Ascaroside #2 DAF37 DAF-37 (GPCR) ascr2->DAF37 SIR21 SIR-2.1 DAF37->SIR21 Activates Longevity Longevity & Stress Resistance SIR21->Longevity Promotes DAF2 DAF-2 (Insulin Receptor) DAF16 DAF-16 (FOXO) DAF2->DAF16 Inhibits

This compound signaling pathway for longevity in C. elegans.

Experimental Methodologies

C. elegans Lifespan Assay

This protocol outlines a standard method for assessing the lifespan of C. elegans on solid media.

1. Strain Synchronization:

  • Grow C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • To obtain an age-synchronized population, perform egg-laying by transferring gravid adult worms to fresh plates for a defined period (e.g., 4-6 hours) and then removing them. Alternatively, use a bleach solution to isolate eggs from a mixed-stage population.

  • Allow the eggs to hatch and develop at a controlled temperature (e.g., 20°C) until they reach the late L4 larval stage.

2. Experimental Setup:

  • Prepare NGM plates containing the experimental compounds. For this compound, a stock solution in ethanol can be added to the molten NGM before pouring the plates. Control plates should contain the same concentration of the vehicle (ethanol).

  • To prevent progeny from hatching and confounding the lifespan measurements, add a mitotic inhibitor such as 5-fluoro-2'-deoxyuridine (FUdR) to the NGM plates at a final concentration of 50-150 µM.

  • Transfer synchronized late L4 larvae to the experimental and control plates (typically 20-30 worms per plate, with multiple replicate plates per condition).

3. Data Collection:

  • Incubate the plates at a constant temperature (e.g., 20°C).

  • Score the number of living and dead worms every 1-2 days. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

  • Censor worms that crawl off the agar, have an extruded vulva ("bagging"), or are otherwise lost during the experiment.

4. Data Analysis:

  • Generate survival curves using the Kaplan-Meier method.

  • Statistical significance between survival curves is typically determined using the log-rank test.

Experimental Workflow for C. elegans Lifespan Assay

The following diagram illustrates the typical workflow for a C. elegans lifespan experiment.

lifespan_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Strain Synchronization (e.g., Egg Laying) C Transfer L4 Larvae to Experimental Plates A->C B Preparation of Experimental Plates (e.g., with this compound and FUdR) B->C D Incubation at Controlled Temperature (e.g., 20°C) C->D E Daily Scoring of Living vs. Dead Worms D->E Repeat until all worms are dead F Record Survival Data E->F G Generate Kaplan-Meier Survival Curves F->G H Statistical Analysis (Log-Rank Test) G->H

Workflow for a typical C. elegans lifespan assay.

Conclusion

This compound represents an intriguing endogenous molecule that extends lifespan in C. elegans through a sirtuin-dependent pathway that is distinct from the well-established insulin/IGF-1 signaling cascade. While its effects are more modest than those of strong genetic interventions like daf-2 mutations, the discovery of this novel pathway opens up new avenues for research into the molecular mechanisms of aging and the development of potential therapeutic strategies. The provided protocols and comparative data serve as a valuable resource for researchers aiming to validate and expand upon these findings.

A Comparative Guide to Synthetic vs. Naturally Derived Ascaroside #2 (ascr#2)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development utilizing the nematode Caenorhabditis elegans as a model organism, the choice between synthetic and naturally derived ascaroside #2 (ascr#2) is a critical consideration. This compound is a key signaling molecule that governs critical aspects of C. elegans life history, including entry into the dauer diapause stage and mating behavior. This guide provides an objective comparison of the performance, production, and application of synthetic versus naturally derived this compound, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis

The selection between synthetic and naturally derived this compound hinges on the specific requirements of the research, including the need for high purity of a single ascaroside versus a physiologically relevant mixture, scalability, and cost-effectiveness.

FeatureSynthetic this compoundNaturally Derived this compound
Purity High to very high (>95-99%)Variable; exists in a complex mixture of other ascarosides
Composition Single, defined stereoisomerMixture of structurally related ascarosides
Yield Predictable and scalable based on synthetic routeDependent on C. elegans culture conditions, developmental stage, and extraction efficiency
Cost-Effectiveness Can be high for multi-step synthesis and purification of a specific isomer.Can be resource-intensive for large-scale worm culture and purification of a single ascaroside.
Biological Activity Potency of the pure compound can be precisely determined.[1]Represents a physiologically relevant blend, but the activity of this compound is influenced by synergistic or antagonistic effects of other co-occurring ascarosides.[1][2][3]
Consistency High batch-to-batch consistencyCan vary between batches due to fluctuations in culture conditions.[2]
Application Ideal for structure-activity relationship studies, receptor-ligand binding assays, and experiments requiring a defined concentration of a single molecule.[4][5]Suitable for studying the effects of the complete pheromone bouquet, identifying novel ascarosides, and investigating synergistic interactions between different ascarosides.[2][6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of this compound activity.

Dauer Formation Assay

This assay quantitatively measures the ability of this compound to induce entry into the dauer larval stage.

Methodology:

  • Preparation of Assay Plates: Prepare Nematode Growth Medium (NGM) agar plates seeded with a lawn of E. coli OP50.

  • Compound Application: Ascarosides (synthetic or purified natural) are dissolved in a suitable solvent (e.g., ethanol) and added to the surface of the NGM plates to achieve the desired final concentration. Control plates receive the solvent alone. Allow the solvent to evaporate completely.

  • Synchronization of C. elegans : Synchronize a population of wild-type (N2) C. elegans by bleaching gravid adults to obtain a pure population of eggs.

  • Assay Initiation: Place a defined number of synchronized L1 larvae (e.g., 100-200) onto each assay and control plate.

  • Incubation: Incubate the plates at a constant temperature (e.g., 25°C) for a specified period (e.g., 60-72 hours).

  • Quantification: After incubation, count the number of dauer larvae and the total number of worms on each plate. Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

  • Data Analysis: Calculate the percentage of dauer formation for each concentration of this compound. Dose-response curves can be generated to determine the EC50 value.

Male Attraction Assay

This bioassay assesses the chemoattractive properties of this compound for adult male C. elegans.

Methodology:

  • Preparation of Assay Plates: Use unseeded NGM agar plates.

  • Point Source Application: Apply a small volume (e.g., 1 µL) of the test compound (synthetic or purified natural this compound dissolved in a volatile solvent) to a specific point on the plate. A control spot with the solvent alone is applied at a defined distance.

  • Worm Preparation: Use well-fed, adult male C. elegans for the assay.

  • Assay Initiation: Place a population of adult males (e.g., 50-100) at a starting point equidistant from the test and control spots.

  • Observation and Scoring: Observe the movement of the males over a defined period (e.g., 10-30 minutes). Count the number of males that accumulate at the test and control spots.

  • Data Analysis: Calculate a chemotaxis index, typically as (number of worms at the test spot - number of worms at the control spot) / (total number of worms). A positive index indicates attraction, while a negative index indicates repulsion.

Mandatory Visualization

Signaling Pathway of this compound in Dauer Formation

ascr2_signaling ascr2 This compound GPCRs GPCRs (DAF-37/DAF-38) ascr2->GPCRs G_protein G Protein Signaling GPCRs->G_protein cGMP_pathway cGMP Pathway G_protein->cGMP_pathway TGF_beta TGF-β Pathway (DAF-7) cGMP_pathway->TGF_beta Insulin Insulin/IGF-1 Pathway (DAF-2) cGMP_pathway->Insulin DAF_12 DAF-12 (Nuclear Hormone Receptor) TGF_beta->DAF_12 Insulin->DAF_12 Dauer Dauer Formation DAF_12->Dauer

Caption: Simplified signaling cascade for this compound-mediated dauer formation in C. elegans.

Experimental Workflow for Comparative Bioactivity Analysis

experimental_workflow cluster_source Source of this compound cluster_purification Purification & Quantification cluster_bioassay Biological Assays cluster_analysis Data Analysis synthetic Chemical Synthesis purify_synthetic HPLC Purification synthetic->purify_synthetic natural Extraction from C. elegans Culture purify_natural Fractionation & HPLC natural->purify_natural quantify LC-MS Quantification purify_synthetic->quantify purify_natural->quantify dauer_assay Dauer Formation Assay quantify->dauer_assay attraction_assay Male Attraction Assay quantify->attraction_assay compare Compare EC50 / Chemotaxis Index dauer_assay->compare attraction_assay->compare

Caption: Workflow for comparing the biological activity of synthetic and naturally derived this compound.

Logical Relationship in Source Selection

logical_relationship decision Decision Point Which source of this compound to use? req_purity High Purity of Single Isomer Needed? decision->req_purity req_mixture Physiological Mixture Required? decision->req_mixture req_purity->req_mixture No use_synthetic Use Synthetic this compound req_purity->use_synthetic Yes req_mixture->use_synthetic No use_natural Use Naturally Derived This compound Extract req_mixture->use_natural Yes

Caption: Decision-making framework for selecting between synthetic and natural this compound.

References

Lack of Independent Replication Studies for Ascr#2 Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile a comparative guide on the independent replication of studies involving ascr#2, a pheromone used by the nematode Caenorhabditis elegans, have been unsuccessful due to a lack of publicly available independent replication studies. While foundational research on this compound exists, data from separate, unaffiliated laboratories to corroborate and compare findings are not readily accessible.

Ascaroside #2 (this compound), also known as Ascaroside C6, is a small molecule isolated from C. elegans.[1][2] Primary research has established its significant roles in the nematode's life cycle, primarily in promoting entry into the dauer larval stage, a state of arrested development, and in acting as a potent male attractant, often in synergy with other ascarosides like ascr#3.[1][2][3][4]

The mechanism of action for this compound involves G protein-coupled receptors (GPCRs), including DAF-37, DAF-38, SRBC-64, and SRBC-66.[3] Its signaling is understood to be upstream of major conserved pathways such as TGF-β and insulin signaling, which regulate development, metabolism, and lifespan.[5] Some studies have also indicated that this compound can influence lifespan and stress resistance in C. elegans.[3]

Within the initial studies, comparisons have been made between this compound and other ascarosides, such as ascr#3 and ascr#5, and an antagonist compound, nacq#1, has been identified.[1][3][4][6][7] However, these comparisons are part of the primary body of research and do not constitute independent replications.

The core of the user's request was to develop a comparison guide based on data from independent replication studies. The absence of such studies in the public domain makes it impossible to create a guide that objectively compares the performance of this compound with other alternatives based on supporting experimental data from unaffiliated research groups. Consequently, the requirements for data presentation in tables, detailed experimental protocols from replication studies, and visualization of comparative workflows cannot be fulfilled as requested.

References

Assessing the Synergistic Effects of ascr#2 with Other Pheromones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ascaroside pheromone ascr#2 plays a pivotal role in the chemical communication of the nematode Caenorhabditis elegans, influencing critical life history decisions such as dauer formation and mating. While this compound exhibits standalone activity, its biological potency is significantly amplified through synergistic interactions with other endogenously produced ascarosides. This guide provides a comprehensive comparison of the synergistic effects of this compound with other key pheromones, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.

Quantitative Comparison of Synergistic Effects

The synergistic interactions of this compound with other ascarosides are most pronounced in two key biological processes: male attraction and dauer larva formation. The following tables summarize the quantitative data from key studies, highlighting the enhanced efficacy of pheromone blends compared to individual components.

Pheromone(s) Concentration Assay Type Observed Effect (Metric) Synergism Observed
This compound20 fmolMale Attraction~1.5-fold increase in time spentBaseline
ascr#320 fmolMale Attraction~2.5-fold increase in time spentBaseline
This compound + ascr#3 20 fmol each Male Attraction ~4.5-fold increase in time spent Yes
ascr#41 pmolMale AttractionNo significant attractionBaseline
This compound + ascr#3 + ascr#4 20 fmol + 20 fmol + 1 pmol Male Attraction ~6.5-fold increase in time spent Yes [1]
ascr#8-Male AttractionPotent male attractant-
This compound + ascr#8 -Male AttractionSynergistic attractionYes [2]
This compound + ascr#3 + ascr#8 -Male AttractionSynergistic attractionYes [2]

Table 1: Synergistic Effects of this compound in Male Attraction. Data from Srinivasan et al., 2008 demonstrates the potentiation of male attraction when this compound is combined with ascr#3 and ascr#4. Individually, at low concentrations, this compound and ascr#3 show modest attraction, while ascr#4 shows none. However, a blend of all three elicits a significantly stronger response than the sum of the individual effects.[1][3] Similarly, ascr#8 acts synergistically with this compound and a combination of this compound and ascr#3 to attract males.[2]

Pheromone(s) Concentration Assay Type Observed Effect (% Dauer Formation) Synergism Observed
This compound-Dauer FormationPotent inducerBaseline
ascr#3-Dauer FormationPotent inducerBaseline
ascr#5-Dauer FormationWeak inducer aloneBaseline
This compound + ascr#3 + ascr#5 - Dauer Formation Strong synergistic induction Yes

Table 2: Synergistic Effects of this compound in Dauer Formation. A combination of this compound, ascr#3, and ascr#5 has been shown to act synergistically to induce entry into the dauer larval stage, a stress-resistant developmental diapause. While this compound and ascr#3 are potent dauer inducers on their own, the addition of ascr#5 significantly enhances this effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for the key assays used to assess pheromone synergy in C. elegans.

Male Attraction Assay (Chemotaxis Plate Assay)

This assay quantifies the attraction of male C. elegans to specific chemical cues.

Materials:

  • 6 cm NGM (Nematode Growth Medium) plates

  • E. coli OP50 culture

  • Synthetic ascarosides (this compound, ascr#3, ascr#4, etc.) dissolved in ethanol or water

  • Control solvent (e.g., ethanol or water)

  • Sodium azide (NaN3) solution (0.5 M)

  • Synchronized population of adult male C. elegans (e.g., him-5 or him-8 strains)

Procedure:

  • Prepare NGM plates and seed them with a small lawn of E. coli OP50. Allow the lawn to grow for 24-48 hours at 20°C.

  • On opposite sides of the plate, approximately 3 cm apart, spot 1 µL of the test solution (pheromone blend) and 1 µL of the control solvent.

  • To each spot, add 1 µL of 0.5 M sodium azide to paralyze worms that reach the area, facilitating accurate counting.

  • Gently transfer 50-100 synchronized adult males to the center of the plate, equidistant from the test and control spots.

  • Incubate the plates at 20°C for a defined period (e.g., 30-60 minutes).

  • Count the number of worms within a defined radius (e.g., 1 cm) of the center of the test spot (Np) and the control spot (Nc).

  • Calculate the Chemotaxis Index (CI) using the formula: CI = (Np - Nc) / (Np + Nc) . A positive CI indicates attraction, a negative CI indicates repulsion, and a CI of zero indicates no preference.

Dauer Formation Assay

This assay measures the propensity of a chemical or blend of chemicals to induce entry into the dauer larval stage.

Materials:

  • NGM plates

  • E. coli OP50 culture

  • Synthetic ascarosides dissolved in a suitable solvent

  • Synchronized population of L1 larval stage C. elegans

Procedure:

  • Prepare NGM plates containing the desired concentration of the test pheromone(s) or control solvent. The pheromones are typically added to the molten agar before pouring the plates.

  • Seed the plates with a standardized amount of E. coli OP50.

  • Transfer a known number of synchronized L1 larvae (e.g., 50-100) to the center of each plate.

  • Incubate the plates at a specific temperature (e.g., 25°C), which can influence the rate of dauer formation.

  • After a set period (e.g., 48-72 hours), score the number of dauer and non-dauer larvae on each plate. Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

  • Calculate the percentage of dauer formation for each condition: % Dauer = (Number of Dauer Larvae / Total Number of Worms) x 100 .

Signaling Pathways and Experimental Workflows

The perception of ascarosides and their synergistic blends is mediated by a complex network of chemosensory neurons and G-protein coupled receptors (GPCRs). The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Pheromone_Signaling_Pathway cluster_pheromones Pheromone Blend cluster_neurons Sensory Neurons cluster_receptors G-Protein Coupled Receptors cluster_response Behavioral Output ascr2 This compound DAF37 DAF-37 ascr2->DAF37 Binds DAF38 DAF-38 ascr2->DAF38 Sensed by SRBC64_66 SRBC-64/66 ascr2->SRBC64_66 Sensed by ascr3 ascr#3 ASK ASK ascr3->ASK Sensed by CEM CEM (Male-specific) ascr3->CEM Sensed by ascr3->DAF38 Sensed by ascr3->SRBC64_66 Sensed by ascr4 ascr#4 ascr5 ascr#5 ascr5->DAF38 Sensed by ascr8 ascr#8 Attraction Male Attraction ASK->Attraction ASI ASI Dauer Dauer Formation ASI->Dauer CEM->Attraction DAF37->ASI Expressed in DAF38->ASI Expressed in SRBC64_66->ASK Expressed in Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Collection & Analysis Pheromone_Prep Prepare Pheromone Blends (this compound + others) Plate_Prep Prepare Assay Plates (NGM with/without pheromones) Pheromone_Prep->Plate_Prep Worm_Sync Synchronize C. elegans Population (e.g., L1 for dauer, Adult Males for attraction) Assay_Setup Set up Behavioral Assay (Chemotaxis or Dauer Formation) Worm_Sync->Assay_Setup Plate_Prep->Assay_Setup Incubation Incubate under Controlled Conditions (Temperature, Time) Assay_Setup->Incubation Scoring Score Phenotype (Count worms, % dauer) Incubation->Scoring Analysis Calculate Metrics (Chemotaxis Index, % Dauer) Scoring->Analysis Comparison Compare Single vs. Blend Effects Analysis->Comparison

References

Safety Operating Guide

Proper Disposal Procedures for ASCR#2 (Ascaroside C6)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

ASCR#2, chemically known as Ascaroside C6, is a pheromone isolated from the nematode Caenorhabditis elegans. For research purposes, it is typically supplied as a solution, often in dimethyl sulfoxide (DMSO). Proper disposal of this compound, and its associated solvent, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedural steps for the safe handling and disposal of this compound waste.

Core Disposal Principles

Given that this compound is a biologically active research chemical and is often dissolved in DMSO, a combustible solvent that can facilitate skin absorption of other chemicals, the waste must be treated as hazardous chemical waste. Sink disposal is strictly prohibited. The primary goal is to collect, contain, and label the waste for pickup and disposal by a certified hazardous waste management service.

Quantitative Data Summary for Disposal

In the absence of a specific Safety Data Sheet (SDS) for Ascaroside C6, quantitative disposal parameters are primarily dictated by the properties of the solvent, DMSO, and general laboratory safety guidelines.

ParameterGuidelineSource/Rationale
Waste Category Hazardous Chemical WasteDue to the nature of this compound as a research chemical and the properties of the DMSO solvent.
pH Range for Collection N/A (Do not neutralize)Unnecessary for this type of waste and could cause unintended reactions.
Container Type Chemically resistant, sealed containerTo prevent leaks and evaporation.
Labeling Requirements "Hazardous Waste," "this compound in DMSO," concentrationAccurate labeling is critical for proper disposal.
Spill Residue Dispose as hazardous wasteAny materials used to clean up spills are considered contaminated.

Experimental Protocols for Disposal

The proper disposal of this compound does not involve experimental protocols in the traditional sense, but rather a standardized step-by-step procedure for waste accumulation and disposal.

Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with DMSO (e.g., glass or a suitable plastic).

  • Label the Container: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical names of all contents: "Ascaroside C6" and "Dimethyl Sulfoxide."

    • The approximate concentration of each component.

    • The date the waste was first added to the container.

  • Collect Waste: As this compound solutions are used, collect all waste, including unused stock solutions, and contaminated media, into the designated waste container.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.

  • Store Safely: Store the waste container in a designated, well-ventilated, and secure area, away from sources of ignition.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For large spills or if there is a risk of inhalation, evacuate the area.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber gloves are recommended for DMSO).

  • Contain the Spill: Use absorbent pads or other inert material to contain the spill and prevent it from spreading.

  • Absorb the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent).

  • Collect Contaminated Material: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ASCR2_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_storage_and_disposal Storage and Disposal A This compound in DMSO Solution Used in Experiment C Collect Liquid Waste in Labeled, Sealed Container A->C B Contaminated Materials (e.g., pipette tips, gloves) D Collect Solid Waste in Labeled Bag/Container B->D E Store in Designated Hazardous Waste Area C->E D->E F Arrange for Pickup by Certified Waste Disposal Service E->F G Final Disposal at a Permitted Facility F->G

Caption: Workflow for the proper disposal of this compound waste.

Navigating the Safe Handling of Ascr#2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

When handling chemical compounds in a laboratory setting, the use of appropriate Personal Protective Equipment (PPE) and adherence to established safety protocols are paramount. The term "Ascr#2" can refer to two distinct substances: this compound, a biologically active ascaroside used in C. elegans research, and Ascarite II, a sodium hydroxide-coated silica used as a CO2 absorbent. This guide provides essential safety and logistical information for handling both compounds, ensuring the well-being of researchers and the integrity of experiments.

This compound (Ascaroside C6): A Pheromone in C. elegans Research

Recommended Personal Protective Equipment (PPE) for this compound

Given that this compound is typically handled in solution at low concentrations (nM to µM range), standard laboratory PPE is generally sufficient.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses or goggles
Hand Protection Nitrile gloves
Body Protection Laboratory coat
Experimental Workflow for Handling this compound

The following diagram outlines a typical workflow for handling this compound in a research laboratory, from preparation of stock solutions to experimental use and disposal.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experiment cluster_disposal Disposal prep_solution Prepare Stock Solution (e.g., in DMSO) dilute Dilute to Working Concentration prep_solution->dilute add_to_plates Add to NGM Plates dilute->add_to_plates add_worms Transfer C. elegans to Plates add_to_plates->add_worms incubate Incubate at Specified Temperature add_worms->incubate observe Observe Phenotype incubate->observe dispose Dispose of Contaminated Materials as Biohazardous Waste observe->dispose

This compound Handling Workflow

Ascarite II: A CO2 Absorbent

Ascarite II is a trade name for a sodium hydroxide-coated silica product used for absorbing carbon dioxide.[3] Unlike the biochemical this compound, Ascarite II is a hazardous material that can cause severe skin burns and eye damage.[3][4] Therefore, stringent safety precautions are necessary.

Mandatory Personal Protective Equipment (PPE) for Ascarite II

The Safety Data Sheet (SDS) for Ascarite II specifies the following PPE to be worn to minimize exposure and prevent injury.[3][4]

PPE CategoryRecommended EquipmentHazard Mitigation
Eye/Face Protection Safety goggles and face shieldProtects against splashes and dust
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and chemical burns
Body Protection Chemical-resistant lab coat or apronProtects against spills and contamination
Respiratory Protection NIOSH-approved respirator (if dust is generated)Prevents inhalation of irritating dust
Operational Plan for Handling and Disposal of Ascarite II

Adherence to a strict operational plan is critical when working with Ascarite II. The following workflow details the necessary steps from initial handling to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal wear_ppe Don Appropriate PPE work_in_hood Work in a Fume Hood wear_ppe->work_in_hood handle_carefully Handle with Care to Avoid Dust work_in_hood->handle_carefully use_in_apparatus Use in CO2 Absorption Apparatus handle_carefully->use_in_apparatus contain_spill Contain Spill handle_carefully->contain_spill If Spill Occurs dispose_waste Dispose as Hazardous Waste use_in_apparatus->dispose_waste neutralize Neutralize with a Weak Acid contain_spill->neutralize collect Collect Residue neutralize->collect collect->dispose_waste

Ascarite II Safety and Disposal Workflow
Disposal Plan for Ascarite II

Proper disposal of Ascarite II is crucial to prevent environmental contamination and ensure laboratory safety.

  • Used Ascarite II : Once the absorbent is saturated, it should be treated as hazardous waste. Place the used material in a clearly labeled, sealed container.

  • Contaminated Materials : Any materials, such as gloves or paper towels, that come into contact with Ascarite II should also be disposed of as hazardous waste.

  • Waste Collection : Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Do not dispose of Ascarite II in regular trash or down the drain.[5][6]

By understanding the distinct nature of this compound and Ascarite II and implementing the appropriate safety protocols for each, researchers can maintain a safe and productive laboratory environment. Always consult the specific Safety Data Sheet for any chemical before use and ensure that all personnel are trained on the proper handling and emergency procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.